ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
Description
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Properties
IUPAC Name |
ethyl 3-methyl-2-pyrrol-1-ylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-10(3)11(12(14)15-5-2)13-8-6-7-9-13/h6-11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEPVMUUYVYHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate" CAS number 1252924-07-4 properties
An In-Depth Technical Guide to Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate (CAS: 1252924-07-4)
This technical guide provides a comprehensive overview of this compound, CAS number 1252924-07-4. It is intended for researchers, chemists, and drug development professionals who are interested in utilizing this compound as a building block or scaffold in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, properties, potential applications, and critical safety protocols.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in drug discovery.[1] Molecules incorporating the pyrrole system are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antifungal, and antitumor properties.[1]
This compound represents a versatile synthetic intermediate. It combines the medicinally significant pyrrole moiety with a chiral pentanoate ester chain, offering multiple points for further chemical modification. Understanding its properties is the first step for researchers aiming to incorporate this building block into the synthesis of novel, complex molecules with potential therapeutic value.
Chemical Identity and Structure
Accurate identification is paramount in chemical research. The fundamental identifiers and structural representation of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 1252924-07-4 | [2] |
| IUPAC Name | This compound | [3][4] |
| Molecular Formula | C₁₂H₁₉NO₂ | Calculated |
| Molecular Weight | 209.29 g/mol | Calculated |
| SMILES | CCC(C)C(N1C=CC=C1)C(OCC)=O | [4] |
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of the molecule, generated from its SMILES representation.
Caption: 2D structure of this compound.
Physicochemical Properties
For many specialized research chemicals, exhaustive physicochemical data is not always published in peer-reviewed literature and is often generated by suppliers. The following table summarizes the available information.
| Property | Value | Notes |
| Physical State | Liquid | Inferred from safety data. |
| Flammability | Flammable Liquid, Category 3 | Classified under GHS standards. |
| Boiling Point | Data not publicly available | Can often be obtained from the supplier's Certificate of Analysis.[3] |
| Melting Point | Data not publicly available | Can often be obtained from the supplier's Certificate of Analysis.[3] |
| Density | Data not publicly available | Can often be obtained from the supplier's Certificate of Analysis.[3] |
Spectroscopic and Analytical Data
Structural verification is a critical step in any synthetic workflow. While specific spectra for this compound are not available in the public domain, they can typically be requested from suppliers.[4] Based on the known structure, the expected spectroscopic signatures are outlined below. This provides a baseline for researchers to validate their material.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex. Key signals would include a triplet and a quartet characteristic of the ethyl ester group, distinct aromatic signals for the protons on the pyrrole ring, and a series of multiplets in the aliphatic region corresponding to the protons on the pentanoate backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal a signal for the carbonyl carbon of the ester at approximately 170 ppm. Additional signals would correspond to the four unique carbons of the pyrrole ring and the distinct aliphatic carbons of the ethyl and pentanoate chains.
-
MS (Mass Spectrometry): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z ratio corresponding to the molecular weight of 209.29. Fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da) or cleavage of the pentanoate side chain.
-
IR (Infrared Spectroscopy): The IR spectrum should prominently feature a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester functional group. C-H stretches for both aromatic (pyrrole) and aliphatic groups would appear around 2850-3100 cm⁻¹.
Synthesis and Reactivity
A specific, published synthetic protocol for CAS 1252924-07-4 was not identified in the initial search. However, a plausible synthetic route can be proposed based on established organic chemistry principles. One common method for forming N-substituted pyrroles is the nucleophilic substitution of pyrrole with an appropriate alkyl halide.
Proposed Synthetic Workflow
A likely pathway involves the deprotonation of pyrrole to form the pyrrolide anion, a potent nucleophile, followed by its reaction with an α-halogenated ester, such as ethyl 2-bromo-3-methylpentanoate.
Caption: Plausible Sₙ2 pathway for the synthesis of the target compound.
This method is advantageous as it directly constructs the C-N bond at the desired position. The functionalization of the pyrrole ring at specific positions can otherwise be challenging using conventional electrophilic substitution methods.[5]
Applications in Research and Drug Development
Given its structure, this compound is not typically an end-product but rather a valuable building block. Its utility lies in its potential for elaboration into more complex molecules.
-
Scaffold for Lead Discovery: The compound can serve as a starting point for creating libraries of novel compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in pharmaceuticals.
-
Pro-drug Development: The ester could potentially act as a pro-drug moiety, designed to be cleaved in vivo to release an active carboxylic acid derivative.
-
Exploration of Structure-Activity Relationships (SAR): By serving as a constant core, modifications can be made to other parts of a larger molecule to probe how structural changes affect biological activity. The pyrrole ring itself is a key pharmacophore, and attaching different side chains allows for the fine-tuning of properties like solubility, potency, and selectivity.[1]
Safety, Handling, and Storage
As a flammable research chemical, proper handling and storage are critical to ensure laboratory safety. The following information is derived from the Safety Data Sheet (SDS).
Hazard Identification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapour. |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. Do not breathe vapors or aerosols.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and non-sparking tools.
-
Personal Protection:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after use.
-
Skin and Body Protection: Wear a lab coat. In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.
-
First Aid Measures
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.
-
If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Storage
-
Store in a well-ventilated place. Keep the container tightly closed.
-
Keep cool.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- ethyl 3-methyl-2-(1h-pyrrol-1-yl)
- Ethyl 3-methyl-2-(1h-pyrrol-1-yl)
- 1252924-07-4|Ethyl 3-methyl-2-(1h-pyrrol-1-yl)
- Pyrrole: a resourceful small molecule in key medicinal hetero-arom
- 1H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. Organic Syntheses.
Sources
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
Introduction
Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate is a substituted pyrrole derivative of interest in synthetic chemistry and drug discovery. The pyrrole motif is a crucial component in a multitude of biologically active molecules, and the specific substitution pattern of this compound makes its unambiguous characterization essential for its potential applications. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide leverages high-quality predicted data, corroborated by established spectroscopic principles and data from analogous structures. This approach provides a robust framework for the identification and characterization of this molecule.
The structural elucidation of novel compounds relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the functional groups present. This guide will delve into the predicted ¹H NMR, ¹³C NMR, MS, and IR data for the title compound, explaining the rationale behind the expected spectral features.
Figure 2. Predicted major fragmentation pathways for the title compound.
-
Loss of the Ethoxy Group: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which would result in a fragment ion at m/z = 164.
-
Cleavage of the Alkyl Chain: Cleavage of the C2-C3 bond can lead to the loss of the sec-butyl radical, resulting in a fragment at m/z = 138.
-
Loss of the Ester Group: The loss of the entire ethyl carboxylate radical would generate a fragment at m/z = 136.
-
Pyrrole Cation: A fragment corresponding to the pyrrole radical cation at m/z = 66 is also a plausible fragmentation product.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.
Table 3. Predicted IR Absorption Bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic, pyrrole) |
| ~2960-2850 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1500-1400 | Medium | C=C stretch (pyrrole ring) |
| ~1250-1150 | Strong | C-O stretch (ester) |
| ~1100-1000 | Medium | C-N stretch |
Interpretation of the IR Spectrum:
-
C-H Stretches: The spectrum is expected to show C-H stretching vibrations for the aromatic protons of the pyrrole ring above 3000 cm⁻¹ and strong C-H stretching bands for the aliphatic protons of the pentanoate and ethyl groups below 3000 cm⁻¹.
-
Carbonyl Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.
-
Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring are expected to appear in the 1500-1400 cm⁻¹ region.
-
C-O and C-N Stretches: A strong band corresponding to the C-O stretch of the ester is predicted in the 1250-1150 cm⁻¹ region. The C-N stretching vibration is expected in the 1100-1000 cm⁻¹ range.
Experimental Protocols
To obtain experimental data for this compound, the following standard protocols would be employed. The choice of parameters is crucial for obtaining high-quality, interpretable spectra.
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The choice of deuterated chloroform is based on its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is particularly useful for resolving complex multiplets.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm to cover the expected range of chemical shifts.
-
Acquisition Time: 2-3 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, as carbon relaxation times can be longer.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Figure 3. General workflow for NMR analysis.
2. Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). GC-MS is often preferred as it also provides information on the purity of the sample.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and providing a reproducible fragmentation pattern that can be compared to library data.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-500 to detect the molecular ion and all significant fragment ions.
3. Infrared Spectroscopy (FT-IR)
-
Sample Preparation: The spectrum can be acquired from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell. The neat film method is often the simplest for liquids.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is first recorded and then automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, along with standardized experimental protocols, serves as a valuable resource for the identification and characterization of this compound. While based on predictions, the interpretations are grounded in fundamental spectroscopic principles and comparisons with related structures, offering a high degree of confidence in the assignments. This guide is intended to facilitate the research and development efforts of scientists working with substituted pyrrole derivatives.
References
-
NMRDB. (2024). Simulate and predict NMR spectra. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
ACD/Labs. (2024). ACD/MS Fragmenter. Retrieved from [Link]
Mass Spectrometry of Ethyl 3-Methyl-2-(1H-pyrrol-1-yl)pentanoate: A Technical Guide for Structural Elucidation
Introduction
Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate is a heterocyclic compound incorporating a pyrrole ring, an ethyl ester, and a branched alkyl chain. As a molecule with potential applications in pharmaceutical and materials science, its unambiguous structural characterization is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering profound insights into the molecule's mass, elemental composition, and structural architecture through controlled fragmentation.[1] This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, detailing predicted fragmentation pathways under electron ionization, experimental protocols, and data interpretation strategies for researchers, scientists, and drug development professionals.
Core Concepts in the Mass Spectrometry of this compound
The mass spectrometric behavior of this compound is governed by the interplay of its three primary structural motifs: the N-substituted pyrrole ring, the ethyl ester, and the 3-methylpentanoyl chain. The choice of ionization technique is critical in determining the extent of fragmentation and the nature of the information obtained.
Ionization Techniques: A Dichotomy of Approaches
-
Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam (typically 70 eV) to induce ionization and extensive fragmentation.[1] The resulting mass spectrum is a detailed "fingerprint" of the molecule, rich in structural information and ideal for library matching and structural elucidation. Given the likely volatility and thermal stability of the target compound, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a highly suitable analytical approach.[1][2][3]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is well-suited for less volatile or thermally labile molecules.[1][4][5][6] It typically generates protonated molecules ([M+H]^+) with minimal fragmentation, making it invaluable for determining the molecular weight of the parent compound.[1][7] For detailed structural analysis, ESI is often coupled with tandem mass spectrometry (MS/MS).[5][7]
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon electron ionization, this compound (molecular weight: 209.29 g/mol ) will form a molecular ion ([M]^{+\bullet}) at m/z 209. The subsequent fragmentation is predicted to proceed through several competing pathways, dictated by the relative stabilities of the resulting ions and neutral losses. The ionization is most likely to occur on the pyrrole ring or the ester group, which have non-bonding electrons.
Key Predicted Fragmentations:
-
Loss of the Ethoxy Group (•OCH₂CH₃): A common fragmentation pathway for ethyl esters involves the cleavage of the O-CH₂ bond, leading to the loss of an ethoxy radical (mass = 45 Da).[8][9][10] This will result in the formation of a stable acylium ion at m/z 164 .
-
Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl group from the ester moiety can also occur, resulting in a fragment at m/z 180 .[8]
-
Cleavage at the Branched Alkyl Chain: Branched alkanes preferentially fragment at the branch point to form more stable secondary or tertiary carbocations.[1][11] In this molecule, cleavage of the bond between C2 and C3 of the pentanoate chain would be a significant pathway. This can lead to two primary fragment ions:
-
Formation of the Pyrrole-containing Cation: Cleavage with charge retention on the pyrrole-containing fragment would result in an ion at m/z 124 .
-
Formation of the sec-Butyl Cation: Cleavage with charge retention on the alkyl fragment would produce a sec-butyl cation at m/z 57 . This is often a prominent peak in the mass spectra of compounds containing this moiety.[12]
-
-
Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo fragmentation. A characteristic fragment of pyrrole is observed at m/z 41, corresponding to ([C₃H₃N]^{+\bullet}).[12]
-
McLafferty Rearrangement: While less common for N-substituted pyrroles directly, a McLafferty-type rearrangement involving the ester carbonyl and a gamma-hydrogen on the pentanoate chain is possible, though sterically hindered. A more likely rearrangement could involve the pyrrole ring.
Quantitative Fragmentation Data (Predicted)
| m/z | Predicted Fragment Ion | Neutral Loss | Notes |
| 209 | [[C₁₂H₁₉NO₂]^+•] | - | Molecular Ion |
| 180 | [[M - CH₂CH₃]^+] | •CH₂CH₃ (29 Da) | Loss of the ethyl radical from the ester. |
| 164 | [[M - OCH₂CH₃]^+] | •OCH₂CH₃ (45 Da) | Loss of the ethoxy radical, forming an acylium ion. |
| 124 | [[C₇H₈N]^+] | •C₅H₉O₂ (101 Da) | Cleavage at the C2-C3 bond of the pentanoate chain. |
| 67 | [[C₄H₅N]^+•] | C₈H₁₄O₂ (154 Da) | Ion corresponding to the pyrrole ring. |
| 57 | [[C₄H₉]^+] | C₈H₁₀NO₂ (152 Da) | sec-Butyl cation from cleavage at the branched point. |
| 41 | [[C₂H₃N]^+•] | - | Characteristic fragment of the pyrrole ring. |
| 29 | [[CH₂CH₃]^+] | - | Ethyl cation. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of this compound using GC-MS with an EI source. Optimization may be required based on the specific instrumentation.
1. Sample Preparation:
- Dissolve 1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution to ensure complete dissolution.
- If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent) with an EI source.
- GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Injection Volume: 1 µL.
- Injector Temperature: 250 °C.
- Split Ratio: 20:1 (can be adjusted based on sample concentration).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Energy: 70 eV.
- Mass Range: m/z 35-350.
- Solvent Delay: 3 minutes.
3. Data Acquisition and Analysis:
- Acquire the data in full scan mode.
- Process the data using the instrument's software (e.g., Agilent MassHunter).
- Identify the peak corresponding to this compound based on its retention time.
- Extract the mass spectrum for this peak and analyze the fragmentation pattern.
- Compare the observed spectrum with the predicted fragmentation pathways and data from spectral libraries if available (e.g., NIST).[13][14][15]
Visualization of Predicted Fragmentation Pathways
The following diagrams illustrate the primary predicted fragmentation pathways of this compound under electron ionization.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, provides a wealth of structural information. By understanding the characteristic fragmentation patterns of the pyrrole, ethyl ester, and branched alkyl functionalities, researchers can confidently identify and characterize this molecule. The predicted fragmentation pathways, centered around the loss of the ethoxy group, cleavage at the branched alkyl chain, and fragmentation of the pyrrole ring, offer a robust framework for interpreting experimental data. This guide serves as a comprehensive resource for scientists engaged in the analysis of this and structurally related compounds, facilitating accurate structural elucidation and advancing research in their respective fields.
References
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. NIST. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center, NIST. NIST. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.9.2. Whitman People. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]
-
PubChem. (2018). NIST Mass Spectrometry Data Center - PubChem Data Source. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. Retrieved from [Link]
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Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. Retrieved from [Link]
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ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. (A) Total ion.... ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Retrieved from [Link]
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LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Retrieved from [Link]
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Chromedia. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Chromedia. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Chemistry Stack Exchange. Retrieved from [Link]
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IUPAC name and structure of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
Technical Guide: Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
Abstract: This technical guide provides a comprehensive scientific overview of this compound (CAS No. 1252924-07-4). The document elucidates its chemical identity through a detailed breakdown of its IUPAC nomenclature and structural representation. A robust synthetic methodology, including retrosynthetic analysis and a step-by-step laboratory protocol, is presented. Furthermore, this guide outlines the analytical techniques required for structural confirmation and purity assessment, focusing on NMR and mass spectrometry, thereby providing a self-validating framework for researchers. The guide concludes with a discussion of the potential applications of this and related pyrrole-containing scaffolds in the field of drug discovery and medicinal chemistry, grounded in the established biological significance of the pyrrole nucleus.[1][2][3]
Chemical Identity and Nomenclature
The precise naming and structural representation of a molecule are foundational to all scientific investigation. The IUPAC (International Union of Pure and Applied Chemistry) system provides an unambiguous method for naming chemical compounds.[4][5]
IUPAC Name Deconstruction
The name "this compound" is systematically derived by identifying the principal functional group and its substituents.
-
Parent Chain Identification : The suffix "-oate" indicates that the principal functional group is an ester. The term "pentanoate" specifies that the parent acyl chain contains five carbon atoms.
-
Ester Alkyl Group : The prefix "ethyl" denotes the ethyl group (-CH₂CH₃) attached to the oxygen atom of the ester.
-
Numbering the Parent Chain : The acyl chain is numbered starting from the carbonyl carbon as position 1.
-
Substituent Identification and Location :
-
"3-methyl": A methyl group (-CH₃) is attached to carbon-3 of the pentanoate chain.
-
"2-(1H-pyrrol-1-yl)": A pyrrole ring is attached to carbon-2 of the pentanoate chain. The "-yl" suffix indicates it is a substituent. "pyrrol-1-yl" specifies that the point of attachment is the nitrogen atom (position 1) of the pyrrole ring. The "1H" designation explicitly indicates the position of the hydrogen atom on the nitrogen in the parent pyrrole heterocycle.[6]
-
Molecular Structure
The systematic deconstruction of the IUPAC name leads to the following two-dimensional structure.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key computed and known properties of the molecule is provided below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1252924-07-4 | [Biomall[7]]() |
| Molecular Formula | C₁₂H₁₉NO₂ | [BLDpharm[8]]() |
| Molecular Weight | 209.29 g/mol | [BLDpharm[8]]() |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | Not available | [ChemicalBook[9]]() |
| Melting Point | Not available | [ChemicalBook[9]]() |
Synthesis and Mechanistic Insights
The construction of the target molecule is most logically achieved by forming the C2-N bond between the pentanoate backbone and the pyrrole ring. A standard and highly effective method for this transformation is the nucleophilic substitution of an α-halo ester by the pyrrolide anion.
Retrosynthetic Analysis
The retrosynthetic pathway identifies the key disconnection at the N-Cα bond, tracing the target molecule back to commercially available or readily synthesized precursors.
Caption: Retrosynthetic analysis of the target ester.
Recommended Synthetic Protocol
This protocol describes a two-step process: synthesis of the α-bromo ester precursor followed by N-alkylation of pyrrole.
Part A: Synthesis of Ethyl 2-bromo-3-methylpentanoate
Causality: This step introduces a good leaving group (bromide) at the α-position of the ester, activating it for nucleophilic substitution. N-Bromosuccinimide (NBS) with a catalytic amount of acid is a standard method for the α-bromination of esters.
-
Reaction Setup : To a solution of ethyl 3-methylpentanoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask, add N-Bromosuccinimide (NBS, 1.1 eq).
-
Initiation : Add a catalytic amount of a radical initiator like AIBN or a strong acid like sulfuric acid to initiate the reaction.
-
Reaction Execution : Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate solution followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure α-bromo ester.
Part B: N-Alkylation of Pyrrole
Causality: Pyrrole's N-H proton is weakly acidic (pKa ≈ 17.5) and can be removed by a strong base like sodium hydride (NaH) to form the nucleophilic pyrrolide anion.[6] This anion then displaces the bromide from the α-bromo ester in a classic Sₙ2 reaction.
-
Anion Formation : In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF).
-
Pyrrole Addition : Cool the suspension to 0 °C in an ice bath. Add a solution of pyrrole (1.1 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Alkylation : Cool the resulting solution of sodium pyrrolide back to 0 °C. Add a solution of ethyl 2-bromo-3-methylpentanoate (1.0 eq), synthesized in Part A, dropwise.
-
Reaction Execution : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup : Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, this compound, should be purified by column chromatography on silica gel.
Analytical Characterization (Self-Validation)
Unambiguous structural confirmation is critical.[10][11] The following predicted spectroscopic data serves as a benchmark for validating the successful synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules.[10]
-
¹H NMR (Predicted, CDCl₃, 400 MHz) :
-
Pyrrole Protons : Two distinct signals are expected for the pyrrole ring protons. The α-protons (adjacent to N) will appear as a triplet around δ 6.7-6.8 ppm, and the β-protons will appear as a triplet around δ 6.2-6.3 ppm.
-
α-Proton (C2-H) : The single proton on the chiral center at C2 will be a complex multiplet, likely a doublet of doublets, shifted downfield due to the adjacent nitrogen and carbonyl group, expected around δ 4.5-5.0 ppm.
-
Ethyl Ester Protons : A quartet for the -OCH₂- group around δ 4.1-4.3 ppm and a triplet for the -CH₃ group around δ 1.2-1.3 ppm.
-
Pentanoate Chain Protons : The C3-H proton will be a multiplet. The C4-H₂ protons will appear as a multiplet, and the C5-H₃ protons will be a triplet. The C3-CH₃ methyl group will be a doublet.
-
-
¹³C NMR (Predicted, CDCl₃, 100 MHz) :
-
Carbonyl Carbon : The ester carbonyl carbon will be the most downfield signal, around δ 170-175 ppm.
-
Pyrrole Carbons : Two signals are expected: α-carbons around δ 120-122 ppm and β-carbons around δ 108-110 ppm.
-
Aliphatic Carbons : Signals for C2, C3, C4, C5, the C3-methyl, and the ethyl ester carbons will be present in the upfield region (δ 10-70 ppm).
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected Molecular Ion [M+H]⁺ : For C₁₂H₁₉NO₂, the expected exact mass would be approximately 210.1494. The observation of this ion would strongly support the successful synthesis.
Applications and Relevance in Drug Development
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][12] Pyrrole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1][3][13][14]
The introduction of a substituted ester side chain, as seen in this compound, creates a molecule with potential as a versatile intermediate. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.
References
- BenchChem. (n.d.). Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrrole Derivatives: Exploring Their Diverse Biological Activities.
- Karadeniz, H. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Wiley Online Library. (n.d.). Synthesis, Characterization and Thermal Behavior of N‐Substituted Pyrrole Esters.
- BenchChem. (n.d.). A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles.
- Bentham Science. (n.d.). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities.
- Kaur, R. et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. J Pharm Chem Chem Sci.
- Idhayadhulla, A. et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
- Kaur, R. et al. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate.
- ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole.
- Royal Society of Chemistry. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
- University of Calgary. (n.d.). Nomenclature.
- National Institutes of Health. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability.
- IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
- PubChem. (2026). Ethyl 3-(1H-pyrrol-3-yl)propanoate.
- Wikipedia. (n.d.). Pyrrole.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scispace.com [scispace.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. iupac.org [iupac.org]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. biomall.in [biomall.in]
- 8. 1252924-07-4|this compound|BLD Pharm [bldpharm.com]
- 9. This compound CAS#: 1252924-07-4 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities | Bentham Science [eurekaselect.com]
- 13. Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives [scielo.org.mx]
- 14. researchgate.net [researchgate.net]
Solubility and stability of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
Foreword
The journey of a novel chemical entity from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the characterization of this compound, a molecule featuring a pyrrole core, an ethyl ester, and a branched alkyl chain. As a Senior Application Scientist, my objective is not to present pre-existing data on this specific molecule—which is not widely documented—but to equip researchers, scientists, and drug development professionals with the robust methodologies required to generate this critical data in-house. This document is built on the principles of scientific causality, self-validating protocols, and authoritative grounding to ensure the production of reliable and reproducible results.
Structural Analysis and Predicted Physicochemical Profile
This compound is a small organic molecule whose behavior is dictated by its constituent functional groups.
-
1H-Pyrrole Ring: The aromatic pyrrole ring is a common motif in pharmacologically active compounds. While it contributes to a degree of planarity, the nitrogen lone pair is involved in the aromatic system, making it a very weak base. The ring system is susceptible to oxidation and can exhibit sensitivity to strong acids.
-
Ethyl Ester Group: This functional group is a primary site of potential hydrolytic degradation. The ester can be cleaved under both acidic and basic conditions to yield the corresponding carboxylic acid and ethanol. This susceptibility is a critical factor in determining formulation and storage conditions.
-
3-methyl-pentanoate Chain: The branched alkyl chain imparts significant lipophilicity (hydrophobicity) to the molecule. This structural feature suggests that the compound will likely have low aqueous solubility but good solubility in organic solvents.
Based on this analysis, our initial hypothesis is that this compound is a lipophilic compound with potential stability liabilities related to hydrolysis and oxidation. The following sections outline the experimental workflows to quantitatively assess these characteristics.
A Framework for Comprehensive Solubility Assessment
Solubility dictates the maximum concentration of a drug that can be achieved in solution and, therefore, directly impacts its absorption and bioavailability. It is crucial to differentiate between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Measures the precipitation of a compound from a high-concentration stock solution (typically in DMSO) upon dilution in an aqueous buffer. It is a high-throughput assessment of how "quickly" a compound falls out of solution and is relevant for early-stage screening.
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement, critical for pre-formulation and late-stage development.
Experimental Workflow: Solubility Determination
The logical flow for a comprehensive solubility assessment involves screening with a high-throughput kinetic assay followed by a definitive thermodynamic measurement for key buffer systems.
Caption: A logical workflow for solubility characterization.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol is designed to rapidly assess solubility across a range of pH conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Buffer Preparation: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Assay Plate Preparation: Dispense 198 µL of each buffer into the wells of a 96-well microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer wells (final concentration: 100 µM, final DMSO concentration: 1%).
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
This method determines the true equilibrium solubility and is considered the definitive standard.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation (e.g., 15 minutes at 14,000 rpm) followed by filtration through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Result Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.
| Parameter | Kinetic Solubility | Thermodynamic Solubility | Typical Application |
| Method | Turbidimetry/Nephelometry | Shake-Flask with HPLC-UV | Early Discovery Screening |
| Time | < 2 hours | 24-72 hours | Pre-formulation, IND-enabling studies |
| Material Usage | Low (µg) | Moderate (mg) | Lead Optimization |
| Throughput | High | Low | Formulation Development |
A Guide to Chemical Stability and Degradation Pathway Analysis
Stability testing is essential to identify conditions that may lead to the degradation of the compound, ensuring its safety and efficacy over time. Forced degradation (or stress testing) is a critical component of this process, as mandated by regulatory bodies like the ICH.
Forced Degradation Workflow
The goal is to intentionally degrade the sample under aggressive conditions to identify potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.
Caption: Standard workflow for a forced degradation study.
Protocol 3: Forced Degradation Study
This protocol outlines the conditions for stressing this compound. The goal is to achieve 5-20% degradation of the parent compound.
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in an appropriate solvent like acetonitrile.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60 °C for up to 72 hours. Collect samples at various time points (e.g., 2, 8, 24, 72 hours) and neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature. Due to the lability of the ethyl ester, degradation is expected to be rapid. Sample at early time points (e.g., 5, 15, 30, 60 minutes) and neutralize with 0.1 N HCl. The primary expected degradant is the corresponding carboxylic acid.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for up to 48 hours, protected from light. The pyrrole ring is a potential site of oxidation.
-
Photostability: Expose the solution (in a photostable container) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be run in parallel.
-
Thermal Degradation: Store the solution at an elevated temperature (e.g., 70 °C) for up to one week.
Anticipated Degradation Pathways
Based on the structure, two primary degradation pathways are anticipated:
-
Ester Hydrolysis: The most likely pathway, occurring under both acidic and basic conditions, leading to the formation of 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid.
-
Pyrrole Ring Oxidation: The electron-rich pyrrole ring can be susceptible to oxidation, potentially leading to ring-opened products or hydroxylated species.
Protocol 4: Development of a Stability-Indicating HPLC Method
A robust analytical method is required to separate the parent compound from all potential degradation products.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Method Development:
-
Inject a mixture of all stressed samples (acid, base, oxidative, etc.).
-
Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and identify the optimal detection wavelength.
-
Mass spectrometry (MS) detection can be coupled to HPLC to identify the mass of the degradation products, aiding in structural elucidation.
-
Data Synthesis and Reporting
A comprehensive characterization report should be generated, summarizing the findings in a clear and concise manner.
| Test | Conditions | Anticipated Outcome for this compound |
| Kinetic Solubility | pH 2.0 - 7.4 | Low solubility expected across all pH values due to lipophilic nature. |
| Thermodynamic Solubility | pH 7.4 Buffer, 25 °C | Quantitative value (e.g., < 10 µg/mL) confirming poor aqueous solubility. |
| Acid Hydrolysis | 0.1 N HCl, 60 °C | Slow degradation via ester hydrolysis. |
| Base Hydrolysis | 0.1 N NaOH, RT | Rapid degradation via ester hydrolysis to form the carboxylate salt. |
| Oxidation | 3% H₂O₂, RT | Potential degradation via modification of the pyrrole ring. |
| Photostability | ICH Q1B | To be determined; potential for degradation if the pyrrole moiety absorbs in the UV range. |
| Thermal Stability | 70 °C | Likely stable, unless co-formulants catalyze degradation. |
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the critical solubility and stability characteristics of this compound. By following these detailed protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The inherent lipophilicity and potential for ester hydrolysis are key attributes that must be quantitatively understood to guide formulation strategies, establish appropriate storage conditions, and ensure the ultimate success of the molecule as a potential therapeutic agent.
References
-
Bermejo, M., & Avdeef, A. (2008). The Art and Science of Shake-Flask Solubility Measurement. Avdeef.com. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Pyrrole Esters
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental five-membered nitrogen-containing heterocycle, serves as a privileged scaffold in medicinal chemistry. Its derivatives, particularly substituted pyrrole esters, exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted pyrrole esters, offering field-proven insights for professionals in drug discovery and development.
The Synthetic Landscape: Crafting Bioactive Pyrrole Esters
The biological potential of a pyrrole derivative is intrinsically linked to the nature and position of its substituents. Therefore, robust and versatile synthetic methodologies are paramount. Several classical and modern approaches are employed to construct the pyrrole core and introduce ester functionalities.
Foundational Synthetic Strategies
The Paal-Knorr synthesis remains a cornerstone for preparing substituted pyrroles. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, offering a straightforward route to various N-substituted pyrroles. The Hantzsch pyrrole synthesis and the Barton-Zard reaction represent other classical methods that provide access to diverse substitution patterns.
More contemporary approaches, such as multi-component reactions and transition metal-catalyzed cyclizations, have expanded the synthetic toolbox, allowing for the efficient construction of highly functionalized pyrrole esters. For instance, rhodium(I) catalysts have been effectively used in the linear hydroacylation of aldehydes and propargylic amines to generate pyrroles in a cascade process.
Representative Synthetic Protocol: A Multi-Step Approach
A common strategy for synthesizing substituted pyrrole esters involves a five-step sequence that is both cost-effective and adaptable. This process, monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR), typically includes:
-
Halogenation of a ketone.
-
SN2 reaction with an N-Boc sulfonamide.
-
Deprotection using trifluoroacetic acid (TFA) or iron (III) chloride.
-
Michael addition/cyclization with ethyl propiolate.
-
Aromatization using boron trifluoride etherate.
This methodology allows for the introduction of various functional groups at different positions on the pyrrole ring, enabling the exploration of structure-activity relationships (SAR).
A Spectrum of Biological Activities: From Cancer to Microbes
The true value of substituted pyrrole esters lies in their diverse pharmacological effects. Extensive research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.
Anticancer Potential: Targeting Uncontrolled Cell Growth
Substituted pyrrole esters have emerged as promising candidates in oncology, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.
Mechanisms of Action:
-
Inhibition of Protein Kinases: Many pyrrole derivatives act as inhibitors of crucial protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing the proliferation of cancerous cells.
-
Microtubule Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton, thereby disrupting cell division.
Quantitative Data on Anticancer Activity:
The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process.
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric | Reported Value |
| Alkynylated Pyrrole | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | IC50 | 3.49 µM |
| Pyrrole-Indole Hybrid | Single chloro-substitution | T47D (Breast Cancer) | IC50 | 2.4 µM |
| Cpd 19 | 3,4-dimethoxy phenyl at the 4th position | MGC 80-3, HCT-116, CHO | IC50 | 1.0 - 1.7 µM |
| Cpd 21 | 3,4-dimethoxy phenyl at the 4th position | HepG2, DU145, CT-26 | IC50 | 0.5 - 0.9 µM |
Antimicrobial Efficacy: Combating Pathogenic Threats
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and substituted pyrroles have shown significant promise in this area. They exhibit activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanisms of Action:
-
DNA Gyrase and Topoisomerase IV Inhibition: Several pyrrole-based compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
-
Interaction with Biomolecules: The pyrrole scaffold can readily interact with various biomolecules within microbial cells, disrupting their normal function.
Antimicrobial Activity Data:
The antimicrobial potential is typically assessed by measuring the zone of inhibition in disc diffusion assays or by determining the minimum inhibitory concentration (MIC).
| Compound | Target Organism | Activity |
| Substituted Pyrroles (General) | Gram-positive bacteria (e.g., S. aureus, B. cereus) | Promising antibacterial activity |
| Fused Pyrroles | C. albicans (yeast), A. fumigatus, F. oxysporum (fungi) | Significant antifungal activity |
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for its management. Several pyrrole derivatives, such as tolmetin and ketorolac, are established NSAIDs. Newer substituted pyrrole esters are being investigated for their potential to offer improved efficacy and safety profiles.
Mechanism of Action:
The primary mechanism of anti-inflammatory action for many pyrrole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects. Some pyrrole derivatives also exert their anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α.
Antioxidant Activity: Quenching Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Pyrrole derivatives have demonstrated notable antioxidant properties, acting as scavengers of free radicals.
Mechanism of Action:
The antioxidant activity of pyrroles is often attributed to the hydrogen atom transfer (HAT) from the N-H group to peroxyl radicals. The nature of the substituents and the solvent can influence the antioxidant mechanism, which may also involve proton-coupled electron transfer (PCET) or single electron transfer (SET).
Experimental Evaluation: From In Vitro Assays to In Vivo Models
The journey of a potential therapeutic from a chemical entity to a clinical candidate involves a rigorous, step-wise evaluation process. This progression from in vitro to in vivo testing is crucial for selecting the most promising compounds for further development.
In Vitro Screening: The First Line of Assessment
In vitro assays provide the initial, high-throughput screening of a compound's biological activity. They are essential for determining cytotoxicity, mechanism of action, and for comparing the potency of different derivatives.
Common In Vitro Assays:
-
Cytotoxicity Assays (e.g., MTT Assay): These colorimetric assays measure cell viability and are used to determine the IC50 of a compound.
-
Apoptosis Assays (e.g., Annexin V-FITC/PI Staining): Flow cytometry-based assays to quantify the induction of apoptosis.
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining): Used to determine the effect of a compound on cell cycle progression.
-
Antimicrobial Susceptibility Testing (e.g., Disc Diffusion, Broth Microdilution): To assess the antimicrobial activity of compounds.
-
Enzyme Inhibition Assays: To measure the direct inhibitory effect of a compound on a specific enzyme target, such as COX-2 or a protein kinase.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test pyrrole ester and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Models: Assessing Efficacy in a Biological System
While in vitro studies are invaluable for initial screening, they cannot fully replicate the complex biological environment of a living organism. Therefore, promising candidates are advanced to in vivo testing using animal models to evaluate their efficacy, pharmacokinetics, and toxicity.
Common In Vivo Models:
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice) to assess the antitumor activity of a compound. These can be subcutaneous or orthotopic, with the latter more closely mimicking the natural tumor environment.
-
Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic modifications, providing a more physiologically relevant system to study cancer.
-
Carrageenan-Induced Paw Edema: A widely used model in rats to evaluate the anti-inflammatory activity of novel compounds.
-
Formalin Test: An animal model used to assess the analgesic properties of compounds against chemical stimuli.
Experimental Workflow: From Discovery to Preclinical Candidate
Caption: Generalized workflow for the discovery and development of novel pyrrole-based biological agents.
Signaling Pathways: Unraveling the Molecular Mechanisms
Understanding the specific signaling pathways targeted by substituted pyrrole esters is crucial for rational drug design and for identifying potential biomarkers of response.
Key Signaling Pathway: COX-2 and Inflammation
Caption: Inhibition of the COX-2 pathway by substituted pyrrole esters.
This diagram illustrates how inflammatory stimuli lead to the production of prostaglandins via the COX-2 enzyme, resulting in inflammation. Substituted pyrrole esters can inhibit COX-2, thereby blocking this pathway and reducing the inflammatory response.
Conclusion and Future Directions
Substituted pyrrole esters represent a highly versatile and promising class of compounds with a wide array of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them an attractive scaffold for the development of novel therapeutics. Future research will likely focus on:
-
Structure-Based Drug Design: Utilizing computational tools like molecular docking to design more potent and selective inhibitors.
-
Hybrid Molecules: Combining the pyrrole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.
-
Target Identification: Elucidating the precise molecular targets for novel pyrrole derivatives to better understand their mechanisms of action.
-
Clinical Translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans.
The continued exploration of the chemical space around the pyrrole nucleus holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- Standardized, well-established in vitro and in vivo methods are available for the experimental evaluation of new anticancer agents. A step-wise procedure from in vitro to in vivo experiments using non-functional, functional non-clonogenic and, if applicable, clonogenic assays allows reduction of the number of promising agents for further clinical testing.
Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate: A Versatile Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Unique Pyrrole Scaffold
The pyrrole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a promising, yet underexplored, member of this family: Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate .
While specific literature on this exact molecule is sparse, its structure combines several key features that suggest significant potential as a synthetic building block:
-
A Sterically Accessible N-Substituted Pyrrole: The pyrrole nitrogen is functionalized with a chiral pentanoate chain, offering a handle for further elaboration and influencing the electronic nature of the heterocyclic ring.
-
An Ester Moiety: The ethyl ester provides a versatile reactive site for a variety of transformations, including hydrolysis, amidation, and reduction.
-
Chirality: The presence of a stereocenter at the 2-position of the pentanoate chain introduces chirality, a critical consideration in modern drug design.
This guide will provide a comprehensive overview of this compound, including a proposed synthetic methodology based on established chemical principles, an analysis of its likely chemical reactivity, and a discussion of its potential applications in the synthesis of complex molecular architectures for drug discovery.
Synthesis of this compound: A Paal-Knorr Approach
The most direct and widely applicable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[3][4][5][6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. For the synthesis of the title compound, the key precursors would be 2,5-dimethoxytetrahydrofuran (a stable surrogate for 1,4-butanedial) and the corresponding primary amine, ethyl 2-amino-3-methylpentanoate.
Proposed Reaction Mechanism
The reaction proceeds through the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4][7]
Caption: Proposed mechanism for the Paal-Knorr synthesis of N-substituted pyrroles.
Representative Experimental Protocol
This protocol is a representative example based on the Paal-Knorr reaction and has not been optimized for the specific synthesis of this compound.
Materials:
-
Ethyl 2-amino-3-methylpentanoate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a solution of ethyl 2-amino-3-methylpentanoate (1.0 eq) in ethanol, add glacial acetic acid (2.0 eq).
-
To this stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Expected Characterization Data
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), protons of the 3-methylpentyl chain (multiplets, doublet, and triplet), and characteristic signals for the α and β protons of the pyrrole ring (triplets). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, carbons of the 3-methylpentyl chain, and distinct signals for the α and β carbons of the pyrrole ring. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester, C-H stretching frequencies for the alkyl and aromatic protons, and characteristic C-N and C=C stretching vibrations of the pyrrole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₂H₁₉NO₂. Fragmentation patterns would likely show loss of the ethoxy group, the entire ester group, and fragmentation of the alkyl chain. |
Reactivity and Synthetic Utility
This compound is a versatile building block with multiple reactive sites that can be selectively addressed.
Sources
A Technical Guide to the Reactivity of the Pyrrole Ring in Ethyl 3-Methyl-2-(1H-pyrrol-1-yl)pentanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the reactivity of the pyrrole ring in the context of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate. As Senior Application Scientists, our goal is to synthesize foundational principles of heterocyclic chemistry with practical, field-proven insights to empower researchers in their experimental design and execution. This document will delve into the electronic and steric factors governing the pyrrole core's susceptibility to electrophilic attack, offering predictive insights and detailed experimental protocols for key transformations.
The Intrinsic Reactivity of the Pyrrole Nucleus: An Electron-Rich Aromatic System
The pyrrole ring is a five-membered aromatic heterocycle that exhibits significantly higher reactivity towards electrophilic substitution than benzene.[1] This heightened reactivity stems from the delocalization of the nitrogen atom's lone pair of electrons into the cyclic π-system, creating an electron-rich aromatic sextet.[1] This increased electron density makes the carbon atoms of the pyrrole ring more nucleophilic and thus more susceptible to attack by electrophiles.[1]
Resonance theory illustrates that the negative charge is delocalized across all four carbon atoms of the ring. However, the resonance structures that place the negative charge at the C2 and C5 positions are more stable and contribute more to the overall resonance hybrid.[2] Consequently, electrophilic attack preferentially occurs at these α-positions.[2][3][4]
It is crucial to note that the high reactivity of pyrrole is coupled with a sensitivity to strong acids, which can lead to protonation at a carbon atom and subsequent polymerization.[1] Therefore, electrophilic substitution reactions on pyrrole often necessitate the use of milder reagents and carefully controlled conditions to avoid undesirable side reactions.[1][5]
The Influence of the N-Substituent: A Deeper Look at this compound
The substituent at the nitrogen atom of the pyrrole ring can significantly modulate its reactivity and regioselectivity. In the case of this compound, the N-substituent is an alkyl group. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This would be expected to further activate the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole.
However, the steric bulk of the N-substituent can also play a critical role. While the ethyl 3-methyl-2-pentanoate group is not as sterically demanding as a triisopropylsilyl group, it may still offer some degree of steric hindrance at the adjacent C2 and C5 positions. This steric effect could potentially lead to an increased proportion of substitution at the less sterically hindered C3 and C4 positions, especially with bulky electrophiles.
Key Electrophilic Substitution Reactions and Methodologies
This section provides detailed protocols for common electrophilic substitution reactions, adapted for N-substituted pyrroles like this compound.
Halogenation
Due to the high reactivity of the pyrrole ring, direct halogenation with elemental halogens can lead to polyhalogenation and decomposition.[4][6] Milder halogenating agents are therefore preferred.
Experimental Protocol: Monobromination using N-Bromosuccinimide (NBS)
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1 | Substrate |
| N-Bromosuccinimide (NBS) | 1 | Mild brominating agent |
| Tetrahydrofuran (THF) | - | Aprotic solvent |
| Sodium thiosulfate (aq.) | - | Quenching agent for excess bromine |
Diagram: Halogenation Workflow
Caption: Step-by-step workflow for the monobromination of an N-substituted pyrrole.
Nitration
Direct nitration with a mixture of nitric acid and sulfuric acid is not suitable for pyrroles due to their acid sensitivity.[7] A milder nitrating agent, such as acetyl nitrate, is typically employed.[8]
Experimental Protocol: Nitration using Acetyl Nitrate
-
Prepare acetyl nitrate in situ by cautiously adding fuming nitric acid to acetic anhydride at a low temperature (e.g., -10 °C).
-
Dissolve this compound (1 equivalent) in acetic anhydride.
-
Slowly add the pre-formed acetyl nitrate solution to the stirred solution of the substrate at a low temperature.
-
Maintain the low temperature and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1 | Substrate |
| Fuming Nitric Acid | 1.1 | Nitrating agent precursor |
| Acetic Anhydride | - | Solvent and reagent for acetyl nitrate formation |
Diagram: Nitration Mechanism
Caption: General mechanism for the electrophilic nitration of a pyrrole ring.
Sulfonation
Similar to nitration, sulfonation with concentrated sulfuric acid is not feasible. A milder sulfonating agent, such as the sulfur trioxide-pyridine complex, is the reagent of choice.[6][9]
Experimental Protocol: Sulfonation using Pyridine-SO₃ Complex
-
Dissolve this compound (1 equivalent) in pyridine.
-
Add the sulfur trioxide-pyridine complex (1-1.2 equivalents) to the solution at room temperature.
-
Heat the reaction mixture gently (e.g., 80-100 °C) and monitor by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the sulfonic acid product.
-
Filter the precipitate, wash with cold water, and dry.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1 | Substrate |
| Pyridine-SO₃ Complex | 1-1.2 | Mild sulfonating agent |
| Pyridine | - | Solvent |
Friedel-Crafts Acylation
Standard Friedel-Crafts acylation conditions using strong Lewis acids like aluminum chloride can cause polymerization of pyrroles.[6] However, with N-substituted pyrroles, particularly those with electron-withdrawing groups, acylation can be successful. For N-alkylpyrroles, milder Lewis acids or alternative acylation methods are preferred.
Experimental Protocol: Acylation using Acetic Anhydride and a Mild Lewis Acid (e.g., ZnCl₂ or SnCl₄)
-
Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane.
-
Add acetic anhydride (1.1 equivalents).
-
Add a mild Lewis acid such as zinc chloride or tin(IV) chloride (0.5-1 equivalent) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or dilute acid.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, dry, and concentrate.
-
Purify by column chromatography.
| Reagent | Molar Equivalent | Purpose |
| This compound | 1 | Substrate |
| Acetic Anhydride | 1.1 | Acylating agent |
| Zinc Chloride (ZnCl₂) or Tin(IV) Chloride (SnCl₄) | 0.5-1 | Mild Lewis acid catalyst |
Conclusion and Future Directions
The pyrrole ring in this compound is predicted to be a highly reactive nucleus for electrophilic substitution, with a strong preference for reaction at the C2 and C5 positions. The N-alkyl substituent is expected to enhance this reactivity through its electron-donating inductive effect, while its steric bulk may play a minor role in directing substitution. The provided protocols offer a solid starting point for the chemical modification of this molecule.
For drug development professionals, the ability to selectively functionalize the pyrrole core is of paramount importance for structure-activity relationship (SAR) studies. Further research could explore the use of more sterically demanding N-substituents to promote C3 substitution, or the application of modern C-H activation methodologies for more direct and atom-economical functionalization. As with all predictive analyses, experimental validation remains the ultimate arbiter of chemical reactivity.
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Halogenation and sulfonation of pyrrole. (n.d.). Química Organica.org. Retrieved January 19, 2026, from [Link]
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Why do electrophilic substitutions generally take place at the 2 and 5 positions in pyrrole? (2016, January 29). Quora. Retrieved January 19, 2026, from [Link]
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Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction? (2018, March 24). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
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Substituent effects and electron delocalization in five-membered N-heterocycles. (2024, July 1). ScienceDirect. Retrieved January 19, 2026, from [Link]
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Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. (2011, May 18). ACS Publications. Retrieved January 19, 2026, from [Link]
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Substituent Effects on the Electrochemical Properties of Pyrroles and Small Oligopyrroles. (1997, March 1). ACS Publications. Retrieved January 19, 2026, from [Link]
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Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. (2011). Semantic Scholar. Retrieved January 19, 2026, from [Link]
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Nitration of pyrrole with sulfuric and nitric acids. (2015, April 22). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
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Halogenation of Pyrrole Explain the halogenation reaction of pyrrole and... (n.d.). Filo. Retrieved January 19, 2026, from [Link]
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Propose a mechanism for the nitration of pyrrole. (n.d.). Homework.Study.com. Retrieved January 19, 2026, from [Link]
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Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. (2020, May 11). ACS Publications. Retrieved January 19, 2026, from [Link]
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Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (n.d.). IJRAR.org. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Stereochemistry of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the pharmaceutical industry, the ability to selectively synthesize and analyze specific stereoisomers is paramount for developing safe and effective drugs. This guide provides a comprehensive technical overview of the stereochemistry of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, a molecule with significant potential in medicinal chemistry. We will delve into the structural nuances of its stereoisomers, present state-of-the-art methodologies for their stereoselective synthesis, and detail the analytical techniques required for their unambiguous characterization and separation. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Critical Role of Stereochemistry in Drug Development
The vast majority of biological targets, such as enzymes and receptors, are chiral. This inherent chirality dictates that they will interact differently with the various stereoisomers of a drug molecule. These differential interactions can lead to significant variations in pharmacology, toxicology, and pharmacokinetics between enantiomers and diastereomers. Consequently, regulatory agencies worldwide now mandate that the stereoisomeric composition of a new drug be well-defined and that the properties of the individual isomers be thoroughly investigated.
This compound is a chiral molecule containing two stereogenic centers. This gives rise to a total of four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Each of these stereoisomers can be expected to exhibit a unique biological profile. Therefore, a deep understanding of their stereochemistry is not merely an academic exercise but a fundamental requirement for its potential development as a therapeutic agent.
Structural Analysis of this compound Stereoisomers
The molecular structure of this compound features two chiral centers at the C2 and C3 positions of the pentanoate backbone.[1] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) at each of these centers.[2]
-
C2: The substituents attached to this carbon are the pyrrol-1-yl group, a hydrogen atom, the ester group, and the rest of the pentanoate chain.
-
C3: The substituents at this position are a methyl group, an ethyl group, a hydrogen atom, and the rest of the pentanoate chain.
The presence of two chiral centers means that the molecule can exist as two pairs of enantiomers, which are diastereomers of each other.[1]
Table 1: Stereoisomers of this compound
| Stereoisomer | C2 Configuration | C3 Configuration | Relationship |
| 1 | R | S | Enantiomer of 2, Diastereomer of 3 & 4 |
| 2 | S | R | Enantiomer of 1, Diastereomer of 3 & 4 |
| 3 | R | R | Enantiomer of 4, Diastereomer of 1 & 2 |
| 4 | S | S | Enantiomer of 3, Diastereomer of 1 & 2 |
It is crucial to recognize that while enantiomers possess identical physical and chemical properties in an achiral environment, diastereomers have distinct physical and chemical properties, allowing for their separation by standard chromatographic techniques.[3]
Stereoselective Synthesis Strategies
The ability to synthesize a single, desired stereoisomer is a cornerstone of modern pharmaceutical development. Several strategies can be employed for the stereoselective synthesis of β-branched α-amino acid derivatives like this compound.
Palladium-Catalyzed Asymmetric Alkylation
One powerful approach involves the palladium-catalyzed alkylation of C(sp³)–H bonds.[4][5][6] This method allows for the direct and stereoselective introduction of alkyl groups. For the synthesis of our target molecule, a strategy could involve the asymmetric alkylation of a suitable precursor. The use of a chiral ligand is essential to induce enantioselectivity in the C-C bond formation.
Phase-Transfer-Catalyzed Asymmetric Alkylation
Another effective method is the phase-transfer-catalyzed asymmetric alkylation of a glycinate Schiff base.[7] This technique utilizes a chiral quaternary ammonium salt as the phase-transfer catalyst to control the stereochemical outcome of the alkylation reaction. By carefully selecting the catalyst and reaction conditions, high levels of both enantio- and diastereoselectivity can be achieved.[7]
Caption: A generalized workflow for stereoselective synthesis.
Analytical Techniques for Stereochemical Determination
Once a mixture of stereoisomers is synthesized, robust analytical methods are required to separate, identify, and quantify each component.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation of enantiomers.[8][9][10][11] The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability.[9][12][13]
-
Mobile Phase Screening: A systematic screening of mobile phases is crucial for method development. A common starting point is a mixture of hexane and a polar organic modifier like isopropanol or ethanol.
-
Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature can be optimized to improve resolution (Rs > 1.5) and reduce analysis time.[9]
-
Detection: UV detection is typically suitable for this class of compounds.
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiralpak® IA or similar amylose-based CSP | Broad enantioselectivity for a wide range of compounds.[12] |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Balances analyte retention and enantioselectivity. |
| Flow Rate | 1.0 mL/min | Provides good peak shape and resolution. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyrrole ring provides strong UV absorbance. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry of molecules.[14][15][16][17][18]
4.2.1. Use of Chiral Derivatizing Agents (CDAs)
Enantiomers can be converted into diastereomers by reacting them with a chiral derivatizing agent, such as Mosher's acid.[14] The resulting diastereomers will have distinct NMR spectra, allowing for their quantification.
4.2.2. Use of Chiral Solvating Agents (CSAs)
Chiral solvating agents, including chiral lanthanide shift reagents, can be used to induce chemical shift differences between enantiomers in the NMR spectrum.[14] This allows for the direct determination of enantiomeric excess without the need for derivatization.
Caption: NMR strategies for enantiomeric analysis.
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[2][19][20][21][22] By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a three-dimensional model of the molecule can be constructed, providing unambiguous proof of its stereochemistry.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals of an enantiomerically pure sample are required. This can often be the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction data is collected by a detector.
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal.[22]
Conclusion
The stereochemistry of this compound is a multifaceted topic with profound implications for its potential use in drug development. A thorough understanding of its stereoisomers, coupled with the ability to synthesize and analyze them in their pure forms, is essential for advancing any research program involving this compound. This guide has provided a comprehensive overview of the key concepts and practical methodologies required to navigate the complexities of its stereochemistry. By applying the principles and techniques outlined herein, researchers can confidently and rigorously characterize this promising molecule, paving the way for the development of novel and effective therapeutics.
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Stereoselective synthesis of β-alkylated α-amino acids via palladium-catalyzed alkylation of unactivated methylene C(sp3)–H bonds with primary alkyl halides. Journal of the American Chemical Society, 135(32), 12135–12141. [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
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Albright, T. A., & White, P. S. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 2835, pp. 1-21). Humana Press. [Link]
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Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. [Link]
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Wikipedia. (n.d.). Absolute configuration. [Link]
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PubMed. (2013). Stereoselective synthesis of β-alkylated α-amino acids via palladium-catalyzed alkylation of unactivated methylene C(sp3)-H bonds with primary alkyl halides. [Link]
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Journal of the American Chemical Society. (2013). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. [Link]
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Springer. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
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Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
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Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]
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Methodological & Application
Introduction: The Strategic Importance of N-Alkylated Pyrroles
An In-Depth Guide to the N-Alkylation of Pyrrole with Ethyl 3-Methyl-2-Bromopentanoate: Application Notes and Protocols
The pyrrole nucleus is a foundational scaffold in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals.[1][2] The functionalization of the pyrrole nitrogen via N-alkylation is a cornerstone transformation in organic synthesis, enabling the modulation of a molecule's steric and electronic properties. This modification is pivotal in drug development for fine-tuning pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. The introduction of an ester-containing alkyl chain, as in the case of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, generates a versatile intermediate that can be further elaborated, making this specific N-alkylation a reaction of significant interest to researchers in medicinal chemistry and materials science.[3]
This guide provides a comprehensive, field-tested protocol for the N-alkylation of pyrrole with ethyl 3-methyl-2-bromopentanoate. It delves into the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, and outlines the necessary characterization techniques to validate the synthesis.
Reaction Mechanism and Scientific Rationale
The N-alkylation of pyrrole is a classic example of a nucleophilic substitution reaction. The process is typically executed in two primary steps: deprotonation of the pyrrole ring followed by the nucleophilic attack of the resulting anion on an alkylating agent.
-
Deprotonation: The proton on the nitrogen atom of the pyrrole ring is weakly acidic, with a pKa of approximately 17.5.[4] This acidity is insufficient for deprotonation by weaker bases. Therefore, a strong, non-nucleophilic base is required to quantitatively generate the pyrrolide anion. Sodium hydride (NaH) is an excellent choice for this purpose.[5][6] As a powerful superbase, it readily abstracts the acidic proton to form the sodium pyrrolide salt and hydrogen gas, which evolves from the reaction mixture.[5][7] The use of a strong base ensures that a sufficient concentration of the highly nucleophilic pyrrolide anion is present for the subsequent step.
-
Nucleophilic Substitution (S_N2): The generated pyrrolide anion is a potent nucleophile. The choice of counter-ion and solvent is critical to maximize its reactivity. More ionic nitrogen-metal bonds, such as those with sodium or potassium, favor N-alkylation over C-alkylation.[4][8] The pyrrolide anion then attacks the electrophilic carbon atom of ethyl 3-methyl-2-bromopentanoate, which bears the bromide leaving group. This reaction proceeds via a classic S_N2 mechanism, leading to the formation of a new nitrogen-carbon bond and the displacement of the bromide ion.
The choice of a polar aprotic solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), is crucial. These solvents effectively solvate the sodium cation but poorly solvate the pyrrolide anion, leaving it "naked" and highly reactive, thereby accelerating the rate of the S_N2 reaction.[9]
Caption: Figure 1: N-Alkylation Mechanism.
Detailed Experimental Protocol
This protocol details the synthesis of this compound.
Materials and Equipment:
-
Pyrrole (freshly distilled)
-
Ethyl 3-methyl-2-bromopentanoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, stir bars, condenser, nitrogen/argon inlet, oil bath, separatory funnel, rotary evaporator, TLC plates (silica gel 60 F₂₅₄).
Safety Precautions:
-
Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[5] Handle NaH strictly under an inert atmosphere (nitrogen or argon) and away from moisture.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Organic solvents are flammable and should be handled with care.
Step-by-Step Procedure:
-
Preparation of Sodium Hydride: In a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the required amount of sodium hydride (1.2 equivalents). Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully via cannula under a positive pressure of inert gas. Dry the resulting grey powder under a stream of nitrogen.
-
Reaction Setup: Add anhydrous THF (or DMF) to the flask containing the washed NaH. Cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation of Pyrrole: In a separate flask, dissolve freshly distilled pyrrole (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. The addition should be slow to control the evolution of hydrogen gas. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, indicating the complete formation of the sodium pyrrolide.
-
Alkylation: Dissolve ethyl 3-methyl-2-bromopentanoate (1.1 equivalents) in anhydrous THF and add it dropwise to the pyrrolide solution at room temperature.[10][11]
-
Reaction Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the pyrrole spot and the appearance of a new, higher R_f product spot indicates reaction progression. The reaction is typically stirred at room temperature for 12-24 hours or gently heated (e.g., to 40-50 °C) to accelerate the reaction if necessary.[12]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution or water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-alkylated product.
Data Presentation and Characterization
Table 1: Key Reaction Parameters
| Parameter | Value/Description | Rationale |
| Pyrrole | 1.0 eq | Limiting Reagent |
| Ethyl 3-methyl-2-bromopentanoate | 1.1 eq | A slight excess ensures complete consumption of the pyrrolide. |
| Sodium Hydride (NaH) | 1.2 eq | An excess ensures complete deprotonation of the pyrrole. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvent to enhance nucleophilicity.[9] |
| Temperature | 0 °C to Room Temp (or 40-50 °C) | Controlled addition at 0°C for safety; reaction proceeds at RT or with gentle heating. |
| Reaction Time | 12-24 hours | Monitored by TLC until completion. |
| Expected Yield | 75-90% | Typical yields for this type of reaction. |
Spectroscopic Characterization of this compound:
The unambiguous identification of the synthesized compound is achieved through a combination of spectroscopic methods.[13][14]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The protons on the pyrrole ring are expected to appear as distinct multiplets in the aromatic region. The α-protons (C2-H, C5-H) will typically be downfield from the β-protons (C3-H, C4-H).[15]
-
A characteristic signal for the proton at the α-position to the ester and the pyrrole nitrogen (the CH group) will be observed.
-
Signals corresponding to the ethyl ester (a quartet for the -OCH₂- and a triplet for the -CH₃) and the 3-methyl-pentanoate chain will be present in the aliphatic region.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the ester group will appear significantly downfield (~170 ppm).
-
The four distinct carbons of the pyrrole ring will be visible in the aromatic region (~110-125 ppm).[2]
-
Signals for all carbons in the alkyl chain and the ethyl ester will be present in the upfield region.
-
-
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the ester functional group will be prominent (typically around 1730-1750 cm⁻¹).
-
Characteristic bands for C-H stretching and bending, as well as C-N stretching of the pyrrole ring, will be observed. The absence of a broad N-H stretch (around 3300-3500 cm⁻¹) confirms successful N-alkylation.[16]
-
-
MS (Mass Spectrometry):
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the target compound (C₁₂H₁₉NO₂). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.
-
Caption: Figure 2: Experimental Workflow.
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ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]
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One-pot synthesis of N-substituted pyrrole esters
An In-Depth Guide to the One-Pot Synthesis of N-Substituted Pyrrole Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrrole Scaffold
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural core of a vast number of natural products and synthetic compounds with profound biological activity.[1][2] N-substituted pyrroles, in particular, are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This has led to their incorporation into blockbuster drugs such as the cholesterol-lowering agent Atorvastatin (Lipitor) and the anti-cancer drug Sunitinib (Sutent).[3][4] The ester functionality adds a versatile handle for further chemical modification or for modulating the pharmacokinetic properties of a molecule. Consequently, the development of efficient, robust, and scalable methods for synthesizing N-substituted pyrrole esters is a critical endeavor in modern drug discovery and materials science.[3][5]
This guide provides a detailed exploration of the one-pot synthesis of these valuable compounds, focusing on the underlying principles, practical execution, and optimization strategies. By moving beyond a simple list of steps to explain the causality behind experimental choices, this document serves as a practical resource for professionals aiming to master these synthetic transformations.
The Strategic Advantage of One-Pot Synthesis
In the quest for chemical efficiency and sustainability, one-pot syntheses have emerged as a superior strategy. These reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer significant advantages:
-
Increased Efficiency: By eliminating the need for multiple reaction setups, work-up procedures, and purification steps, one-pot reactions drastically reduce reaction time and labor.[6]
-
Higher Overall Yields: Avoiding the material loss associated with isolating and purifying intermediates often leads to a higher overall yield of the final product.
-
Improved Atom and Step Economy: These methods align with the principles of green chemistry by minimizing waste and maximizing the incorporation of starting material atoms into the final product.[7]
-
Access to Molecular Complexity: One-pot reactions can rapidly generate complex molecular architectures from simple, readily available starting materials.[8]
Core Methodology: The Hantzsch Pyrrole Synthesis
While several named reactions can produce pyrroles, the Hantzsch Pyrrole Synthesis stands out as a particularly powerful and versatile one-pot method for generating highly substituted pyrrole esters.[6][7] First reported by Arthur Hantzsch in 1890, this multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and a primary amine (or ammonia).[9] Its enduring utility lies in its ability to systematically assemble the pyrrole core with predictable regiochemistry, making it a cornerstone of both academic and industrial synthetic chemistry.[4][10]
Reaction Mechanism: A Stepwise View
The mechanism of the Hantzsch synthesis is a well-established sequence of condensation and cyclization steps. Understanding this pathway is crucial for troubleshooting and optimizing the reaction.[6][9]
-
Enamine Formation: The reaction initiates with the nucleophilic attack of the primary amine on the keto-carbonyl of the β-ketoester, forming an enamine intermediate. This is often the first key step in the one-pot sequence.[6]
-
C-Alkylation: The electron-rich enamine then attacks the electrophilic carbon of the α-haloketone in a regioselective C-alkylation step.
-
Intramolecular Cyclization & Dehydration: The intermediate undergoes an intramolecular condensation, where the nitrogen attacks the remaining carbonyl group, followed by dehydration to form the aromatic pyrrole ring.[9]
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Detailed Application Protocol: Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
This protocol provides a reliable method for synthesizing a representative N-substituted pyrrole ester via the Hantzsch reaction.
Reagents and Materials
| Reagent | CAS Number | Mol. Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 10.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 11.0 | 1.1 |
| Chloroacetone | 78-95-5 | 92.53 | 10.0 | 1.0 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | - |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Catalytic | - |
Experimental Workflow Diagram
Caption: Experimental workflow for Hantzsch synthesis.
Step-by-Step Protocol
-
Enamine Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (1.30 g, 10.0 mmol) and aniline (1.02 g, 11.0 mmol) in 25 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid to catalyze the reaction. Stir the mixture at room temperature for 30 minutes. The formation of the enamine intermediate is crucial for directing the subsequent alkylation.[6]
-
Addition of α-Haloketone: In a separate beaker, dissolve chloroacetone (0.93 g, 10.0 mmol) in 5 mL of absolute ethanol. Slowly add this solution dropwise to the reaction flask over 15 minutes using a dropping funnel. A slow addition rate is important to control the exothermic reaction and minimize the formation of side products from self-condensation of the chloroacetone.[11]
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 78 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 25 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc). Combine the fractions containing the desired product and remove the solvent to yield the pure pyrrole ester as a solid.[12]
Expected Characterization Data
The integrity of the protocol is validated by comparing the analytical data of the synthesized compound with established literature values.
| Data Type | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.56-7.44 (m, 3H), 7.23-7.18 (m, 2H), 6.44 (s, 1H), 4.20 (q, 2H), 2.32 (s, 3H), 1.99 (s, 3H), 1.25 (t, 3H)[13] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 165.5, 138.2, 134.1, 129.5, 128.8, 128.3, 122.7, 114.5, 108.9, 60.1, 14.5, 13.2, 11.8 |
| Mass Spec (HR-ESI) | m/z calcd for C₁₅H₁₈NO₂ [M+H]⁺: 244.1332, found: 244.1335 |
Note: NMR chemical shifts can vary slightly based on solvent and instrument.[14]
Optimization and Troubleshooting
Even robust reactions can present challenges. Understanding how to troubleshoot common issues is key to success.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; steric hindrance; degradation of product/reactants. | Increase reaction time or temperature. For sterically hindered amines, consider microwave-assisted heating to provide localized, rapid energy input.[15][16][17] Ensure the α-haloketone is fresh, as they can degrade upon storage. |
| Formation of Dark Tar | Polymerization due to excessively high temperature or strong acid catalysis. | Lower the reaction temperature and extend the reaction time. Use a milder catalyst or reduce the amount of acetic acid.[15] |
| Side Product Formation | Self-condensation of the α-haloketone; competing substitution reactions. | Ensure slow, controlled addition of the α-haloketone to the pre-formed enamine. Running the reaction at a moderate temperature can improve selectivity. |
| Difficult Purification | Close-running impurities on TLC. | Optimize the column chromatography solvent system. If impurities persist, consider recrystallization from a suitable solvent system like ethanol/water. |
Modern Advances in One-Pot Pyrrole Synthesis
The field of pyrrole synthesis is continually evolving, with a strong emphasis on green and efficient chemistry.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles.[16][18][19] This is attributed to efficient and uniform heating.[18]
-
Novel Catalysis: While classic methods often use simple acid catalysts, modern variations employ a range of catalysts to improve efficiency and selectivity. This includes Lewis acids (e.g., Yb(OTf)₃, MgI₂), heterogeneous catalysts (e.g., aluminas, silica-supported reagents), and even biocatalysts like α-amylase, which can promote the reaction under mild, environmentally friendly conditions.[4][20][21][22]
-
Solvent-Free Conditions: Combining microwave heating with solvent-free "neat" reaction conditions represents a significant step towards sustainable chemistry, minimizing both energy consumption and solvent waste.[17][23]
Conclusion
The one-pot synthesis of N-substituted pyrrole esters, particularly via the Hantzsch reaction, is a powerful and adaptable tool for chemists in research and drug development. By understanding the underlying mechanism, carefully controlling key reaction parameters, and leveraging modern synthetic technologies, researchers can efficiently access a diverse array of these valuable heterocyclic compounds. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation and optimization of this important transformation in the laboratory.
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Hantzsch pyrrole synthesis - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
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Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2022). Molecules, 27(21), 7247. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2009). One-pot synthesis of substituted pyrroles with N,N,N',N' -tetrachlorobenzene-1,3-disulphonamide and N,N'-diiodo-N,N'-1,2-ethanediylbis (p-toluenesulphonamide) as novel catalytic reagents. South African Journal of Chemistry, 62, 131-135. [Link]
-
Bhaumik, A., et al. (2006). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Journal of the Korean Chemical Society, 50(6), 448-450. [Link]
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Kaur, N. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. In Metals and Non-Metals. Taylor & Francis. [Link]
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Strategic Derivatization of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate: A Gateway to Novel Bioactive Compounds
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] This application note provides a comprehensive guide to the chemical derivatization of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, a versatile starting material for generating a library of novel compounds for bioassay screening. We present detailed, field-tested protocols for three primary transformations of the ethyl ester moiety: hydrolysis to a carboxylic acid, direct amidation to a diverse set of amides, and reduction to a primary alcohol. Furthermore, this guide outlines the essential spectroscopic techniques for structural verification and provides standardized protocols for preliminary anticancer and antimicrobial bioassays, enabling a seamless workflow from synthesis to biological evaluation.
Introduction: The Rationale for Derivatization
The pyrrole ring is a cornerstone of many pharmaceuticals, including blockbuster drugs like atorvastatin and sunitinib.[3][4] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. The process of derivatization—strategically modifying a parent molecule—is a fundamental tactic in drug discovery. It allows for the systematic exploration of the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.[1]
This compound serves as an ideal starting point. Its ester functional group is a chemically tractable handle, amenable to a variety of transformations. By converting the ester to an acid, an amide, or an alcohol, we can profoundly alter the molecule's physicochemical properties, such as polarity, hydrogen bonding capability, and overall charge, which are critical determinants of biological activity. This library of derivatives can then be screened in various bioassays to identify lead compounds for therapeutic development.[1][2][3]
Synthesis of the Parent Compound
While this compound is commercially available, understanding its synthesis provides context for its structure.[5][6][7] A robust and classical method for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under weakly acidic conditions.[8][9][10] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[10][11]
Caption: Paal-Knorr synthesis pathway.
Core Derivatization Strategies and Protocols
The following protocols detail three fundamental transformations of the ethyl ester group. Each strategy yields a distinct functional group, thereby creating a set of derivatives with diverse chemical properties.
Caption: Core derivatization pathways from the parent ester.
Strategy 1: Hydrolysis to 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid
Causality: Hydrolysis converts the neutral ester into an ionizable carboxylic acid. This introduces a potential site for salt formation, enhances water solubility at physiological pH, and provides a new reactive handle for subsequent amide coupling reactions. Alkaline hydrolysis (saponification) is often preferred over acid-catalyzed hydrolysis because the reaction is irreversible, leading to higher conversion.[12][13]
Protocol: Alkaline Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add sodium hydroxide (NaOH, 1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold dilute hydrochloric acid (e.g., 1M HCl). A precipitate should form.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it into an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Strategy 2: Amidation to N-substituted-3-methyl-2-(1H-pyrrol-1-yl)pentanamide
Causality: Direct conversion of esters to amides is a highly valuable transformation as the amide bond is a cornerstone of peptides, proteins, and a vast number of pharmaceuticals.[14] This reaction replaces the alkoxy group of the ester with a substituted amino group, allowing for the introduction of a wide variety of side chains (R-groups) to probe for specific interactions with biological targets. While this conversion can be challenging, modern catalytic methods have made it more accessible.[15][16]
Protocol: Nickel-Catalyzed Amidation with an Amine
-
Inert Atmosphere: Set up the reaction in an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Mixture: To the flask, add the ethyl ester (1.0 eq), the desired primary or secondary amine (1.2 eq), a nickel catalyst such as Ni(cod)₂ (10 mol%), and a suitable ligand like 1,10-phenanthroline (20 mol%) in a dry, aprotic solvent like toluene.[14]
-
Reaction: Heat the mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting ester.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Strategy 3: Reduction to (3-methyl-2-(1H-pyrrol-1-yl)pentan-1-ol)
Causality: Reducing the ester to a primary alcohol removes the carbonyl group and introduces a hydroxyl group. This significantly increases the molecule's polarity and hydrogen bond donor capability while removing a hydrogen bond acceptor (the carbonyl oxygen). Such a modification can drastically alter the molecule's binding mode to a biological target. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing esters.[17]
Protocol: LiAlH₄ Reduction
-
Inert Atmosphere & Cooling: In an oven-dried flask under an inert atmosphere, add a solution of the ethyl ester (1.0 eq) in a dry ether solvent (e.g., anhydrous THF or diethyl ether). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Carefully and portion-wise, add LiAlH₄ (1.5 eq) to the cooled solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware and solvents are scrupulously dry.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser workup):
-
Cool the reaction back to 0 °C.
-
Slowly and carefully add water (X mL, where X = grams of LiAlH₄ used).
-
Add 15% aqueous NaOH solution (X mL).
-
Add water again (3X mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Isolation: Filter the solid salts and wash them thoroughly with the reaction solvent (e.g., THF or diethyl ether). Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography if necessary.
Characterization of Synthesized Derivatives
Unambiguous structural confirmation is critical. A combination of spectroscopic methods should be employed to validate the identity and purity of each new derivative.[18][19]
| Technique | Parent Ester | Derivative 1: Acid | Derivative 2: Amide | Derivative 3: Alcohol |
| ¹H NMR | O-CH₂ CH₃ quartet (~4.2 ppm) | Disappearance of O-CH₂ CH₃ quartet | Disappearance of O-CH₂ CH₃ quartet; Appearance of N-H broad singlet (variable) | Disappearance of O-CH₂ CH₃ quartet; Appearance of CH₂ -OH multiplet (~3.6 ppm) |
| ¹³C NMR | C =O signal (~170 ppm) | C =O signal shifts slightly (~175 ppm) | C =O signal shifts slightly (~168 ppm) | Disappearance of C =O signal; Appearance of C H₂-OH signal (~65 ppm) |
| IR Spec. | Strong C=O stretch (~1735 cm⁻¹) | C=O stretch (~1710 cm⁻¹); Broad O-H stretch (~2500-3300 cm⁻¹) | C=O stretch (~1650 cm⁻¹); N-H stretch for 1°/2° amides (~3300 cm⁻¹) | Disappearance of C=O stretch; Broad O-H stretch (~3200-3600 cm⁻¹) |
| Mass Spec. | [M]+ | [M-C₂H₄]+ | [M+RNH-OEt]+ | [M-C₂H₄O]+ |
Protocols for Preliminary Bioassays
Once synthesized and characterized, the derivatives can be screened for biological activity. Below are standardized protocols for assessing anticancer and antimicrobial potential.
Caption: A generalized workflow for bioassay screening.
Anticancer Screening: MTT Cell Proliferation Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[20][21][22]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the derivative compounds in the cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include wells for untreated cells (negative control) and a known anticancer drug (positive control).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Screening: Broth Microdilution Assay for MIC
Principle: This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24][25]
Protocol:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each derivative compound in a suitable sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in visualization.[24]
Conclusion
The derivatization of this compound provides a powerful and efficient platform for generating novel chemical entities for drug discovery programs. The protocols outlined in this application note for hydrolysis, amidation, and reduction offer robust methods for creating a chemically diverse library of compounds. Coupled with the detailed procedures for characterization and preliminary biological screening, this guide equips researchers with a comprehensive workflow to advance from a simple starting material to potential bioactive lead compounds.
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Application Notes and Protocols: Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate in Fragment-Based Drug Discovery
Introduction: The Rationale for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules (often ~500 Da), FBDD identifies low-molecular-weight compounds (fragments) that bind weakly, yet efficiently, to a biological target.[3] These fragments, typically with affinities in the high micromolar to millimolar range, serve as high-quality starting points for rational, structure-guided optimization into potent lead candidates.[4][5]
The core advantage of FBDD lies in its efficient exploration of chemical space.[4] A library of just a few thousand fragments can represent a much broader range of chemical diversity than a million-compound HTS library.[4] The hits from FBDD are smaller, less complex, and tend to have more favorable physicochemical properties, making them more tractable for medicinal chemistry optimization.[5] This approach has proven particularly effective for challenging targets, including those once considered "undruggable."[1][5]
This document provides a detailed guide for the application of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate , a novel fragment candidate, in a typical FBDD campaign. It outlines the necessary steps from initial characterization to hit validation and provides detailed protocols for key biophysical screening techniques.
Fragment Profile: this compound
The selection of high-quality fragments is paramount to the success of an FBDD campaign.[5] this compound has been selected as a candidate based on its physicochemical properties, which align well with the widely accepted "Rule of Three."[3][6]
Physicochemical Properties & "Rule of Three" Analysis
The "Rule of Three" (Ro3) provides guidelines for desirable fragment properties to ensure good solubility and ligand efficiency.[1][3][7][8]
| Property | Value (Calculated) | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 223.31 g/mol | < 300 Da | Yes |
| cLogP | ~2.8 | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (1 pyrrole N, 2 ester O) | ≤ 3 | Yes |
| Rotatable Bonds | 6 | ≤ 3 | No |
Analysis: While the compound meets most Ro3 criteria, its number of rotatable bonds is higher than the ideal. This is not necessarily a disqualifying factor but should be noted. The flexibility might allow it to adapt to various binding pockets, but it could also lead to a higher entropic penalty upon binding. The N-substituted pyrrole ring is a common motif in medicinal chemistry, offering a flat, aromatic surface for potential π-stacking interactions and a vector for future chemical elaboration. The ethyl pentanoate portion provides a degree of lipophilicity and conformational flexibility.
Quality Control and Solubility
Causality: Before initiating any screening, ensuring the purity and solubility of the fragment is critical. Impurities can lead to false-positive results, while poor solubility prevents the high concentrations needed to detect weak binding.[9]
Protocol: Fragment QC and Preparation
-
Purity Assessment:
-
Solubility Determination:
-
Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.
-
Determine the maximum aqueous solubility in the planned screening buffer (e.g., PBS, pH 7.4) by serial dilution. Visually inspect for precipitation. Aim for a final, clear solution at the highest screening concentration, typically with a final DMSO concentration of ≤5%.
-
Rationale: Biophysical screens for fragments require high compound concentrations (e.g., 200 µM to 2 mM) to detect weak binding.[12][13]
-
The FBDD Experimental Workflow
A successful FBDD campaign employs a cascade of techniques to identify, validate, and characterize fragment hits.[14] A typical workflow involves a sensitive primary screen, orthogonal validation to eliminate false positives, and structural studies to guide optimization.
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Primary Screening Protocols
Because fragments are weak binders, highly sensitive biophysical methods are required for primary screening.[4][15] The two most common and powerful techniques are Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures changes in mass on a sensor surface, making it highly sensitive to the binding of small molecules like fragments.[9][16][17]
Expertise & Causality: The key to a successful SPR screen is meticulous assay design to distinguish true binding from non-specific interactions or bulk refractive index effects from DMSO.[16] Using a reference surface and multiple analyte concentrations is a self-validating approach.[16][18]
-
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (>95% pure)
-
Screening buffer (e.g., HBS-EP+, pH 7.4)
-
This compound stock in DMSO
-
-
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip flow cell using standard amine coupling chemistry.
-
Create a reference surface on a separate flow cell by performing the same activation and blocking steps without protein. This is crucial for subtracting bulk refractive index changes.[18]
-
-
Assay Development:
-
Ensure the screening buffer is identical to the sample buffer, including a precise match of the DMSO concentration, to minimize solvent artifacts.[16]
-
Run buffer-only injections to ensure a stable baseline.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment in the screening buffer (e.g., 50 µM, 100 µM, 200 µM).
-
Inject the fragment solutions over both the target and reference flow cells.
-
Monitor the binding response in real-time. A positive hit is a response on the target surface that is significantly higher than on the reference surface.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data.
-
Plot the steady-state response against fragment concentration. A dose-dependent response is indicative of a true binding event.[16]
-
-
Protocol: Primary Screening by NMR Spectroscopy
NMR is an exceptionally powerful tool for FBDD as it can reliably detect very weak interactions (up to millimolar Kd values).[19] Ligand-observed NMR experiments are often used for primary screening due to their higher throughput.[15][20]
Expertise & Causality: Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that specifically detects which compounds in a mixture are binding to the target protein.[20] It works by selectively saturating protons on the protein; this saturation is then transferred via the Nuclear Overhauser Effect (NOE) to any bound ligands. Only ligands that bind will show a signal in the difference spectrum, making this a highly robust method for hit identification.
-
Materials:
-
NMR spectrometer (>500 MHz) with a cryoprobe
-
Target protein (isotopically labeled not required for this method)
-
Screening buffer in D₂O (e.g., deuterated PBS)
-
This compound stock in d6-DMSO
-
-
Procedure:
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) and the fragment (typically 100-500 µM) in the D₂O-based buffer.
-
Prepare an identical control sample without the protein.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum to confirm the presence and integrity of the fragment.
-
Acquire an STD NMR spectrum. This involves collecting two spectra: one with on-resonance saturation of the protein signals (e.g., at -1 ppm) and one with off-resonance saturation (e.g., at 40 ppm).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
If the fragment binds, its peaks will appear in the difference spectrum. No signals will be observed for non-binding compounds.
-
The presence of signals in the STD difference spectrum is a strong confirmation of binding.[20]
-
-
Hit Validation and Characterization
A hit from a primary screen must be confirmed using an orthogonal method to ensure it is not an artifact of the initial technique.[4][14]
Caption: Decision tree for orthogonal validation of a primary fragment hit.
Protocol: Structural Characterization by X-ray Crystallography
X-ray crystallography is the gold standard for FBDD as it provides a high-resolution 3D picture of how the fragment binds to the target.[9][21][22] This structural information is invaluable for the subsequent hit-to-lead optimization phase.[23]
Expertise & Causality: Fragment binding is often weak and may result in low occupancy in the crystal structure. Soaking crystals at high fragment concentrations and using sensitive data analysis methods are crucial for success.[22] The availability of a robust crystal system is the most important prerequisite.[21]
-
Materials:
-
Pre-grown crystals of the target protein
-
Cryoprotectant solution
-
This compound
-
X-ray diffraction equipment (synchrotron access is highly recommended)[21]
-
-
Procedure:
-
Crystal Soaking:
-
Prepare a soaking solution containing the fragment at a concentration well above its Kd (e.g., 1-10 mM) in a cryoprotectant-compatible buffer.
-
Transfer a protein crystal into the soaking solution and incubate for a defined period (e.g., 2 hours to overnight).
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset.
-
-
Structure Solution and Analysis:
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment. Weak or partial density may require specialized analysis programs.[22]
-
A clear and unambiguous electron density for the fragment confirms its binding mode and provides the structural basis for optimization.[24]
-
-
Fragment Evolution: From Hit to Lead
Once a fragment hit is validated and its binding mode is determined, the goal is to increase its affinity and develop drug-like properties.[1] This is typically achieved through three main strategies:
-
Fragment Growing: Adding new chemical moieties to the fragment core to make additional favorable interactions with the protein.[25][26]
-
Fragment Merging: Combining the structural features of two or more fragments that bind in overlapping sites.[1][25]
-
Fragment Linking: Connecting two different fragments that bind to adjacent sites with a chemical linker.[25][27][28][29]
Caption: Key strategies for evolving fragment hits into lead compounds.
For this compound, the pyrrole nitrogen and the ester group provide clear synthetic handles for a "fragment growing" strategy. Based on the crystal structure, chemists can design and synthesize new analogs that extend into nearby pockets of the binding site to improve potency.
Conclusion
This compound represents a viable candidate for inclusion in a fragment library. Its properties are largely compliant with the "Rule of Three," and it contains chemical features amenable to screening and subsequent optimization. By employing a rigorous, multi-faceted workflow incorporating sensitive biophysical techniques like SPR and NMR for screening and X-ray crystallography for structural validation, researchers can effectively utilize this and similar fragments to discover novel starting points for challenging drug targets. The provided protocols offer a robust framework for the successful application of this fragment in any FBDD program.
References
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Fang, Z., & Si, G. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8. [Link]
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Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(9), 453–457. [Link]
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Hartshorn, M. J., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals, 2(4), 1224-1253. [Link]
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Scull, et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 211-223. [Link]
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Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Analytical Biochemistry, 361(1), 1-6. [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
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Gesner, J., et al. (2006). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 11(7), 787-795. [Link]
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Thomas, G. L., et al. (2022). Development of potent inhibitors by fragment-linking strategies. Chemical Biology & Drug Design, 100(4), 469-486. [Link]
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Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics, 2(3), 214-224. [Link]
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Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Enzymology, 533, 137-164. [Link]
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Andersson, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
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Singh, S., et al. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-7. [Link]
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Wikipedia. (2023). Fragment-based lead discovery. [Link]
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Gingell, H., & Ulaganathan, T. (2020). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
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Mortenson, P. N., & Murray, C. W. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 65(1), 1-13. [Link]
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Patel, D., & Singh, P. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
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Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Protocols in Pharmacology, 62(1), 9.17.1-9.17.20. [Link]
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Dias, M. V. B., et al. (2024). The 'rule of three' for fragment-based drug discovery: Where are we now?. ChemMedChem. [Link]
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. [Link]
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Kumar, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12953-12958. [Link]
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Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery?. Drug Discovery Today, 8(19), 876-877. [Link]
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Murray, C. (2013). The rule of three at ten. Practical Fragments. [Link]
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Varshney, A., & Singh, A. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 19(5), 517-531. [Link]
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Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(5), 471-490. [Link]
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PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
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ResearchGate. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]
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Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. [Link]
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van den Hurk, R. (2022). Approaches to Fragment-Based Drug Design. Utrecht University Repository. [Link]
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Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-242. [Link]
-
ResearchGate. (2020). Fragment Linking Strategies for Structure-Based Drug Design. [Link]
-
Sperandio, O., et al. (2020). Fragment Linking Strategies for Structure-Based Drug Design. Journal of Medicinal Chemistry, 63(20), 11403-11422. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 3-Methyl-2-(1H-pyrrol-1-yl)pentanoate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, a heterocyclic compound of interest in pharmaceutical and materials science. The synthesis is approached via the Paal-Knorr pyrrole condensation, a robust and versatile method for constructing the pyrrole ring.[1][2][3] These application notes detail the reaction mechanism, provide a step-by-step protocol for laboratory and pilot-scale production, and address critical considerations for process safety, optimization, and purification. The intended audience includes researchers, scientists, and drug development professionals seeking to implement a reliable and scalable synthesis of this target molecule.
Introduction and Strategic Overview
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[3][4][5] N-substituted pyrroles, such as the title compound, are of particular interest due to their diverse biological activities.[4] The reliable and scalable synthesis of these molecules is therefore a critical endeavor in drug discovery and development.
The selected synthetic strategy is the Paal-Knorr pyrrole synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][6] This method is renowned for its efficiency and broad applicability.[7][8] In this specific application, we will utilize a precursor to the 1,4-dicarbonyl compound, 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ to succinaldehyde under acidic conditions.[9] This approach offers advantages in terms of starting material stability and handling.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow.
Mechanistic Rationale of the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis proceeds through an acid-catalyzed mechanism.[1][6] The reaction is typically conducted under weakly acidic to neutral conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[2][10] Acetic acid is a commonly employed catalyst that effectively accelerates the reaction.[2][10]
The key steps of the mechanism are as follows:
-
In Situ Generation of Succinaldehyde: Under acidic conditions, 2,5-dimethoxytetrahydrofuran undergoes hydrolysis to form the reactive 1,4-dicarbonyl intermediate, succinaldehyde.[9]
-
Hemiaminal Formation: The primary amine, ethyl 3-methyl-2-aminopentanoate, performs a nucleophilic attack on one of the protonated carbonyl groups of succinaldehyde to form a hemiaminal intermediate.[1][7]
-
Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, leading to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[1] This cyclization is the rate-determining step of the reaction.[6][7]
-
Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[6]
Caption: Paal-Knorr reaction mechanism.
Detailed Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a nominal 100 g scale of the final product. Appropriate adjustments to equipment and reagent quantities are necessary for different scales.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| Ethyl 3-methyl-2-aminopentanoate | >98% | Commercial | |
| 2,5-Dimethoxytetrahydrofuran (mixture of isomers) | >97% | Commercial | [9] |
| Glacial Acetic Acid | ACS Reagent Grade | Commercial | |
| Ethyl Acetate | ACS Reagent Grade | Commercial | For extraction |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house | For neutralization |
| Brine (Saturated NaCl solution) | Laboratory Grade | Prepared in-house | For washing |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercial | For drying |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography |
| Hexanes | ACS Reagent Grade | Commercial | Eluent for chromatography |
| Diethyl Ether | ACS Reagent Grade | Commercial | Eluent for chromatography |
Equipment: 5 L three-necked round-bottom flask, mechanical stirrer, reflux condenser, heating mantle with temperature controller, 2 L separatory funnel, rotary evaporator, glass chromatography column (10 cm diameter), fraction collector.
Step-by-Step Procedure
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve ethyl 3-methyl-2-aminopentanoate (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Reagent Addition: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.2 eq) dropwise over 30 minutes.[4][9] An exotherm may be observed; maintain the temperature below 40 °C.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 80:20 Hexanes:Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a 10 L beaker containing 5 L of ice-water.
-
Slowly neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of gas evolution.
-
Transfer the mixture to a 10 L separatory funnel and extract with ethyl acetate (3 x 1 L).
-
Combine the organic layers and wash with brine (1 x 1 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[9]
-
Elute with a gradient of hexanes and diethyl ether (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:diethyl ether).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an oil.
-
Process Safety and Optimization
Safety Considerations
-
Acetic Acid: Corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organic Solvents: Flammable. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.
-
Neutralization: The neutralization of acetic acid with sodium bicarbonate is an exothermic reaction that releases carbon dioxide gas. Perform this step slowly and with adequate cooling and ventilation to prevent excessive foaming and pressure buildup.
Optimization Strategies
-
Catalyst Screening: While acetic acid is a reliable catalyst, other Brønsted or Lewis acids can be explored to potentially improve reaction times and yields.[6][11] Milder catalysts may also reduce the formation of byproducts.[10]
-
Solvent Selection: Acetic acid serves as both the solvent and catalyst in this protocol. However, for certain substrates, using a different solvent and a catalytic amount of acid might be beneficial.[9]
-
Microwave-Assisted Synthesis: For smaller scale reactions or rapid optimization, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][12]
-
Flow Chemistry: For continuous production and improved process control, a flow chemistry setup can be developed.[13] This approach offers enhanced heat and mass transfer, leading to better reproducibility and safety.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Amine | Ethyl 3-methyl-2-aminopentanoate | |
| Dicarbonyl Precursor | 2,5-Dimethoxytetrahydrofuran | [9] |
| Stoichiometry | ||
| Amine:Precursor | 1 : 1.2 | [4][9] |
| Conditions | ||
| Catalyst | Glacial Acetic Acid | [2] |
| Solvent | Glacial Acetic Acid | [4] |
| Temperature | Reflux (~118 °C) | [9] |
| Reaction Time | 4-6 hours | |
| Yield | 60-80% (after purification) | Varies based on scale and optimization |
Conclusion
The Paal-Knorr synthesis provides an effective and scalable route to this compound. The use of 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde simplifies handling and improves process robustness.[9] By carefully controlling reaction conditions and implementing appropriate safety measures, this protocol can be successfully employed for the production of this valuable pyrrole derivative on a multi-gram to kilogram scale. Further optimization using modern techniques such as flow chemistry could lead to even more efficient and sustainable manufacturing processes.[13]
References
-
Paal–Knorr synthesis - Wikipedia. (URL: [Link])
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. (URL: [Link])
-
An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - NIH. (URL: [Link])
-
Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: [Link])
-
Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (URL: [Link])
-
Facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media - Taylor & Francis. (URL: [Link])
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1 - Journal of Chemical Technology and Metallurgy. (URL: [Link])
- Purification of crude pyrroles - US5502213A - Google P
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Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates | Request PDF - ResearchGate. (URL: [Link])
-
Recent Progress for the Synthesis of Pyrrole Derivatives – An Update - ResearchGate. (URL: [Link])
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. (URL: [Link])
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. (URL: [Link])
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Knorr pyrrole synthesis - Wikipedia. (URL: [Link])
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Pyrrole. - Organic Syntheses Procedure. (URL: [Link])
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Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC - NIH. (URL: [Link])
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Green Synthesis of Pyrrole Derivatives - Semantic Scholar. (URL: [Link])
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Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI. (URL: [Link])
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3 - Organic Syntheses Procedure. (URL: [Link])
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(PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - ResearchGate. (URL: [Link])
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Ethyl 3-(1H-pyrrol-3-yl)propanoate | C9H13NO2 | CID 131699540 - PubChem. (URL: [Link])
- US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl)
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(PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation - ResearchGate. (URL: [Link])
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Application Note & Protocol: Asymmetric Synthesis of Ethyl 3-Methyl-2-(1H-pyrrol-1-yl)pentanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a critical consideration in modern drug design and development, as the enantiomers of a molecule often exhibit distinct pharmacological and toxicological profiles.[1] Pyrrole-containing compounds are prevalent scaffolds in numerous biologically active molecules and natural products.[2][3] Consequently, the development of robust methods for the asymmetric synthesis of chiral pyrrole derivatives is of significant interest to the pharmaceutical industry. This document provides a detailed guide for the asymmetric synthesis of the enantiomers of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, a model compound featuring a stereogenic center at the α-position to both the pyrrole ring and an ester group.
The protocol herein is based on the principles of cooperative catalysis, a powerful strategy in modern asymmetric synthesis. Specifically, we will detail a method adapted from the enantioselective α-allylation of pyrrole acetic acid esters, which utilizes a synergistic combination of an isothiourea Lewis base catalyst and a palladium complex.[4] This approach allows for the direct and highly enantioselective formation of the C-C bond that establishes the key stereocenter.
Proposed Synthetic Strategy
The enantioselective synthesis of this compound will be achieved through a cooperative isothiourea/palladium-catalyzed α-alkylation of a suitable pyrrole-containing precursor. The overall transformation is depicted below:
Caption: Proposed synthetic route for this compound.
Catalytic System and Mechanism
The key to this asymmetric transformation lies in the synergistic interplay between an isothiourea catalyst and a chiral palladium complex. The proposed catalytic cycle is illustrated below. The isothiourea catalyst acts as a Lewis base, activating the pyrrole acetic acid ester to form a C1-ammonium enolate.[4] This enolate is a soft nucleophile that can then participate in the palladium-catalyzed allylation. The enantioselectivity is controlled by the chiral ligand on the palladium center, which dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Caption: Simplified catalytic cycle for the cooperative isothiourea/palladium-catalyzed α-allylation.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Ethyl 2-(1H-pyrrol-1-yl)acetate | ≥98% | Commercially available | Store under inert atmosphere |
| Allyl methyl carbonate | ≥97% | Commercially available | |
| [Pd(allyl)Cl]₂ | ≥98% | Commercially available | |
| (R,R)-ANDEN-phenyl Trost ligand | ≥98% | Commercially available | Or other suitable chiral ligand |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercially available | For the synthesis of the precursor |
| Isothiourea catalyst (e.g., HBTM-2.1) | - | Synthesized in-house | See literature for preparation |
| Toluene | Anhydrous | Commercially available | |
| Dichloromethane (DCM) | Anhydrous | Commercially available | |
| Diethyl ether | Anhydrous | Commercially available | |
| Saturated aq. NH₄Cl | - | Prepared in-house | |
| Saturated aq. NaHCO₃ | - | Prepared in-house | |
| Brine | - | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercially available |
Protocol 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)pent-4-enoate (Enantioselective Allylation)
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an argon atmosphere, add [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., (R,R)-ANDEN-phenyl Trost ligand, 2.5 mol%).
-
Add anhydrous toluene (0.1 M with respect to the limiting reagent).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
-
Addition of Reagents:
-
To the catalyst solution, add ethyl 2-(1H-pyrrol-1-yl)acetate (1.0 equiv.).
-
Add the isothiourea catalyst (10 mol%).
-
Finally, add allyl methyl carbonate (1.2 equiv.) dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
-
Protocol 2: Conversion to this compound
The enantioenriched allylated product can be further functionalized to obtain the target molecule. This involves a two-step sequence: hydroboration-oxidation followed by a Swern oxidation and Grignard addition.
-
Hydroboration-Oxidation:
-
Dissolve the enantioenriched ethyl 2-(1H-pyrrol-1-yl)pent-4-enoate in anhydrous THF.
-
Cool the solution to 0 °C and add 9-BBN (1.1 equiv.) portionwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0 °C and slowly add ethanol, followed by aqueous NaOH and 30% H₂O₂.
-
Stir at room temperature for 2 hours.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield the corresponding primary alcohol.
-
-
Swern Oxidation and Grignard Addition:
-
Perform a Swern oxidation on the primary alcohol to yield the corresponding aldehyde.
-
Treat the crude aldehyde with methylmagnesium bromide (MeMgBr) in THF at -78 °C to afford a diastereomeric mixture of the secondary alcohol.
-
This can then be oxidized to the ketone and subsequently reduced stereoselectively if a single diastereomer is desired, or the diastereomers can be separated by chromatography. A final esterification will yield the target molecule.
-
Note: The stereochemical outcome of the Grignard addition will be influenced by the existing stereocenter and may require optimization to achieve the desired diastereoselectivity.
Data Presentation: Expected Outcomes
The following table summarizes expected results based on literature precedents for similar transformations.[4] The choice of ligand is crucial for achieving high enantioselectivity.
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (R,R)-ANDEN-phenyl Trost ligand | 1.0 | rt | 18 | >90 | >95 |
| 2 | (S,S)-DACH-phenyl Trost ligand | 1.0 | rt | 18 | >90 | >95 (opposite enantiomer) |
| 3 | (R)-BINAP | 1.0 | rt | 24 | ~70 | ~80 |
Troubleshooting and Key Considerations
-
Low Enantioselectivity: The purity and choice of the chiral ligand are paramount. Ensure the ligand is of high optical purity. Screen different classes of chiral ligands if necessary.
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can deactivate the catalysts. The purity of the starting materials is also critical.
-
Slow Reaction: A slight increase in temperature (e.g., to 40 °C) may improve the reaction rate, but this could potentially decrease enantioselectivity.
-
Racemization: The product may be susceptible to racemization under harsh work-up or purification conditions. Avoid strongly acidic or basic conditions.
Conclusion
This application note provides a comprehensive guide for the asymmetric synthesis of this compound enantiomers using a cooperative catalysis approach. By following the detailed protocols and considering the key experimental parameters, researchers can reliably access these valuable chiral building blocks for applications in drug discovery and development. The described methodology is adaptable and serves as a foundation for the synthesis of a broader range of α-chiral pyrrole derivatives.
References
-
Trost, B. M., & Müller, C. (2008). Asymmetric Friedel−Crafts Alkylation of Pyrroles with Nitroalkenes Using a Dinuclear Zinc Catalyst. Journal of the American Chemical Society, 130(8), 2438–2439. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles. Organic Letters, 6(23), 4479–4482. [Link]
-
Wang, Y., et al. (2020). Enantioselective synthesis of pyrano[2,3-c]pyrrole via an organocatalytic [4 + 2] cyclization reaction of dioxopyrrolidines and azlactones. Organic & Biomolecular Chemistry, 18(3), 459-463. [Link]
-
Liu, Y., et al. (2012). Asymmetric Allylic Alkylation of Pyrroles and 4,7-Dihydroindoles with Alkene–Phosphine Ligands. The Journal of Organic Chemistry, 77(9), 4479–4483. [Link]
-
Guillena, G., & Nájera, C. (2003). Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. The Journal of Organic Chemistry, 68(19), 7316–7324. [Link]
-
Liu, Y., et al. (2012). Asymmetric allylic alkylation of pyrroles and 4,7-dihydroindoles with alkene-phosphine ligands. Journal of Organic Chemistry, 77(9), 4479-83. [Link]
-
Trost, B. M., & Müller, C. (2008). Asymmetric Friedel-Crafts alkylation of pyrroles with nitroalkenes using a dinuclear zinc catalyst. Journal of the American Chemical Society, 130(8), 2438-9. [Link]
-
Wang, Z., et al. (2021). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters, 23(17), 6828–6833. [Link]
-
Smith, A. D., et al. (2017). An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis. Chemical Science, 8(5), 3845–3850. [Link]
-
Boesten, W. H., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-4. [Link]
-
Borah, B., Dwivedi, K. D., & Chowhan, L. R. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(22), 13585-13601. [Link]
-
Belokon, Y. N., & Maleev, V. I. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 26(16), 4945. [Link]
-
Wang, C., et al. (2023). Organocatalytic atroposelective synthesis of axially chiral N,N′-pyrrolylindoles via de novo indole formation. Chemical Science, 14(30), 8146–8153. [Link]
-
Borah, B., Dwivedi, K. D., & Chowhan, L. R. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(22), 13585-13601. [Link]
-
Borah, B., et al. (2021). Organocatalyst used for the synthesis of pyrroles. ResearchGate. [Link]
-
Smith, A. D., et al. (2017). An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis. ResearchGate. [Link]
-
Ghandi, M., & Parnes, H. (2015). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Synthesis, 47(13), 1915-1924. [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 123-142. [Link]
-
Wang, C., et al. (2021). Enantioselective Synthesis of Pyrrole-Based Spiro- and Polycyclic Derivatives by Iridium-Catalyzed Asymmetric Allylic Dearomatization and Controllable Migration Reactions. ResearchGate. [Link]
-
Singh, A., & Kumar, A. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 356. [Link]
-
Nájera, C., & Yus, M. (2017). Special Issue: Asymmetric Synthesis 2017. Molecules, 22(11), 1836. [Link]
-
Kananovich, D. G. (2022). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry, 20(2), 197-210. [Link]
-
Trost, B. M., & Toste, F. D. (2005). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Journal of the American Chemical Society, 127(49), 17303–17316. [Link]
-
Trost, B. M., & Toste, F. D. (2005). Catalytic asymmetric synthesis of chiral allylic esters. Journal of the American Chemical Society, 127(10), 3462-3. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
Welcome to the technical support center for the synthesis of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable strategies for yield optimization. The primary synthetic route discussed is the Paal-Knorr reaction, a robust and widely-used method for pyrrole formation.
The synthesis involves the condensation of a 1,4-dicarbonyl compound, or a precursor thereof, with a primary amine. For the target molecule, the key reactants are:
-
Amine: Ethyl 2-amino-3-methylpentanoate
-
1,4-Dicarbonyl Precursor: Succinaldehyde, typically generated in situ from a stable precursor like 2,5-dimethoxytetrahydrofuran (2,5-DMTHF).
This guide is structured into a direct, problem-solving Troubleshooting section and a broader FAQ section to deepen your understanding of the reaction's principles.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the most common culprits?
Low yields in a Paal-Knorr synthesis can typically be traced back to a few critical factors. The reaction is essentially a balancing act between activating the carbonyls and preventing side reactions or degradation.
-
Improper pH: This is the most frequent cause of low yield. The reaction requires acid catalysis to protonate the carbonyl groups, making them more electrophilic. However, strongly acidic conditions (pH < 3) will preferentially catalyze the self-condensation of the 1,4-dicarbonyl intermediate to form furan derivatives, which becomes the dominant reaction pathway.[1][2] The ideal environment is neutral to weakly acidic.
-
Harsh Reaction Conditions: While the classic Paal-Knorr synthesis often involved prolonged heating, your starting amine, ethyl 2-amino-3-methylpentanoate, contains an ester functionality that is susceptible to hydrolysis under harsh acidic or basic conditions and extended high temperatures.[3][4] Furthermore, high temperatures can promote intramolecular aldol reactions of the dicarbonyl compound, leading to unwanted byproducts.[5]
-
Impure Starting Materials: The purity of the 1,4-dicarbonyl precursor (2,5-DMTHF) is crucial.[2] Contaminants can introduce competing reactions. Similarly, the amine should be of high purity.
-
Sub-optimal Catalyst: Not all acid catalysts are equally effective. Strong, non-volatile acids can be difficult to control and may degrade the product. The choice of catalyst has a significant impact on reaction rate and selectivity.[3]
Q2: The reaction seems to stall and does not proceed to completion, even after extended reaction times. What could be the cause?
Reaction stalling often points to issues with the catalyst or the inherent reactivity of your substrates.
-
Catalyst Inactivity or Insufficient Loading: Heterogeneous catalysts can lose activity if not properly stored or handled. For homogeneous catalysts, the loading might be insufficient to drive the reaction to completion, especially if the amine is a weak nucleophile.
-
Steric Hindrance: The amine, ethyl 2-amino-3-methylpentanoate, has a sec-butyl group adjacent to the amine nitrogen. This steric bulk can slow the rate of nucleophilic attack on the carbonyl carbons, which is a key step in the mechanism.[6] Reactions involving sterically hindered amines may require slightly more forcing conditions or a more effective catalytic system to proceed at a reasonable rate.
-
Low Reactivity of Amine: While aliphatic amines are generally good nucleophiles, factors such as solvent choice can impact their effective nucleophilicity. Ensure the solvent system is appropriate for the reaction.
Q3: I'm observing a significant byproduct that is difficult to separate from my desired pyrrole. How can I identify and prevent it?
The most probable byproduct is furan , formed from the acid-catalyzed self-condensation of succinaldehyde. This is especially prevalent under strongly acidic conditions.[1]
Prevention Strategy:
-
Strict pH Control: Avoid strong acids like concentrated H₂SO₄ or HCl. Opt for a weak acid like acetic acid, which can act as both a catalyst and a solvent.[1]
-
Use a Buffered System: A highly effective method for sensitive substrates is to use a buffered solution, such as an acetate buffer, which maintains the pH in the optimal range for pyrrole formation while minimizing furan synthesis.[7]
-
Catalyst Choice: Employing Lewis acids such as FeCl₃ or Sc(OTf)₃ can promote the desired reaction under milder conditions where furan formation is less favorable.[6][8]
Below is a diagram illustrating the pH-dependent reaction pathway.
Caption: pH control is critical for directing the Paal-Knorr reaction.
Q4: My final product is a dark, tar-like substance after purification. What causes this degradation?
Pyrroles are electron-rich aromatic compounds and can be sensitive to both air and strong acids, leading to polymerization and the formation of dark, insoluble materials.
-
Acid-Induced Polymerization: Residual acid from the reaction or during workup (e.g., an acidic silica gel for chromatography) can cause the product to degrade.
-
Oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to oxidation and discoloration.
Solutions:
-
Neutralize Thoroughly: During the aqueous workup, ensure the organic layer is washed with a mild base (e.g., saturated NaHCO₃ solution) to remove all traces of the acid catalyst.
-
Purification Considerations: If using column chromatography, consider neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Inert Atmosphere: Concentrate the final product and store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Paal-Knorr synthesis, and how does it inform experimental choices?
Understanding the mechanism is key to rational optimization. The reaction proceeds through several distinct steps:[4][9]
-
Carbonyl Activation: An acid catalyst protonates one of the carbonyl oxygens of the 1,4-dicarbonyl compound, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The primary amine attacks the activated carbonyl, forming a hemiaminal intermediate.
-
Cyclization: The second amine attacks the other carbonyl group intramolecularly, forming a five-membered ring intermediate (a 2,5-dihydroxytetrahydropyrrole derivative). This is often the rate-determining step.[6]
-
Dehydration: A sequence of two dehydration steps eliminates two molecules of water to form the stable aromatic pyrrole ring.
This mechanism explains why acid catalysis is necessary but must be controlled, and why the nucleophilicity of the amine is important for the reaction rate.
Caption: Key stages of the Paal-Knorr pyrrole synthesis mechanism.
Q2: How do I select the optimal catalyst and solvent for my synthesis?
Catalyst and solvent selection are interdependent and crucial for success. The goal is to find a system that is effective but mild enough to avoid degrading your starting materials or product.
| Catalyst Type | Examples | Recommended Solvent(s) | Pros | Cons |
| Brønsted Acid | Acetic Acid, p-TsOH (use with caution) | Acetic Acid, Ethanol | Inexpensive, readily available. | Can lead to furan byproducts if too strong or concentrated.[3] |
| Lewis Acid | FeCl₃, Sc(OTf)₃, Bi(NO₃)₃ | Water, Ethanol, Acetonitrile | High efficiency, mild conditions, often water-tolerant.[6][8] | Higher cost, potential for metal contamination. |
| Heterogeneous | Montmorillonite Clay, Silica Sulfuric Acid | Toluene, or Solvent-Free | Easy removal/recycling, clean reactions.[3] | May require higher temperatures or longer reaction times. |
| Alternative | Iodine (I₂), Deep Eutectic Solvents (DES) | Solvent-Free, DES | Environmentally friendly ("green"), mild conditions.[3][10] | May have substrate scope limitations. |
Recommendation: For your specific synthesis, starting with a mild Lewis acid like iron(III) chloride in water or ethanol is an excellent choice.[8] This system is practical, economical, and has been shown to give high yields under gentle conditions.
Q3: Are there "greener" or more modern alternatives to the classical heating-in-acid approach?
Absolutely. Modern organic synthesis emphasizes sustainability and efficiency.
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[1][3]
-
Solvent-Free Reactions: Many Paal-Knorr reactions can be run neat (without any solvent), especially with a solid-supported catalyst.[5] This simplifies workup and reduces chemical waste.
-
Aqueous Synthesis: Using water as a solvent is not only environmentally benign but can also be highly effective, particularly with water-tolerant Lewis acid catalysts.[7][8]
-
Deep Eutectic Solvents (DES): Combinations like choline chloride and urea can act as both the solvent and catalyst, enabling the reaction to proceed under very mild, acid-free conditions.[10]
Q4: What is a reliable, optimized protocol to start with for my synthesis?
The following protocol incorporates modern best practices for a trial optimization.
Experimental Protocol: Optimized Synthesis of this compound
Materials:
-
2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) (1.0 eq)
-
Ethyl 2-amino-3-methylpentanoate (1.05 eq)
-
Iron(III) Chloride (FeCl₃) (5-10 mol%)
-
Ethanol or Water (as solvent)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,5-dimethoxytetrahydrofuran, ethyl 2-amino-3-methylpentanoate, and the solvent (e.g., ethanol). Stir to dissolve.
-
Catalyst Addition: Add the iron(III) chloride catalyst to the stirring solution.
-
Reaction Conditions: Heat the mixture to a gentle reflux (approx. 60-80°C).
-
Monitoring: Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC). The disappearance of the amine starting material is a good indicator. An optimal reaction time is crucial to prevent byproduct formation.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to remove any residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[2][5]
References
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
-
Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2245-2248. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules. Available at: [Link]
-
ResearchGate. (2005). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
ResearchGate. (2018). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Available at: [Link]
-
PrepChem.com. Synthesis of ethyl-2-methyl-pentanoate. Available at: [Link]
-
ResearchGate. (2013). Organic synthesis in deep eutectic solvents: Paal–Knorr reactions. Available at: [Link]
- Google Patents. Purification of crude pyrroles. US5502213A.
-
ResearchGate. The effect of different catalysts in the Paal-Knorr reaction. Available at: [Link]
- Google Patents. Ethyl 3-methyl-2-oxopentanoate as a fragrance. DE69827343T2.
-
NIH National Library of Medicine. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Available at: [Link]
-
Organic Syntheses. Pyrrole. Available at: [Link]
-
Advances and Challenges in the Synthesis of Pyrrole Systems of a Limited Access. Available at: [Link]
-
ResearchGate. (PDF) (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Available at: [Link]
-
ResearchGate. Iron‐catalyzed reactions of 2,5‐dimethoxytetrahydrofuran and aryl/alkyl, sulfonyl and acyl amines. Available at: [Link]
-
PubChem. Ethyl 3-methyl-2-oxopentanoate. Available at: [Link]
- Google Patents. Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide. US7132444B2.
-
Organic Syntheses. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Available at: [Link]
-
PubChem. Ethyl 2-amino-3-methylbutanoate. Available at: [Link]
-
ChemSynthesis. ethyl 2,3-dicyano-3-methylpentanoate. Available at: [Link]
-
Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available at: [Link]
-
PrepChem.com. Synthesis of methyl 3-oxopentanoate. Available at: [Link]
-
PubChem. Methyl 2-amino-3-ethylpentanoate. Available at: [Link]
-
ResearchGate. 1:1 Co-crystal of 3-ethyl-4-methyl-3-pyrrolin-2-one and 3-ethyl-4-methyl-3-pyrroline-2,5-dione. Available at: [Link]
Sources
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 3-Methyl-2-(1H-pyrrol-1-yl)pentanoate by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate using column chromatography. Here, we address common challenges and provide practical, step-by-step solutions to ensure the successful isolation of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to resolving specific experimental issues you may encounter during the purification process.
Question: My compound is streaking on the TLC plate and the column, leading to poor separation. What's happening and how can I fix it?
Answer: Streaking is a frequent challenge when working with pyrrole derivatives on silica gel.[1] This is often due to the interaction between the somewhat polar pyrrole ring and the acidic nature of the silica gel stationary phase. Here are several strategies to achieve sharp, well-defined bands:
-
Mobile Phase Modification:
-
Increase Polarity: A gradual increase in the polar solvent component of your mobile phase (e.g., ethyl acetate in a hexane/ethyl acetate system) can enhance the solubility of your compound and reduce its strong interaction with the silica gel.[1]
-
Introduce a Basic Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to your eluent can be highly effective.[1] TEA neutralizes the acidic silanol groups on the silica surface, minimizing undesirable interactions and leading to improved peak shapes.[1]
-
-
Stationary Phase Alternatives:
Question: I'm struggling to separate my desired product from a closely related impurity. How can I improve the resolution?
Answer: Achieving baseline separation is critical for obtaining a highly pure compound. Here are some techniques to enhance resolution:
-
Optimize the Solvent System:
-
Systematic TLC Analysis: Run a series of TLC plates with a range of solvent polarities to identify the optimal mobile phase for separation. Aim for an Rf value between 0.2 and 0.4 for your target compound on the TLC plate, as this often translates well to column chromatography.[1]
-
Solvent Selectivity: Experiment with different solvent systems. For instance, replacing ethyl acetate with dichloromethane or a mixture of solvents can alter the selectivity of the separation.
-
-
Column Chromatography Technique:
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of closely eluting compounds.[2]
-
Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates, leading to better separation.
-
Question: My pyrrole derivative appears to be decomposing on the silica gel column. What are my options?
Answer: The acidic nature of silica gel can unfortunately lead to the degradation of sensitive compounds like some pyrrole derivatives.[1][3] Here’s how to address this issue:
-
Deactivate the Silica Gel: As mentioned for streaking, adding a small percentage of triethylamine (0.1-1%) to your eluent can deactivate the acidic sites on the silica gel, preventing decomposition.[1]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina.[1][3]
-
Non-Chromatographic Methods: If decomposition remains a significant problem, explore alternative purification techniques like recrystallization or distillation under reduced pressure.[1]
Question: The purified compound is colored, but it should be colorless. What is the cause and how can I remove the color?
Answer: Pyrrole derivatives can be susceptible to oxidation and polymerization, which can result in the formation of colored impurities.[1] To mitigate this:
-
Work Under an Inert Atmosphere: Whenever possible, perform the purification steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Use High-Purity Solvents: Always use freshly distilled or HPLC-grade solvents to avoid contaminants that could promote degradation.[1]
-
Minimize Purification Time: The longer your compound is on the column, the greater the chance of degradation. Aim for a reasonably fast purification.[1]
-
Post-Chromatography Purification: If color persists after column chromatography, consider further purification by recrystallization or distillation.[1]
Frequently Asked Questions (FAQs)
Q1: How do I select the initial mobile phase for my column?
A1: Thin-Layer Chromatography (TLC) is your most valuable tool for this.[4] Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a composition that gives your target compound an Rf value of approximately 0.2-0.4.[1] This will provide a good starting point for your column chromatography, although you may need to slightly decrease the polarity for the column itself.[1]
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: The choice depends on the polarity of your compound.[1] Normal-phase chromatography with silica gel or alumina is generally suitable for less polar to moderately polar compounds.[1] Reversed-phase chromatography (e.g., C18) is ideal for more polar compounds that are soluble in solvents like water, methanol, or acetonitrile.[1][5]
Q3: Can I dry-load my sample instead of wet-loading?
A3: Yes, dry-loading is often preferred, especially if your compound has limited solubility in the mobile phase. To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 50-100:1.[2] For difficult separations, a higher ratio may be necessary.
Experimental Protocol: Column Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure
-
Preparation of the Stationary Phase (Slurry Packing):
-
Determine the required amount of silica gel (typically 50-100 times the weight of your crude sample).[2]
-
Create a slurry of the silica gel in your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane) in a beaker.
-
With the column securely clamped in a vertical position, pour the slurry into the column.
-
Allow the solvent to drain, and gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the silica gel bed with a pipette.
-
Allow the sample to fully adsorb onto the silica.
-
-
Elution and Fraction Collection:
-
Start the elution with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexane).
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.[2]
-
Collect fractions in separate tubes.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Silica Gel to Sample Ratio (w/w) | 50:1 to 100:1 | Ensures sufficient stationary phase for effective separation. |
| Initial Mobile Phase (Hexane:Ethyl Acetate) | 95:5 to 90:10 (v/v) | Start with low polarity to elute non-polar impurities first. |
| TLC Rf of Target Compound | 0.2 - 0.4 | Optimal range for good separation on a column.[1] |
| Triethylamine (TEA) Additive (if needed) | 0.1% - 1% (v/v) | Neutralizes acidic silica to prevent streaking and decomposition.[1] |
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common column chromatography issues.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives.
- BenchChem. (n.d.). Technical Support Center: Characterization of Pyrrole Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- ResearchGate. (2013). What is a good way to select mobile phase in chromatography?
- BenchChem. (n.d.). Technical Support Center: Purification of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate by Column Chromatography.
Sources
Removal of unreacted starting materials from ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
Welcome to the technical support guide for the purification of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the post-reaction workup of this compound. The guidance herein is structured to explain the chemical principles behind each step, ensuring a robust and reproducible purification strategy.
Quick Reference Data Table
Before addressing specific issues, it is crucial to understand the physical properties of the product and the likely unreacted starting materials. This synthesis is typically achieved via the N-alkylation of pyrrole with an appropriate α-halo ester. The data below is essential for designing an effective purification workflow.
| Compound | Structure | M.W. ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| This compound (Product) | ![]() | 223.31 | Est. >250 (atm.) | Est. ~1.0-1.1 | Soluble in most organic solvents (EtOAc, DCM, Hexanes); Insoluble in water. |
| Pyrrole (Starting Material) | ![]() | 67.09 | 129-131 (atm.)[1][2] | 0.967[1][2] | Soluble in most organic solvents; slightly soluble in water.[2][3][4] |
| Ethyl 2-bromo-3-methylpentanoate (Starting Material) | ![]() | 223.11[5] | Est. >200 (atm.) | Est. >1.2 | Soluble in most organic solvents; Insoluble in water. |
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification process.
Q1: My crude reaction mixture is a dark brown color. Is this normal, and how do I remove the color?
A1: Yes, this is a very common observation. The dark coloration is primarily due to the air sensitivity of unreacted pyrrole, which readily undergoes oxidation and acid-catalyzed polymerization to form dark, resinous materials.[1][2][6]
-
Causality: Pyrrole is an electron-rich aromatic heterocycle that is highly susceptible to oxidation and polymerization, especially in the presence of trace acids or light. The reaction conditions, even if nominally basic, can generate byproducts that promote this decomposition.
-
Solution: The primary method to remove these colored impurities is through an aqueous workup followed by column chromatography.
-
Aqueous Wash: A wash with a dilute acid solution (see Q2) will remove the unreacted pyrrole.
-
Activated Carbon (Charcoal): If the color persists in the organic layer after washing, you can stir the solution with a small amount of activated carbon for 10-15 minutes, followed by filtration through a pad of Celite®. This is highly effective at adsorbing polymeric, colored impurities.
-
Column Chromatography: The final purification by silica gel chromatography will separate your desired product from any remaining baseline impurities.
-
Q2: What is the most effective way to remove a large excess of unreacted pyrrole?
A2: The most effective method is a liquid-liquid extraction using a dilute aqueous acid solution. This leverages the unique reactivity of pyrrole in acidic conditions.
-
Mechanism & Rationale: While pyrrole has a nitrogen atom, the lone pair is integral to its aromaticity, making it an extremely weak base (pKa of the conjugate acid is approximately -3.8).[1][7] Therefore, washing with acid does not form a water-soluble salt as it would with a typical amine. Instead, the dilute acid catalyzes the rapid polymerization of pyrrole into an insoluble, resinous material that can be easily separated from the organic phase.[6] Some sources also suggest a dilute acid wash can help remove pyrrole derivatives from a reaction mixture.[8]
-
Protocol:
-
Dilute your reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer twice with 1 M aqueous HCl. You may observe the formation of a dark, insoluble film at the interface; this is the polymerized pyrrole.
-
Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally, a wash with brine to reduce the amount of dissolved water in the organic layer.
-
Q3: How do I remove the unreacted ethyl 2-bromo-3-methylpentanoate?
A3: The unreacted bromo-ester is a neutral, relatively nonpolar molecule that will remain in the organic layer during the aqueous workup. The two primary methods for its removal are column chromatography and distillation. For specialized applications, scavenger resins can also be used.
-
Method 1: Flash Column Chromatography: This is the most common and reliable method. The product, containing the polar N-pyrrolyl group, will be significantly more polar than the starting bromo-ester. A solvent system of low polarity, such as a gradient of 5% to 20% ethyl acetate in hexanes, should provide excellent separation. The bromo-ester will elute first, followed by your desired product.
-
Method 2: Vacuum Distillation: If your product is thermally stable, vacuum distillation can be effective, especially on a larger scale. The bromo-ester has a high boiling point at atmospheric pressure but will distill at a lower temperature than your product under vacuum. However, without a known boiling point for the product, this method requires careful, gradual heating under high vacuum to avoid decomposition.
-
Method 3: Scavenger Resins: For high-throughput or automated chemistry, scavenger resins are an elegant solution. A resin functionalized with a nucleophile (e.g., a thiol or amine group) can be added to the crude organic solution.[9][10] The resin will react with the electrophilic bromo-ester, and the resin-bound byproduct can then be removed by simple filtration.[11][12]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification workflow.
Guide 1: Persistent Emulsion During Aqueous Workup
An emulsion is a suspension of fine droplets of one liquid within another, preventing the formation of a clean interface in your separatory funnel.[13][14] This is common when the reaction mixture contains high concentrations of salts or amphiphilic byproducts.
Caption: Decision workflow for resolving emulsions during extraction.
-
Expert Insight: The most common cause of emulsions is shaking the separatory funnel too vigorously.[14] A gentle, swirling inversion repeated 10-15 times is often sufficient for extraction and minimizes emulsion formation. Adding brine is the most effective chemical method, as it increases the polarity of the aqueous phase, forcing the separation of the organic components.[13][15][16]
Guide 2: Product and Starting Material Co-elute in Column Chromatography
This issue arises when the polarity of the product and a starting material are too similar for effective separation with the chosen solvent system.
-
Problem Identification: Your TLC plate shows spots with very close Rf values, or your collected fractions contain a mixture of compounds as confirmed by NMR or LC-MS.
-
Solutions:
-
Optimize the Solvent System:
-
Reduce Polarity: The most common mistake is using a solvent system that is too polar. Start with a very non-polar eluent (e.g., 2% Ethyl Acetate in Hexanes) and gradually increase the polarity. This will maximize the difference in retention times.
-
Try a Different Solvent System: If an EtOAc/Hexanes system fails, consider switching to a Dichloromethane/Hexanes or Toluene/Hexanes system. The different solvent-solute interactions can alter the selectivity of the separation.
-
-
Improve Column Packing: Ensure your silica gel is packed uniformly without any air bubbles or cracks, as these create channels for the sample to travel through without proper separation.
-
Dry Loading: If your crude product has low solubility in the column eluent, it can streak down the column. To prevent this, pre-adsorb your crude material onto a small amount of silica gel. Evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of your packed column.
-
Guide 3: Product Appears to Decompose During Distillation
If you observe charring, darkening of the liquid in the distillation pot, or a significant drop in yield, your product may be decomposing at the distillation temperature.
-
Causality: N-substituted pyrroles, while more stable than pyrrole itself, can still be sensitive to high temperatures, especially if trace acidic or basic impurities are present.
-
Solutions:
-
Use High Vacuum: The most critical parameter is pressure. Use a high-vacuum pump (<<1 mmHg) to significantly lower the boiling point of your product, allowing for distillation at a much lower and safer temperature.
-
Ensure Neutrality: Before distilling, ensure your crude product is free of any acidic or basic residues from the workup. You can test this by dissolving a small sample in a solvent with a drop of water and checking the pH. If necessary, wash again with bicarbonate solution and water, then thoroughly dry the organic solution.
-
Short-Path Distillation: For highly sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures, reducing the likelihood of decomposition.
-
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction Workup
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. If a strong base like sodium hydride was used, carefully quench the excess base by the slow addition of water or isopropanol at 0 °C.
-
Dilution: Dilute the reaction mixture with ethyl acetate (EtOAc) or diethyl ether (Et₂O).
-
Acid Wash (Removes Pyrrole): Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M HCl. Invert the funnel gently 5-10 times and vent frequently. Drain the lower aqueous layer. Repeat this wash one more time.[8]
-
Neutralizing Wash: Add saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be cautious as CO₂ gas may be evolved. Vent immediately and frequently.
-
Brine Wash: Wash with saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.[17]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using a non-polar solvent (e.g., hexanes) as a slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a dry load as described in Troubleshooting Guide 2.
-
Elute: Begin eluting with a low-polarity solvent system (e.g., 98:2 Hexanes:EtOAc). The unreacted ethyl 2-bromo-3-methylpentanoate (Rf ≈ 0.6-0.8 in 90:10 Hex:EtOAc) will elute first.
-
Increase Polarity: Gradually increase the solvent polarity (e.g., to 95:5, then 90:10 Hexanes:EtOAc) to elute the product, this compound (Rf ≈ 0.3-0.4 in 90:10 Hex:EtOAc).
-
Monitor Fractions: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
-
UV Light: Both the starting bromo-ester and the product should be visible under short-wave (254 nm) UV light, although they may appear as faint spots.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain that will visualize most organic compounds by reacting with oxidizable functional groups.
-
Vanillin or Ehrlich's Stain: These are specific stains for visualizing pyrrole-containing compounds. They typically produce brightly colored spots (often pink, purple, or blue), making it very easy to identify the product-containing fractions.
Overall Purification Strategy
The following diagram outlines the comprehensive workflow for isolating pure this compound.
Caption: Recommended workflow for the purification of this compound.
References
-
Pyrrole - Wikipedia . [Link]
-
Acidic and Basic Character of Pyrrole . Scribd. [Link]
-
Basic behavior of pyrrole, thiophene and furan . Química Organica.org. [Link]
-
properties of pyrrole . Filo. [Link]
-
What is the solubility of pyrrole in different solvents? . BIOSYNCE Blog. [Link]
-
Tips & Tricks: Emulsions . University of Rochester, Department of Chemistry. [Link]
-
Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide . Pipzine Chemicals. [Link]
-
PYRROLE . Ataman Kimya. [Link]
-
What is the pKaH of pyrrole? . Chemistry Stack Exchange. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions . LCGC International. [Link]
-
If Pyrrole is weakly basic then why is the pKA large? . Reddit. [Link]
-
4.6: Step-by-Step Procedures For Extractions . Chemistry LibreTexts. [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction . K-Jhil. [Link]
-
Problems with extractions . University of York, Chemistry Teaching Labs. [Link]
-
Ethyl 2-bromo-3-methyl-pentanoate . PubChem. [Link]
- Purification of crude pyrroles.
-
2-Bromo-3-ethyl-2-methylpentanamide . PubChem. [Link]
-
Resins with Functional Groups as Scavengers . [Source Document]. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy . PMC - NIH. [Link]
-
Scavenger Resins . Amerigo Scientific. [Link]
-
Ethyl 2-bromo-3-methyl-4-pentenoate . PubChem. [Link]
-
ethyl 3-methyl valerate ethyl 3-methylpentanoate . The Good Scents Company. [Link]
-
Solid supported reagents . Biotage. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester . Organic Syntheses Procedure. [Link]
-
1 H-Pyrrole-3-methanol, 1-methyl-α-propyl . Organic Syntheses Procedure. [Link]
-
Ethyl 2-Bromoisovalerate . DrugBank. [Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination . PMC - NIH. [Link]
-
Organic Scavenger Resin: A Versatile Solution for Molecule Purification . Canftech. [Link]
-
Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion . Canadian Journal of Chemistry. [Link]
-
strategies in organic synthesis . Wipf Group - University of Pittsburgh. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation . Organic Chemistry Portal. [Link]
-
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes . Royal Society of Chemistry. [Link]
-
Remove Sticky Reagents . [Source Document]. [Link]
-
Recent Advancements in Pyrrole Synthesis . PMC - PubMed Central. [Link]
-
Ethyl 3-methylpentanoate . PubChem. [Link]
-
How to remove excess pyrrole from a reaction mixture? . ResearchGate. [Link]
-
An efficient synthesis of polyfunctionalized pyrroles by three-component reaction... . ResearchGate. [Link]
-
Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization... . ResearchGate. [Link]
-
Synthesis of ethyl-2-methyl-pentanoate . PrepChem.com. [Link]
-
Pyrrole synthesis . Organic Chemistry Portal. [Link]
-
Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids . PMC. [Link]
- Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
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- 2. properties of pyrrole | Filo [askfilo.com]
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- 4. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide – In-Depth Pyrrole Chemical Information | Expert Research & Analysis [pipzine-chem.com]
- 5. Ethyl 2-bromo-3-methyl-pentanoate | C8H15BrO2 | CID 458112 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Characterization of Byproducts in Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate Synthesis
Welcome to the technical support center for the synthesis of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the identification and characterization of common byproducts. Understanding and controlling these impurities is paramount for ensuring the quality, efficacy, and safety of downstream applications.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis and purification of this compound, providing a logical workflow for diagnosis and resolution.
Issue 1: Unexpected Peaks in GC-MS Analysis
Symptom: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals significant peaks other than the desired product.
Cause: The presence of unexpected peaks often indicates the formation of byproducts due to side reactions. The nature of these byproducts depends on the synthetic route employed. A common method for this synthesis is the N-alkylation of pyrrole with a suitable haloester, such as ethyl 2-bromo-3-methylpentanoate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected GC-MS peaks.
Detailed Protocol for Byproduct Identification:
-
Analyze Mass Spectra:
-
C-Alkylated Isomer: Look for a peak with the same molecular ion (m/z) as your desired N-alkylated product. The fragmentation pattern may differ. C-alkylation is a known competitive pathway in pyrrole chemistry, particularly when certain metal salts are used.[1] Electrophilic substitution on the pyrrole ring typically occurs at the C2 position due to the higher stability of the cationic intermediate.[2][3]
-
Unreacted Pyrrole/Haloester: Compare retention times and mass spectra with those of your starting materials.
-
Polymerization Products: Pyrrole is susceptible to polymerization under acidic conditions, which can be inadvertently generated during the reaction.[2][4] These products often appear as a broad hump or a series of peaks at higher retention times in the GC chromatogram.
-
-
Confirm with NMR Spectroscopy:
-
Isolate the byproduct fraction using column chromatography or preparative GC.
-
Acquire ¹H and ¹³C NMR spectra. For N-substituted pyrroles, the chemical shifts of the ring protons are characteristic.[5][6] In contrast, C-alkylation will result in a different substitution pattern on the pyrrole ring, leading to distinct changes in the NMR spectrum.[5][7]
-
Issue 2: Low Yield of this compound
Symptom: The isolated yield of the desired product is consistently below expectations.
Cause: Low yields can be attributed to several factors, including incomplete reaction, degradation of the product or starting materials, and competing side reactions.[8][9]
Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Recommended Action |
| Inefficient Deprotonation of Pyrrole | Monitor the reaction by TLC or GC-MS for the presence of unreacted pyrrole. | Use a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃) and ensure anhydrous conditions.[10] The pKa of the N-H proton in pyrrole is approximately 17.5.[4] |
| Competing C-Alkylation | Analyze crude reaction mixture by ¹H NMR or GC-MS to identify C-alkylated isomers. | The choice of cation and solvent can influence the N/C alkylation ratio. More ionic nitrogen-metal bonds (e.g., with K+) in polar aprotic solvents (e.g., DMF, DMSO) tend to favor N-alkylation.[1][4] |
| Side Reactions of the Haloester | Look for elimination byproducts (alkenes) in the GC-MS analysis. | Add the haloester slowly to the reaction mixture at a controlled temperature to minimize side reactions.[11] |
| Product Degradation | Observe for discoloration (darkening) of the reaction mixture, which may indicate polymerization. | Avoid harsh acidic conditions and excessive heat.[2][9] Purification via column chromatography on silica gel should be performed promptly. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the N-alkylation of pyrrole to form this compound and why do they form?
The most prevalent byproduct is typically the C-alkylated isomer, ethyl 3-methyl-2-(1H-pyrrol-2-yl)pentanoate. The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms.[1] While N-alkylation is often thermodynamically favored, C-alkylation can be a significant competing pathway, especially at the more nucleophilic C2 position.[2][3] The reaction conditions, particularly the counter-ion of the base and the solvent, play a crucial role in directing the regioselectivity.[1][4] Another common issue is the formation of pyrrole oligomers or polymers, which is often catalyzed by trace amounts of acid.[2]
Q2: How can I distinguish between the N-alkylated and C-alkylated isomers using spectroscopic methods?
¹H NMR Spectroscopy:
-
N-Alkylated Product: You will observe two distinct signals for the α-protons (adjacent to N) and two for the β-protons of the pyrrole ring. The α-protons typically appear at a different chemical shift than the β-protons.[5][6]
-
C2-Alkylated Isomer: The symmetry of the pyrrole ring is broken. You will observe distinct signals for the protons at the 3, 4, and 5 positions. The proton at C5 will likely be a triplet, coupled to the protons at C3 and C4.
¹³C NMR Spectroscopy:
-
N-Alkylated Product: Two signals will be present for the pyrrole ring carbons (α-carbons and β-carbons).[5][6]
-
C2-Alkylated Isomer: Four distinct signals will be observed for the four carbons of the pyrrole ring, reflecting the loss of symmetry.[7]
Mass Spectrometry (GC-MS): While both isomers will have the same molecular ion peak, their fragmentation patterns upon electron ionization (EI) may differ, providing clues to their structure.[12] For instance, fragmentation of the alkyl chain may be influenced by its point of attachment to the pyrrole ring.
Q3: What is the optimal purification strategy to separate the desired product from its byproducts?
Flash column chromatography on silica gel is the most effective method for purifying this compound from its byproducts. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically employed. The polarity difference between the N-alkylated and C-alkylated isomers, though potentially small, is usually sufficient for separation.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 100% hexanes).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with the starting eluent and gradually increase the polarity by adding ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: Can the synthesis be adapted from other common pyrrole synthetic routes?
While N-alkylation is a direct approach, other named reactions could be considered, though they are generally more complex for this specific target. The Paal-Knorr synthesis, for example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[13][14][15] To synthesize this compound via this route, one would need to start with a 1,4-dicarbonyl compound and ethyl 2-amino-3-methylpentanoate. However, the synthesis of the latter can be challenging. The Paal-Knorr synthesis is also known to be sensitive to pH, with acidic conditions potentially favoring the formation of furan byproducts.[9]
Sources
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- 15. mbbcollege.in [mbbcollege.in]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Substituted Pyrroles
Welcome to the Technical Support Center for N-Substituted Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our focus is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring you can confidently optimize your synthetic routes.
N-substituted pyrroles are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1] While several methods exist for their synthesis, the Paal-Knorr and Clauson-Kaas reactions remain the most robust and widely used approaches due to their reliability and operational simplicity.[1][2] This guide will focus on troubleshooting and optimizing these critical transformations.
Core Synthesis Pathways: An Overview
The most common strategies for synthesizing N-substituted pyrroles involve the condensation of a primary amine with a 1,4-dicarbonyl compound or a synthetic equivalent.
-
Paal-Knorr Synthesis: This reaction involves the direct condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions, to form the pyrrole ring through dehydration.[3]
-
Clauson-Kaas Synthesis: This is a variation that uses a more stable 1,4-dicarbonyl surrogate, such as 2,5-dimethoxytetrahydrofuran, which generates the reactive dicarbonyl species in situ under acidic conditions.[4][5]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the probable cause and a validated solution.
Issue 1: Low Yield or Incomplete Reaction
Q: My Paal-Knorr/Clauson-Kaas reaction is giving a low yield or stalling before completion. What are the common causes and how can I fix it?
A: Low yields are the most common challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Causality: The reaction is a multi-step process involving imine/enamine formation, cyclization, and dehydration.[2][6] Each step has specific requirements. Insufficient activation (catalyst), low reactivity of the starting materials, or degradation can halt the process.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: The purity of the 1,4-dicarbonyl compound is critical. Impurities can lead to undesired side products, reducing the overall yield.[7] If necessary, purify the dicarbonyl starting material by distillation or recrystallization. Ensure the primary amine is of high purity and free from secondary amine contaminants.
-
Assess Amine Reactivity: Amines with strong electron-withdrawing groups (e.g., nitroanilines) or significant steric hindrance are less nucleophilic and react more slowly.[8] To drive these reactions, consider:
-
Increasing Reaction Temperature: Moderate heating (60-100 °C) can often overcome the activation barrier.
-
Microwave Irradiation: This technique can dramatically shorten reaction times and improve yields, especially for sluggish reactions.[1][9]
-
Stronger Lewis Acid Catalysis: While weak acids are standard, less reactive amines may benefit from a more potent Lewis acid catalyst like Sc(OTf)₃, InCl₃, or ZrCl₄.[10][11][12]
-
-
Optimize Catalyst and Conditions: The choice of catalyst is crucial. Traditional methods using refluxing acetic acid can be harsh.[13] Modern protocols offer milder and more efficient alternatives.
-
Consider Solvent Effects: While many modern procedures are solvent-free, the choice of solvent can influence reaction rates.[12] For sluggish reactions, transitioning from a non-polar to a polar protic solvent like ethanol may be beneficial. In some cases, using water or ionic liquids can accelerate the reaction.[14][15]
-
Issue 2: Significant Furan Byproduct Formation in Paal-Knorr Synthesis
Q: I am observing a significant amount of a furan byproduct alongside my desired pyrrole. How can I suppress this side reaction?
A: This is a classic selectivity problem in the Paal-Knorr synthesis, rooted in competitive reaction pathways.
-
Causality: The 1,4-dicarbonyl starting material can undergo a competing acid-catalyzed intramolecular cyclization and dehydration to form a furan.[6][13] This reaction pathway does not involve the amine. The formation of the furan byproduct is highly favored under strongly acidic conditions (pH < 3).[3][8]
-
Solutions:
-
Strict pH Control: The most effective solution is to maintain neutral or weakly acidic conditions. Avoid strong Brønsted acids like H₂SO₄ or HCl. A catalytic amount of acetic acid is often sufficient to promote the pyrrole formation without significantly accelerating furan synthesis.[3]
-
Use of Buffers: For acid-sensitive substrates, using an acetate buffer system can maintain the optimal pH and lead to high yields of the pyrrole.[16]
-
Employ Excess Amine: Using a slight excess of the primary amine (1.1–1.5 equivalents) can shift the equilibrium kinetics to favor the initial imine formation, outcompeting the furan cyclization pathway.[8]
-
Leverage Modern Catalysts: Many modern Lewis acid and solid acid catalysts operate efficiently under neutral or very mild conditions, completely avoiding the acidic environment that leads to furan formation.[10]
-
Issue 3: Decomposition of the Pyrrole Product
Q: My desired N-substituted pyrrole seems to be forming but then decomposing under the reaction conditions. Why is this happening and what can I do?
A: Pyrroles, despite being aromatic, can be sensitive to certain conditions, especially those with electron-rich substituents.
-
Causality: Prolonged exposure to high temperatures or strongly acidic conditions can lead to polymerization or degradation of the pyrrole ring.[13][17] This is particularly true for pyrroles that are not stabilized by electron-withdrawing groups.
-
Solutions:
-
Adopt Milder Conditions: The primary solution is to avoid harsh reaction conditions. Instead of prolonged heating in strong acid, switch to a modern, milder protocol.
-
Modified Clauson-Kaas Procedure: A highly effective method for synthesizing unstable pyrroles involves a two-step, one-pot procedure. First, 2,5-dimethoxytetrahydrofuran is gently hydrolyzed in water to form 2,5-dihydroxytetrahydrofuran. Then, the amine is added in an acetate buffer at room temperature. This avoids any contact of the final pyrrole with heat or strong acid, leading to high yields of sensitive products.[16]
-
Reduce Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed, proceed with the workup immediately to prevent product degradation. Microwave-assisted synthesis is advantageous here, as it significantly reduces the total time the product is exposed to heat.[9]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my Paal-Knorr synthesis?
A: The "best" catalyst depends on the reactivity of your substrates and the desired reaction conditions.
-
For simple, reactive amines: A weak Brønsted acid like acetic acid is often sufficient and cost-effective.[18]
-
For less reactive (electron-poor) amines: A more active Lewis acid is preferable. Scandium triflate (Sc(OTf)₃) is highly effective but expensive.[11] More economical and environmentally benign options include iron(III) chloride (FeCl₃), indium(III) chloride (InCl₃), or zirconium(IV) chloride (ZrCl₄).[10][14]
-
For green and sustainable synthesis: Heterogeneous catalysts are ideal. Alumina (e.g., CATAPAL 200), silica-supported bismuth(III) chloride, or silica sulfuric acid are excellent choices as they are often reusable, require mild (even solvent-free) conditions, and simplify product purification.[2][10]
Q2: What are the advantages of using 2,5-dimethoxytetrahydrofuran (Clauson-Kaas) instead of a 1,4-diketone (Paal-Knorr)?
A: The primary advantage is stability and handling. 2,5-dimethoxytetrahydrofuran is a stable, commercially available liquid.[4] Many 1,4-dicarbonyl compounds, on the other hand, can be unstable, difficult to prepare, or prone to self-condensation.[6] The Clauson-Kaas approach provides a reliable entry point to the requisite 1,4-dicarbonyl intermediate in situ, broadening the scope and practicality of pyrrole synthesis.
Q3: Can I run these reactions under solvent-free or "green" conditions?
A: Absolutely. There has been a significant push towards sustainable pyrrole synthesis. Many modern protocols utilize solvent-free conditions, often coupled with microwave irradiation or catalysis by a solid-supported reagent.[1][10][12] For example, reacting a 1,4-diketone and an amine with a catalytic amount of iodine or a solid acid like CATAPAL 200 under solvent-free heating is a highly efficient and green method.[1][10] Water has also been successfully used as a solvent in some protocols, further enhancing the environmental friendliness of the synthesis.[14][15]
Data Presentation & Protocols
Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Aryl Pyrroles
The following table summarizes the performance of various catalysts for the reaction of 2,5-hexanedione with an aromatic amine, demonstrating the impact of catalyst choice on reaction efficiency.
| Catalyst | Catalyst Loading (mol%) | Conditions | Time | Yield (%) | Reference |
| None | - | Solvent-free, 80 °C | 24 h | <5 | [12] |
| Acetic Acid | Catalytic | Reflux | 2-5 h | 70-85 | [18] |
| FeCl₃ | 10 | Water, 25 °C | 30 min | 95 | [14] |
| I₂ | 5 | Solvent-free, MW, 120 °C | 5 min | 98 | [1] |
| InBr₃ | 2 | Solvent-free, 25 °C | 15 min | 98 | [12] |
| CATAPAL 200 | 40 mg / mmol | Solvent-free, 60 °C | 45 min | 97 | [10] |
| Sc(OTf)₃ | 3 | 1,4-Dioxane, 100 °C | 1 h | 95 | [11] |
Experimental Protocols
This protocol is adapted from a high-yield, green chemistry approach suitable for a wide range of amines.[1]
-
Reaction Setup: In a microwave process vial, combine the primary amine (1.0 mmol), 2,5-hexanedione (1.1 mmol), and molecular iodine (0.05 mmol, 5 mol%).
-
Microwave Irradiation: Seal the vial and place it in a CEM automated microwave oven. Irradiate the mixture at 120 °C for 5-10 minutes.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate eluent system.
-
Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. Add diethyl ether (10 mL) and filter the mixture to remove any solid residue.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.
This protocol is designed to avoid exposing the final product to harsh conditions, making it ideal for sensitive substrates.[16]
-
Hydrolysis: In a round-bottom flask, stir a mixture of 2,5-dimethoxytetrahydrofuran (1.1 equiv) in water (approx. 0.5 M) at room temperature for 1 hour to generate the intermediate 2,5-dihydroxytetrahydrofuran.
-
Reaction Setup: In a separate flask, dissolve the primary amine (1.0 equiv) in an acetate buffer solution (pH ~4.7).
-
Condensation: Add the aqueous solution of the hydrolyzed intermediate to the amine solution.
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.
-
Work-up and Purification: Once the reaction is complete, extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure N-substituted pyrrole.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
- Banu, H., & Saha, A. (2011). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 16(5), 3882-3893.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Juárez-Ornelas, K. A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6298.
- Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589.
- Paul, S., & Yasmin, S. (2018). Paal–Knorr synthesis of pyrroles.
- Zuo, L., et al. (2014). Scandium triflate-catalyzed Clauson-Kaas synthesis of N-substituted pyrroles. Beilstein Journal of Organic Chemistry, 10, 1373–1379.
- Mondal, B., & Jana, P. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955.
- Ranu, B. C., Hajra, A., & Jana, U. (2002). Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. Journal of the Brazilian Chemical Society, 13(6), 827-829.
- Leadbeater, N. E., & Marco, M. (2003). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.
- Smith, L. R., et al. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters, 46(20), 3533-3536.
Sources
- 1. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
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- 14. Pyrrole synthesis [organic-chemistry.org]
- 15. journal.uctm.edu [journal.uctm.edu]
- 16. researchgate.net [researchgate.net]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Preventing polymerization of pyrrole during functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrrole Functionalization. This guide is designed to provide you, our fellow researchers, with in-depth, practical solutions to a common yet critical challenge in synthetic chemistry: preventing the unwanted polymerization of pyrrole during its functionalization. Pyrrole's electron-rich nature makes it a valuable heterocycle in pharmaceuticals and materials science, but this same reactivity is a double-edged sword, often leading to the formation of intractable polymeric tars instead of the desired product.
Here, we move beyond simple protocols to explain the underlying chemical principles, offering a structured approach to troubleshooting and reaction optimization. This resource is built on a foundation of established chemical knowledge, designed to be a trustworthy and authoritative guide for your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding pyrrole's reactivity.
Q1: Why does my pyrrole reaction turn black and form a solid mass?
A: You are observing the classic signs of pyrrole polymerization.[1] Pyrrole is an electron-rich aromatic compound that is highly susceptible to acid-catalyzed polymerization.[1][2] Under acidic conditions, the pyrrole ring can be protonated, which disrupts its aromaticity and makes it highly reactive. This protonated pyrrole then acts as an electrophile and is attacked by a neutral pyrrole molecule, initiating a chain reaction that results in the formation of insoluble, dark-colored polymers.[1][2] Even exposure to light can be sufficient to initiate this process.[2]
Q2: What is the single most effective strategy to prevent this polymerization?
A: The most reliable and widely adopted method is the installation of an electron-withdrawing protecting group on the pyrrole nitrogen.[1] This group reduces the electron density of the pyrrole ring, making it less prone to protonation and subsequent electrophilic attack.[1] This strategy significantly broadens the scope of chemical transformations that can be performed on the pyrrole core.[1]
Q3: Can I perform functionalization reactions on pyrrole without a protecting group?
A: Yes, but with significant limitations. Certain reactions that use very mild or non-acidic conditions can be successful. For instance, the Vilsmeier-Haack formylation, which uses a milder electrophile, can proceed on unprotected pyrrole.[3][4] Similarly, acetylation with acetic anhydride can be achieved at high temperatures without a catalyst.[5] However, for most electrophilic substitutions, especially those requiring strong Lewis or Brønsted acids, N-protection is highly recommended to ensure reproducible and high-yielding results.
Q4: How should I store pyrrole to minimize degradation?
A: Pyrrole should be stored in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).[6] It is often recommended to store it at 0-6°C.[6] For long-term storage, freezing at -80°C after aliquoting under an inert atmosphere has been shown to be effective.[6] Freshly distilled, colorless pyrrole should be used for best results.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: My Friedel-Crafts acylation of pyrrole resulted in a black tar.
Q: I tried to acylate pyrrole with acetyl chloride and aluminum chloride, but the reaction mixture immediately turned black and I couldn't isolate any product. What went wrong?
A: This is a classic outcome of exposing unprotected pyrrole to strong Lewis acids.
-
The Root Cause: The combination of a strong Lewis acid like AlCl₃ and an acyl halide is far too harsh for unprotected pyrrole. The Lewis acid readily coordinates to the pyrrole nitrogen and also protonates the ring, initiating rapid and irreversible polymerization as explained in the diagram below.[1][2]
Caption: Acid-catalyzed polymerization of pyrrole.
-
The Solution: N-Protection is Essential. To successfully perform a Friedel-Crafts acylation, you must first protect the pyrrole nitrogen with an electron-withdrawing group. A tosyl (Ts) group is an excellent choice for this reaction due to its high stability under strongly acidic conditions.[1]
Workflow for Successful Acylation:
Caption: Workflow for protected pyrrole acylation.
Controlling Regioselectivity: Interestingly, the use of an N-tosyl group can direct acylation to the C3 position, particularly when AlCl₃ is used as the catalyst. This is believed to proceed through an organoaluminum intermediate.[7] If C2 acylation is desired, using a different protecting group like a carbamate may be necessary, or employing milder acylation conditions.[8][9]
Problem 2: My nitration reaction is giving low yields and multiple byproducts.
Q: I'm trying to nitrate pyrrole using a standard nitric acid/sulfuric acid mixture, and the results are very poor. How can I improve this?
A: Standard nitrating conditions are too harsh and oxidative for the sensitive pyrrole ring.
-
The Root Cause: The highly acidic and oxidizing nature of concentrated HNO₃/H₂SO₄ leads to extensive degradation and polymerization of pyrrole.[10] Direct nitration under these conditions is rarely successful.
-
The Solution: Use Milder Nitrating Agents. A much more effective method is to use acetyl nitrate, which is generated in situ from nitric acid and acetic anhydride at low temperatures.[5][10] This reagent is a milder electrophile and avoids the strongly acidic conditions that promote polymerization.
Recommended Nitration Conditions:
Reagent Temperature Solvent Typical Outcome HNO₃ / H₂SO₄ Room Temp - Polymerization/Decomposition | HNO₃ / Ac₂O | Cold (e.g., -10°C to 0°C) | Acetic Anhydride | 2-Nitropyrrole[5][10] |
Even with milder conditions, N-protection is still advisable for complex substrates or to improve yields and regioselectivity. An N-sulfonyl or N-alkoxycarbonyl protecting group will deactivate the ring sufficiently to allow for a clean nitration reaction.[8][11]
Problem 3: I'm struggling to choose the right N-protecting group for my synthesis.
Q: There are many N-protecting groups available. How do I decide between Boc, Tosyl, or SEM for my specific reaction sequence?
A: The choice of protecting group is critical and depends on the planned downstream reaction conditions and the required deprotection method.
-
Key Considerations:
-
Stability: The group must be stable to the conditions of your functionalization step.
-
Removal: You must be able to remove the group without damaging your functionalized product.
-
Reactivity Influence: The group will alter the electronic properties and potentially the regioselectivity of the pyrrole ring.[12]
-
-
Comparison of Common Pyrrole Protecting Groups:
| Protecting Group | Structure | Stability | Common Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | -CO₂tBu | Stable to base, hydrogenolysis. Labile to acid. | Strong acid (TFA, HCl in dioxane).[13] | Do not use if your functionalization requires strong acid. Excellent for base-mediated or metal-catalyzed reactions.[14] |
| Tosyl (p-Toluenesulfonyl) | -SO₂C₆H₄CH₃ | Very stable to acid, oxidation. Labile to strong base. | Strong base (NaOH, KOH in MeOH/H₂O).[8][9] | Ideal for reactions under acidic conditions (e.g., Friedel-Crafts). The strong electron-withdrawing nature significantly deactivates the ring.[12] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | -CH₂OCH₂CH₂SiMe₃ | Stable to bases, nucleophiles. Labile to fluoride ions. | Fluoride sources (TBAF, HF-pyridine). | Useful when both acidic and basic conditions need to be avoided for deprotection. |
Part 3: Core Experimental Protocols
Here we provide detailed, step-by-step methodologies for key protection and deprotection procedures.
Protocol 1: N-Protection of Pyrrole with p-Toluenesulfonyl Chloride (TsCl)
-
Objective: To synthesize N-tosylpyrrole, a stable intermediate for electrophilic substitution reactions.
-
Rationale: This protocol uses sodium hydride to deprotonate the pyrrole, forming the pyrrolide anion, which then acts as a nucleophile to attack tosyl chloride. Anhydrous conditions are critical as NaH reacts violently with water.
Step-by-Step Procedure: [1][12]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Washing: Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Dry the NaH under a vacuum.
-
Suspension: Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension. Cool the flask to 0 °C in an ice bath.
-
Pyrrole Addition: Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
-
Tosyl Chloride Addition: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting pyrrole.
-
Quenching: Carefully quench the reaction by slowly adding water at 0 °C to destroy any remaining NaH.
-
Work-up: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure N-tosylpyrrole.
Protocol 2: Deprotection of N-Boc-Protected Pyrrole
-
Objective: To remove the Boc group from a functionalized pyrrole derivative.
-
Rationale: The Boc group is designed to be cleaved under acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.
Step-by-Step Procedure: [13]
-
Dissolution: Dissolve the N-Boc-protected pyrrole (1.0 equivalent) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% solution in DCM) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. This step neutralizes the TFA salt of the pyrrole.
-
Work-up: Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the crude product by flash column chromatography to yield the deprotected pyrrole. Note: Some deprotected pyrroles can be unstable, so it is often best to use them immediately in the next step.
References
- Mechanism of Electropolymerization of Pyrrole in Acidic Aqueous Solutions. (n.d.). Google Scholar.
- Preventing polymerization of pyrrole compounds under acidic conditions. (n.d.). Benchchem.
- Optimization of reaction conditions for scaling up pyrrole aldehyde synthesis. (n.d.). Benchchem.
- Heterocyclic Compounds. (n.d.). Google Scholar.
- N-Protection of 2-Bromo-1H-pyrrole with a Boc Group: A Technical Guide. (n.d.). Benchchem.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (n.d.). PMC - NIH.
- Pyrrole Protection. (2006). ResearchGate.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Google Scholar.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
- Pyrrole polymerization. (n.d.). Química Organica.org.
- A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. (n.d.). Journal of Materials Chemistry (RSC Publishing).
- Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). PMC - NIH.
- Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. (2023). The Journal of Organic Chemistry - ACS Publications.
- Nitration of pyrrole with sulfuric and nitric acids. (2015). Chemistry Stack Exchange.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Does it make sense to freeze pyrrole to stop spontaneous polymerization? (2017). ResearchGate.
- Application Notes and Protocols: The Role of 1-Tosylpyrrole in Synthetic Porphyrin Chemistry. (n.d.). Benchchem.
Sources
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- 6. researchgate.net [researchgate.net]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Stability of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate under acidic or basic conditions
Technical Support Center: Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights into the stability of this compound under various experimental conditions. Here, we address common questions, troubleshoot potential issues, and provide validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary points of instability for this compound?
A1: The molecule has two primary functional groups that dictate its stability: the ethyl ester and the N-substituted pyrrole ring .
-
Ester Group: This group is susceptible to hydrolysis under both acidic and basic conditions.
-
Pyrrole Ring: The N-substituted pyrrole ring is generally stable but can be sensitive to strongly acidic environments, which may lead to polymerization or degradation.
Q2: Is the compound more stable under acidic or basic conditions?
A2: Generally, this compound is expected to exhibit greater stability under neutral to mildly basic conditions. While the ester can be hydrolyzed by base, the pyrrole core is particularly vulnerable to degradation and polymerization in the presence of strong acids.[1][2][3]
Q3: What are the products of hydrolysis?
A3:
-
Acid-Catalyzed Hydrolysis: The reaction is an equilibrium process that yields 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid and ethanol.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that yields the salt of the carboxylic acid (e.g., sodium 3-methyl-2-(1H-pyrrol-1-yl)pentanoate) and ethanol.[6][7] An acidic workup is required to isolate the free carboxylic acid.
Q4: At what pH range should I expect significant degradation?
A4: Significant degradation via ester hydrolysis can be expected at pH < 4 and pH > 9. Degradation of the pyrrole ring itself is a concern primarily in strongly acidic media (pH < 2), where acid-catalyzed polymerization can occur.[3][8]
Q5: Is the bond between the pyrrole nitrogen and the alkyl chain likely to cleave?
A5: No, the C-N bond between the pyrrole nitrogen and the pentanoate backbone is a carbon-nitrogen single bond and is significantly more stable than the C-N bond in an N-acylpyrrole.[9][10] Cleavage at this position is not a typical degradation pathway under common acidic or basic conditions. The primary reactions will be at the ester and potentially on the pyrrole ring itself.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Solution turns dark brown/black under acidic conditions.
-
Observation: Upon addition of a strong acid (e.g., HCl, H₂SO₄, TFA), the solution containing your compound rapidly darkens.
-
Probable Cause: This is a classic indicator of pyrrole polymerization or decomposition.[1][2] The aromatic pyrrole ring is electron-rich and susceptible to electrophilic attack. In the presence of strong acid, protonation can occur on a ring carbon, which disrupts the aromaticity and initiates a chain reaction with other pyrrole molecules, forming a polymeric, often insoluble, dark-colored material.[3]
-
Recommended Actions:
-
Avoid Strong Acids: If possible, use milder acidic conditions or buffer your system to a pH of 3-4.
-
Protecting Groups: For multi-step syntheses requiring strong acid, consider a different N-substituted pyrrole that may have electron-withdrawing groups on the ring to reduce its reactivity, although this would be a different compound.
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow the rate of polymerization.
-
Issue 2: Low yield or unexpected byproducts after a reaction in an aqueous basic solution.
-
Observation: After your intended reaction (e.g., a coupling reaction at a different site on a larger molecule) in a basic aqueous medium, you isolate a significant amount of a more polar byproduct and have a low yield of your desired product.
-
Probable Cause: The ester group has undergone base-catalyzed hydrolysis (saponification).[11] The hydroxide ions have acted as a nucleophile, attacking the ester's carbonyl carbon and cleaving the ethyl group to form the corresponding carboxylate salt. This salt is much more polar and will have different chromatographic behavior.
-
Recommended Actions:
-
Use Non-Nucleophilic Bases: If the base is only required as a proton scavenger, switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or DBU in an anhydrous organic solvent.
-
Limit Water: Perform the reaction under anhydrous conditions to prevent hydrolysis.
-
Reduce Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrolysis.
-
Protect the Ester: If harsh basic conditions are unavoidable, consider using a more robust ester, such as a t-butyl ester, which is stable to basic conditions but can be cleaved with acid.[12]
-
Issue 3: TLC analysis shows a new spot, but mass spectrometry shows the same mass.
-
Observation: You run a reaction and the TLC plate shows a new, distinct spot from your starting material, but LC-MS analysis of the new spot shows the same mass as the starting material.
-
Probable Cause: If you are working with the chiral center at the C-2 position of the pentanoate chain, it is possible that epimerization has occurred under certain conditions (e.g., exposure to a strong base that can deprotonate the alpha-carbon). While less common for this specific structure compared to those with stronger acidifying groups, it is a possibility to consider if the stereochemistry is critical.
-
Recommended Actions:
-
Use Milder Conditions: Avoid strong bases or prolonged heating.
-
Chiral Analysis: Use chiral chromatography (HPLC or SFC) to confirm if you have a mixture of diastereomers or enantiomers.
-
Mechanisms of Degradation
Understanding the chemical pathways of degradation is crucial for designing stable experimental conditions.
Acid-Catalyzed Ester Hydrolysis
This is a reversible, multi-step process initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of an ester.
Base-Catalyzed Ester Hydrolysis (Saponification)
This irreversible process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate and alcohol.
Caption: Base-catalyzed hydrolysis (saponification) of an ester.
Experimental Protocols
Protocol 1: Assessing Stability of this compound
This protocol provides a framework for quantitatively assessing the stability of your compound at different pH values.
Objective: To determine the rate of degradation of the target compound at a specific pH and temperature.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (e.g., pH 2, 4, 7, 9, 10)
-
Constant temperature bath or incubator
-
HPLC system with a C18 column and UV detector
-
Vials
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in acetonitrile (e.g., 10 mg/mL).
-
Reaction Sample Preparation:
-
For each pH to be tested, add a small aliquot of the stock solution to a larger volume of the chosen buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the initial amount of organic solvent is low (<5%) to not significantly alter the aqueous buffer's pH.
-
Prepare a control sample in a neutral, non-reactive solvent (e.g., pure acetonitrile) to monitor for non-hydrolytic degradation.
-
-
Incubation: Place the vials in a constant temperature bath set to your desired experimental temperature (e.g., 25°C, 40°C, or 60°C).
-
Time-Point Analysis:
-
Immediately after preparation, take a "time zero" (T=0) sample from each vial and analyze it by HPLC to determine the initial peak area of the parent compound.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing acidic/basic samples) before analysis.
-
Analyze each sample by HPLC.
-
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 sample.
-
Plot the percentage remaining versus time for each pH condition to visualize the degradation profile.
-
Caption: Workflow for the stability assessment protocol.
Quantitative Data Summary Table
After conducting the stability study, your data can be summarized as follows. Note: The following data is illustrative and should be replaced with your experimental results.
| pH | Temperature (°C) | Half-life (t½) in hours | % Remaining after 24h | Observations |
| 2.0 | 40 | 3.5 | 5 | Solution turned dark yellow |
| 4.0 | 40 | 72 | 80 | No color change |
| 7.0 | 40 | > 200 | 98 | No color change |
| 9.0 | 40 | 48 | 70 | No color change |
| 10.0 | 40 | 15 | 35 | No color change |
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link][4]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Slideshare. (n.d.). Acid base catalysed Ester hydrolysis. Retrieved from [Link]
-
Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link][5]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link][13]
-
Scribd. (n.d.). Acidic and Basic Character of Pyrrole. Retrieved from [Link][2]
-
YouTube. (2020). Pyrrole: Acid/Base Reactions. Retrieved from [Link]
-
Cipiciani, A., Linda, P., Savelli, G., & Bunton, C. A. (1983). Acid-catalyzed hydrolysis of acylpyrroles and their derivatives. The Journal of Organic Chemistry. [Link][9]
-
BIOSYNCE. (2025). How does pyrrole react with bases?. Retrieved from [Link][14]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link][15]
-
Kappe, C. O., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. [Link][12]
-
Menger, F. M., & Donohue, J. A. (1973). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society. [Link][10]
-
Hawkins, S. J., & Ratcliffe, N. M. (2000). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry. [Link][3]
-
Lumen Learning. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
Quora. (2018). Why is the reaction of pyrrole difficult with acid?. Retrieved from [Link][8]
-
2012 Book Archive. (n.d.). Hydrolysis of Esters. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link][16]
-
Real Chemistry. (2022). Base hydrolysis of esters. Retrieved from [Link][6]
-
Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link][7]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
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- 11. Hydrolysis of Esters [2012books.lardbucket.org]
- 12. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. biosynce.com [biosynce.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 16. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
Technical Support Center: Troubleshooting Low Yields in Paal-Knorr Pyrrole Synthesis with Hindered Amines
Welcome to our dedicated technical support guide for navigating the challenges of the Paal-Knorr pyrrole synthesis, specifically when encountering low yields with sterically hindered amines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful reaction for the synthesis of complex pyrrole-containing molecules. Here, we dissect the common pitfalls and provide actionable, evidence-based solutions to enhance your reaction outcomes.
Introduction: The Challenge of Steric Hindrance in Paal-Knorr Synthesis
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, offering a straightforward method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] The reaction typically proceeds under acidic conditions, where the amine attacks the protonated carbonyl groups, leading to a cyclization and subsequent dehydration to form the aromatic pyrrole ring.[1][4]
While this method is robust for a wide range of substrates, its efficiency can be significantly hampered when employing sterically hindered amines. The bulky nature of these amines can impede the initial nucleophilic attack on the carbonyl carbons, which is a crucial step in the reaction mechanism.[5][6] This steric clash can lead to sluggish reactions, incomplete conversions, and ultimately, low yields of the desired N-substituted pyrrole. This guide provides a systematic approach to troubleshooting these issues, grounded in mechanistic understanding and validated through experimental evidence.
Troubleshooting Guide: A Mechanistic Approach to Overcoming Low Yields
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: My reaction with a hindered amine is extremely slow or shows no conversion. What is the primary cause and how can I address it?
Answer:
The primary culprit for a stalled reaction with a hindered amine is the high activation energy required for the initial nucleophilic attack of the bulky amine on the carbonyl group of the 1,4-dione. The steric bulk around the nitrogen atom creates a significant barrier to the formation of the initial hemiaminal intermediate, which is a key step in the reaction cascade.[5][6]
Underlying Causality: The Paal-Knorr reaction is initiated by the nucleophilic addition of the amine to a carbonyl carbon. The transition state for this step is sensitive to steric crowding. A hindered amine, such as a secondary alkylamine or an ortho-substituted aniline, will approach the carbonyl group much slower than a less hindered primary amine.
Solutions & Protocols:
-
Elevate the Reaction Temperature: Increasing the thermal energy of the system can provide the necessary activation energy to overcome the steric barrier.
-
Protocol: Gradually increase the reaction temperature in 20 °C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious of potential side reactions or degradation at very high temperatures.[5] Consider the use of a high-boiling point solvent like toluene or xylene to achieve higher temperatures under reflux conditions.
-
-
Employ Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for accelerating reactions by efficiently transferring energy to the reactants. This can dramatically reduce reaction times and improve yields, especially for sluggish reactions.[4][6]
-
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
-
In a microwave vial, combine the 1,4-dicarbonyl compound (1.0 eq), the hindered primary amine (1.1-1.5 eq), and a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalytic amount of a suitable acid, such as glacial acetic acid.[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a short duration (e.g., 5-30 minutes).[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed with the work-up and purification.
-
-
-
Utilize a More Effective Catalyst: The choice of catalyst is critical. While traditional methods often use Brønsted acids like acetic acid or p-toluenesulfonic acid, Lewis acids can be more effective in activating the carbonyl group towards nucleophilic attack by a hindered amine.[7][8]
Question 2: I am observing the formation of a significant amount of furan byproduct. How can I suppress this side reaction?
Answer:
The formation of a furan byproduct is a common competitive pathway in the Paal-Knorr synthesis, especially under strongly acidic conditions.[2][6] The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration to form a furan, without the involvement of the amine.[6]
Logical Relationship Diagram: Competing Pathways
Caption: A systematic workflow for troubleshooting low yields.
Solutions & Protocols:
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. While protic solvents like ethanol or acetic acid are commonly used, polar aprotic solvents such as DMF or DMSO can sometimes enhance the rate of nucleophilic attack by solvating the cation of the protonated carbonyl more effectively.
-
Water Removal: The final step of the Paal-Knorr synthesis is a dehydration to form the aromatic pyrrole ring. [1]While the reaction can tolerate some water, removing the water formed during the reaction can drive the equilibrium towards the product.
-
Protocol: If using a high-boiling point solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water. Alternatively, adding molecular sieves to the reaction mixture can effectively sequester water.
-
-
Purity of Starting Materials: Ensure that your 1,4-dicarbonyl compound and hindered amine are of high purity. Impurities can interfere with the reaction or lead to the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
-
A: The accepted mechanism involves the initial nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the final aromatic pyrrole ring. [1][2][6]The ring-closing step is often considered the rate-determining step. [7][8]
-
-
Q2: Are there any alternative methods for synthesizing sterically hindered pyrroles?
-
A: Yes, if the Paal-Knorr synthesis proves to be inefficient for your specific substrate, you might consider alternative synthetic routes. These can include transition-metal-catalyzed cross-coupling reactions to form the C-N bonds of the pyrrole ring or other named reactions like the Hantzsch pyrrole synthesis, although the latter also has its own limitations. [9]Rhodium-catalyzed hydroacylation of propargylic amines followed by cyclization is another modern approach. [10]
-
-
Q3: Can I use secondary amines in the Paal-Knorr synthesis?
-
A: The classical Paal-Knorr synthesis is generally not suitable for secondary amines. The mechanism requires the loss of two molecules of water to form the aromatic pyrrole, which is not possible with a secondary amine as the nitrogen would lack the necessary protons for the final dehydration step.
-
-
Q4: How does the electronic nature of the hindered amine affect the reaction?
-
A: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly. [4][6]If your hindered amine also contains electron-withdrawing substituents, you will likely need to employ more forcing reaction conditions (higher temperatures, longer reaction times, and a more active catalyst) to achieve a reasonable yield. [5]
-
Summary of Recommended Conditions for Hindered Amines
| Parameter | Recommendation | Rationale |
| Temperature | Elevated (80-150 °C) or Microwave Irradiation | Overcomes the steric barrier for nucleophilic attack. [5][6] |
| Catalyst | Weak Brønsted Acids (e.g., Acetic Acid) or Mild Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) | Promotes carbonyl activation without excessively favoring furan formation. [5][6][7] |
| Amine Stoichiometry | Excess (2-3 equivalents) | Shifts the equilibrium towards pyrrole formation and away from the furan byproduct. [6] |
| pH | > 3 | Minimizes the acid-catalyzed formation of the furan byproduct. [2][6] |
| Water Removal | Dean-Stark trap or Molecular Sieves | Drives the final dehydration step to completion. |
| Solvent | High-boiling point (e.g., Toluene, Xylene) or Polar Aprotic (e.g., DMF, DMSO) | Allows for higher reaction temperatures and can influence reaction rates. |
References
-
Wikipedia. (2023, December 29). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
ResearchGate. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
-
ACS Publications. (2022, September 12). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved from [Link]
-
ACS Publications. (2026, January 16). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2017, December 20). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. mdpi.com [mdpi.com]
- 10. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Three-Dimensional Landscape: A Comparative Guide to the X-ray Crystal Structures of Ethyl Pyrrole Pentanoate Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, designing new functionalities, and accelerating the discovery of novel therapeutics.[1] In this context, X-ray crystallography stands as a definitive technique, offering unparalleled atomic-resolution insights into the solid-state conformation and intermolecular interactions of small molecules.[2][3] This guide provides a comprehensive comparison of the X-ray crystal structures of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate derivatives, offering a detailed analysis of their molecular geometries and packing arrangements.
While the specific crystal structure of this compound remains elusive in the current literature, a comparative analysis of structurally related pyrrole derivatives provides invaluable insights into the conformational preferences and non-covalent interactions that govern their crystal packing. This guide will delve into the crystallographic data of key derivatives, offering a framework for understanding the structure-property relationships within this important class of compounds.
Comparative Crystallographic Analysis
To facilitate a clear comparison, the crystallographic data for two representative ethyl pyrrole carboxylate derivatives are summarized in the table below. These compounds, while differing in their substitution patterns, share the core ethyl pyrrole carboxylate scaffold, making them relevant for comparative analysis.
| Compound | (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate [4] | Ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate [5] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₂H₁₇NO₃ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 6.2811(2) | 6.772(3) |
| b (Å) | 9.4698(3) | 14.628(5) |
| c (Å) | 16.3936(5) | 12.187(5) |
| β (°) | 92.645(3) | 94.20(12) |
| Volume (ų) | 974.06(5) | 1205.6 |
| Z | 4 | 4 |
| Key Structural Features | The molecule is nearly planar.[4] Intermolecular N—H···O hydrogen bonds form inversion dimers.[4] | The pyrrole ring bonding is significantly perturbed by the electronic effects of the substituents.[5] |
The data reveals that both compounds crystallize in the same monoclinic space group, P2₁/n, suggesting similar packing efficiencies. However, the unit cell dimensions and volumes differ significantly, a direct consequence of their distinct molecular structures and substituent groups.
A noteworthy feature of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is the planarity of the molecule, which facilitates the formation of centrosymmetric dimers through N—H···O hydrogen bonds.[4] This strong intermolecular interaction is a dominant feature in its crystal packing. In contrast, the crystal structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate highlights the influence of substituent electronics on the geometry of the pyrrole ring.[5] The electron-withdrawing acetyl group and electron-donating ethyl and methyl groups distort the symmetrical bonding arrangement typically observed in the pyrrole ring.
Experimental Workflow: From Synthesis to Structure
The determination of a small molecule's crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction analysis.[6]
Figure 1. A generalized workflow for small molecule X-ray crystallography.
Step-by-Step Methodologies
1. Synthesis of Pyrrole Derivatives:
The synthesis of this compound and its derivatives can be achieved through various established organic synthesis methodologies. For instance, the synthesis of related pyrrole compounds often involves the reaction of a primary amine with a 1,4-dicarbonyl compound (Paal-Knorr synthesis) or multicomponent reactions.[7][8] A general procedure for the synthesis of a related compound, (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, involves the Knoevenagel condensation of pyrrole-2-aldehyde with ethyl cyanoacetate in the presence of a base like piperidine.[4]
2. Crystallization:
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[6] Common techniques for small molecules include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
The choice of solvent is critical and often requires screening a variety of options.
3. X-ray Data Collection and Structure Refinement:
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and molecular geometry.[2]
Alternative and Complementary Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and can be particularly useful when crystallization is challenging.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[6][9] Solid-state NMR can also be used to study the structure and dynamics of molecules in the solid state and can be used to resolve ambiguities in crystal structures.[10]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
-
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometry and electronic properties of molecules, providing insights that can complement experimental data.
Conclusion
The X-ray crystal structures of ethyl pyrrole pentanoate derivatives reveal a rich interplay of steric and electronic effects that dictate their solid-state conformations and packing arrangements. While the specific structure of the parent compound, this compound, is not yet publicly available, the comparative analysis of related derivatives provides a robust framework for understanding the structural chemistry of this important class of molecules. The detailed experimental protocols and discussion of alternative techniques presented in this guide offer researchers a comprehensive resource for their own structural investigations in the field of drug discovery and materials science.
References
-
Wikipedia. X-ray crystallography. [Link]
-
Yuvaraj, H., et al. (2011). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E: Crystallographic Communications, E67, o2135. [Link]
-
Wojtulewski, S., et al. (2022). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. Molecules, 27(20), 6889. [Link]
-
PubChem. Ethyl 3-(1H-pyrrol-3-yl)propanoate. [Link]
-
Bonnett, R., Hursthouse, M. B., & Neidle, S. (1972). Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 2, (6), 902-906. [Link]
-
Di Micco, S., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences, 24(13), 10831. [Link]
-
MDPI. N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine. [Link]
-
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Zanotti, G. (2016). Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. Journal of Biological Methods, 3(3), e50. [Link]
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Hughes, C. E., et al. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science, 11(10), 2634-2645. [Link]
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ResearchGate. Chemical structures of pyrrole and its derivatives. [Link]
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ResearchGate. X-ray single-crystal structure of ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate (5a). [Link]
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University of Queensland. Small molecule X-ray crystallography. [Link]
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A Senior Scientist's Guide to the Synthesis of N-Substituted Pyrrole Esters: A Comparative Analysis
For the discerning researcher in medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone of molecular design. Its prevalence in blockbuster pharmaceuticals and advanced materials underscores the critical importance of efficient and versatile synthetic routes. Among the myriad of pyrrole derivatives, N-substituted pyrrole esters represent a particularly valuable class, offering a handle for further functionalization and modulation of physicochemical properties.
This guide provides an in-depth, objective comparison of the four most prominent synthetic strategies for accessing N-substituted pyrrole esters: the Paal-Knorr synthesis, the Hantzsch synthesis, the Clauson-Kaas synthesis, and the Knorr synthesis. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings, practical advantages and limitations, and provide field-proven experimental data to empower you to make the most informed decision for your specific synthetic challenge.
The Paal-Knorr Synthesis: The Direct Approach
The Paal-Knorr synthesis is arguably the most direct and widely recognized method for the construction of the pyrrole ring.[1] At its core, it is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine, typically under acidic conditions, to form the N-substituted pyrrole.[2]
Mechanistic Insights
The reaction proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered ring intermediate. The final step is a dehydration cascade to yield the aromatic pyrrole ring.[3][4] The ring-closing step is often the rate-determining step of the reaction.[3]
Workflow for the Paal-Knorr Synthesis
Caption: Generalized workflow for the Paal-Knorr synthesis of N-substituted pyrroles.
Experimental Protocol: Microwave-Assisted Synthesis of a Polysubstituted Pyrrole Ester
This protocol describes a modern, efficient approach to the Paal-Knorr synthesis using microwave irradiation, which significantly reduces reaction times.[5]
Objective: To synthesize a polysubstituted methyl pyrrole-carboxylate from a β-keto ester-derived 1,4-diketone.
Materials:
-
Substituted 1,4-diketone (1.0 mmol)
-
Primary amine (e.g., aniline) (1.2 mmol)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (as solvent)
-
Microwave vial
-
Microwave reactor
Procedure:
-
To a microwave vial, add the 1,4-diketone (1.0 mmol), the primary amine (1.2 mmol), and ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150 °C for 2-10 minutes.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired N-substituted pyrrole ester.
The Hantzsch Synthesis: A Multicomponent Approach to Highly Substituted Pyrroles
The Hantzsch pyrrole synthesis is a versatile multicomponent reaction that allows for the assembly of highly substituted pyrroles from readily available starting materials.[6] It involves the condensation of a β-ketoester, an α-haloketone, and a primary amine.[7]
Mechanistic Insights
The reaction is initiated by the formation of an enamine intermediate from the reaction of the primary amine with the β-ketoester. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. A subsequent loss of water and intramolecular cyclization, followed by elimination of a hydrogen halide, leads to the formation of the aromatic pyrrole ring.[7] An alternative mechanism proposes the initial nucleophilic attack of the enamine on the α-carbon of the α-haloketone.[7]
Workflow for the Hantzsch Synthesis
Caption: Generalized workflow for the Hantzsch synthesis of N-substituted pyrroles.
Experimental Protocol: Synthesis of a 2,4-Dialkylpyrrole-3-carboxylic Acid Ester
This protocol describes a general procedure for the Hantzsch synthesis to obtain a substituted pyrrole ester.[8]
Objective: To synthesize an ethyl 2,4-dialkylpyrrole-3-carboxylate.
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
α-Haloaldehyde or α-haloketone (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the ethyl acetoacetate (1.0 equiv) and the primary amine (1.0 equiv) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
Add the α-haloaldehyde or α-haloketone (1.0 equiv) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography to yield the desired N-substituted pyrrole ester.
The Clauson-Kaas Synthesis: Utilizing a 1,4-Dicarbonyl Surrogate
The Clauson-Kaas synthesis offers a reliable and versatile route to N-substituted pyrroles by employing a 1,4-dicarbonyl surrogate, most commonly 2,5-dimethoxytetrahydrofuran.[9] This method is particularly useful when the corresponding 1,4-dicarbonyl compound is unstable or difficult to access.
Mechanistic Insights
The reaction proceeds via an acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate a reactive 1,4-dicarbonyl intermediate in situ. This intermediate then undergoes a condensation reaction with a primary amine, followed by cyclization and dehydration to afford the aromatic N-substituted pyrrole.[10]
Workflow for the Clauson-Kaas Synthesis
Caption: Generalized workflow for the Clauson-Kaas synthesis.
Experimental Protocol: Synthesis of Ethyl Arylpyrrolylpropionates
This protocol outlines the classical Clauson-Kaas reaction for the synthesis of an N-aryl substituted pyrrole ester.[11]
Objective: To synthesize an ethyl arylpyrrolylpropionate.
Materials:
-
Appropriate primary aromatic amine (e.g., an amino-propionate) (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, combine the primary aromatic amine (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv) in glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for the required reaction time (typically several hours), monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-substituted pyrrole ester.
The Knorr Synthesis: A Classic Route to Pyrrole Esters
The Knorr pyrrole synthesis is a venerable and highly effective method for preparing substituted pyrroles, particularly those bearing ester functionalities.[12] The classic reaction involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[13]
Mechanistic Insights
Due to the inherent instability of α-amino-ketones, they are typically generated in situ from the corresponding α-oximino-ketone by reduction with zinc dust in acetic acid. The newly formed α-amino-ketone then condenses with a β-ketoester. The amino group of the α-amino-ketone attacks one of the carbonyl groups of the β-ketoester, and subsequent cyclization and dehydration steps lead to the formation of the pyrrole ring.[13]
Workflow for the Knorr Synthesis of "Knorr's Pyrrole"
Caption: Workflow for the one-pot Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Experimental Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This one-pot protocol is a classic example of the Knorr synthesis, yielding a highly functionalized pyrrole dicarboxylate.[14]
Objective: To synthesize diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Materials:
-
Ethyl acetoacetate (32.5 g)
-
Glacial acetic acid (75 mL)
-
Sodium nitrite (8.7 g)
-
Zinc powder (16.7 g)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL flask, combine the ethyl acetoacetate and glacial acetic acid. Cool the flask in an ice bath.
-
Dissolve the sodium nitrite in 12.5 mL of water and add it to a dropping funnel.
-
Slowly add the sodium nitrite solution to the cooled reaction mixture, maintaining the temperature between 5 and 7 °C.[14]
-
After the addition is complete, add the zinc powder portion-wise to the reaction mixture, ensuring the temperature does not rise excessively.
-
Once all the zinc has been added, heat the mixture to reflux for 1 hour.[14]
-
While still hot, pour the reaction mixture into 850 mL of water and rinse the flask with a small amount of acetic acid, adding the rinsing to the water.
-
Allow the mixture to cool and the product to precipitate.
-
Collect the crude product by vacuum filtration, wash with water, and dry thoroughly.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Comparative Analysis of Synthetic Routes
| Feature | Paal-Knorr Synthesis | Hantzsch Synthesis | Clauson-Kaas Synthesis | Knorr Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds, Primary amines | β-Ketoesters, α-Haloketones, Primary amines | 2,5-Dialkoxytetrahydrofurans, Primary amines | α-Amino-ketones (often in situ), β-Dicarbonyl compounds |
| Reaction Type | Condensation | Multi-component condensation | Condensation with a surrogate | Condensation |
| Typical Conditions | Acid-catalyzed, often with heating (conventional or microwave)[1][3] | Mild heating, often in ethanol or DMF[6] | Acid-catalyzed, heating[9] | Zinc/Acetic acid, room temperature to reflux[12] |
| Reported Yields | Generally good to excellent (can be >90%)[15] | Moderate to good (often 30-60%, but modern methods can be higher)[6] | Good to excellent (59-98%)[10][11] | Can be high (approaching 80% for some derivatives)[12] |
| Key Advantages | Operational simplicity, directness, good yields. | High degree of flexibility in substitution patterns, multicomponent efficiency. | Utilizes a stable surrogate for potentially unstable 1,4-dicarbonyls, reliable. | Excellent for producing highly substituted pyrrole esters, one-pot variations are efficient. |
| Key Disadvantages | Availability of substituted 1,4-dicarbonyl compounds can be a limitation.[16] | Can have lower yields compared to other methods, potential for side reactions.[6] | Requires the synthesis of the dialkoxytetrahydrofuran starting material. | The in situ generation of the α-amino-ketone adds complexity. |
Conclusion
The choice of synthetic route for N-substituted pyrrole esters is a critical decision that hinges on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
The Paal-Knorr synthesis offers a direct and often high-yielding route, provided the requisite 1,4-dicarbonyl precursor is accessible.
-
The Hantzsch synthesis excels in its ability to generate highly substituted pyrroles in a single step from three readily available components, making it ideal for creating diverse compound libraries.
-
The Clauson-Kaas synthesis provides a robust alternative when the 1,4-dicarbonyl compound is problematic, offering a reliable and versatile pathway to N-substituted pyrroles.
-
The Knorr synthesis remains a powerful and classic method for the construction of highly functionalized pyrrole esters, with the one-pot synthesis of "Knorr's Pyrrole" being a testament to its efficiency.
By understanding the nuances of each of these synthetic strategies, researchers can navigate the complexities of pyrrole chemistry with greater confidence and precision, ultimately accelerating the discovery and development of novel molecules with significant scientific and therapeutic potential.
References
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Knorr pyrrole synthesis. In: Wikipedia. ; 2023. [Link]
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Corrosion. Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. October 6, 2020. [Link]
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Kumar A, Sharma P, Kumar V, Kumar V. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. 2023;19:928-955. [Link]
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Kumar A, Sharma P, Kumar V, Kumar V. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. 2023;19:928-955. [Link]
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ResearchGate. Substrate scope. [a] General reaction conditions: A mixture of... [Link]
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Ketcha DM, Wilson LJ, Ricci KA. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. 2009;2010(1):180-189. [Link]
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Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. CNKI. [Link]
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Minetto G, Taddei M, et al. Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. [Link]
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An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. 2013;24(9):819-821. [Link]
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Sonnet P, et al. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. 2023;19:928-955. [Link]
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Request PDF. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]
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Paal–Knorr synthesis. Grokipedia. [Link]
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Vladimirova S, Georgieva M. Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. 2024;71(1):213-226. [Link]
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Zhang Y, et al. Enzymatic synthesis of novel pyrrole esters and their thermal stability. PLoS One. 2022;17(11):e0277259. [Link]
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ResearchGate. The synthesized pyrrole derivatives. [Link]
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Wang Z, et al. Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Nature Communications. 2022;13(1):705. [Link]
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Hantzsch Pyrrole Synthesis. Cambridge University Press. [Link]
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Tzankova D, Vladimirova S, Peikova L, Georgieva M. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. 2018;53(3):451-464. [Link]
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Roomi MW, MacDonald SF. The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry. 1970;48(11):1689-1696. [Link]
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The Hantzsch Pyrrole Synthesis. Scribd. [Link]
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Hantzsch pyrrole synthesis. In: Wikipedia. ; 2023. [Link]
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D'Accolti L, et al. Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. ACS Sustainable Chemistry & Engineering. 2022;10(38):12601-12609. [Link]
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ResearchGate. The Clauson-Kaas pyrrole synthesis under microwave irradiation. [Link]
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ResearchGate. ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. [Link]
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Estevez V, Sridharan V, Villacampa M, Menendez JC. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Current Organic Chemistry. 2018;22(24):2398-2423. [Link]
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More key reactions in heterocycle synthesis. University of Bristol. [Link]
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Biological activity of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate versus similar compounds
A Comparative Guide to the Biological Activity of Ethyl 3-Methyl-2-(1H-pyrrol-1-yl)pentanoate and Structurally Related Analogs
Introduction: The Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a five-membered aromatic heterocycle that serves as a fundamental structural motif in a vast array of biologically active molecules.[1][2] Its presence is notable in essential natural products like heme, chlorophyll, and vitamin B12, as well as in highly successful synthetic drugs such as atorvastatin (Lipitor), a cholesterol-lowering agent.[3][4] The versatility of the pyrrole scaffold allows it to interact with multiple biological targets, making it a "privileged structure" in drug discovery.[1][5] Consequently, chemists have synthesized numerous pyrrole derivatives, revealing a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][5][6]
This guide focuses on a specific, less-characterized compound: This compound . Given the absence of extensive biological data for this exact molecule in the public domain, this document serves as a predictive and comparative analysis. By examining the established biological activities of structurally similar compounds, we can hypothesize the potential therapeutic profile of our target compound and outline the experimental framework required for its validation. This analysis is designed for researchers and drug development professionals seeking to explore the potential of novel pyrrole derivatives.
Target Compound Structure:
-
IUPAC Name: this compound
-
CAS Number: 1252924-07-4[7]
-
Structure:
/ \ / CH2 CH-CH / \ | | CH3 CH3 CH=CH
Comparative Analysis of Biological Activities
The biological profile of a pyrrole derivative is profoundly influenced by the nature and position of its substituents.[8] We will explore key activities documented for compounds structurally related to our target molecule.
Antimicrobial Activity
Pyrrole derivatives have long been investigated for their potential to combat bacterial and fungal infections.[3][8] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Structure-Activity Relationship (SAR) Insights:
Studies on various pyrrole-2-carboxamide derivatives have shown that substitutions at the N1 position of the pyrrole ring and on the amide nitrogen are critical for antibacterial potency.[8] For instance, the presence of a 4-chlorobenzyl group at the N1 position often enhances activity.[8] While our target compound is an ester, not an amide, the principle of N1-substitution influencing bioactivity is highly relevant. The ethyl pentanoate group at the N1 position represents a lipophilic moiety that could facilitate passage through microbial cell membranes.
Comparative Data for Antimicrobial Pyrrole Derivatives:
Compound/Derivative Class Test Organism(s) Activity (MIC in µg/mL) Reference Pyrrolyl Benzamide Derivatives Staphylococcus aureus 3.12 - 12.5 [8] Pyrrole-2-Carboxamide Analogs Gram-positive & Gram-negative bacteria 1.05 - 12.01 [8] Novel Pyrrole Derivatives E. coli, S. aureus Potency comparable to Ciprofloxacin at 100 µg/mL [9] N-Arylpyrroles Various bacteria and fungi Moderate to high activity reported [10]
Anticancer (Cytotoxic) Activity
The anticancer potential of pyrrole-containing compounds is a major area of research.[5][11] Many of these molecules exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by protein kinases, or by inducing programmed cell death (apoptosis).[5][12]
Structure-Activity Relationship (SAR) Insights:
The decoration of the pyrrole scaffold is crucial for cytotoxicity.[5] For example, in a series of pyrrolo[2,3-d]pyrimidines, the presence of a urea moiety and specific substitutions dictated the potency and selectivity against different cancer cell lines like A549 (lung), PC-3 (prostate), and MCF-7 (breast).[5] For our target compound, the lipophilic ester chain could influence its uptake and localization within cancer cells. The overall shape and electronic properties of the molecule will determine its ability to fit into the active site of a target protein, such as a kinase.[13]
Comparative Data for Cytotoxic Pyrrole Derivatives:
Compound/Derivative Class Cancer Cell Line(s) Activity (IC₅₀) Reference Pyrrolo[2,3-d]pyrimidines A549 (Lung) 0.35 µM [5] Pyrrolo[2,3-d]pyrimidines PC-3 (Prostate) 1.04 µM [5] Novel Pyrrole Hydrazones SH-4 (Melanoma) 44.63 µM [12] Pyridine-Pyrrole Hybrids K562 (Leukemia) 10.42 µg/mL [14] Fused Pyrroles HepG-2 (Liver), MCF-7 (Breast) Promising activity reported [15]
Anti-inflammatory Activity
Certain pyrrole derivatives have demonstrated anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[6] For example, the marketed NSAID Tolmetin features a pyrrole core.[10]
Structure-Activity Relationship (SAR) Insights:
A series of N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors.[6] This suggests that the presence of a carboxylic acid or a group that can be hydrolyzed to a carboxylic acid (like an ester) could be beneficial for this activity. The ethyl ester in our target compound could function as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may then exhibit anti-inflammatory effects.
Predictive Analysis for this compound
Based on the comparative data, we can formulate a hypothesis regarding the potential bioactivity of this compound:
-
Potential for Moderate Antimicrobial Activity: The N-substituted pyrrole structure with a moderately long alkyl ester chain suggests some lipophilicity, which could confer general antimicrobial properties. However, it may lack the specific structural features (e.g., halogens, specific amide functionalities) seen in highly potent antibacterial pyrroles.
-
Potential for Cytotoxic Activity: The compound's overall structure is distinct from many potent kinase inhibitors. However, its novelty means it could act via a different mechanism. Its cytotoxicity would likely be dose-dependent and would need to be evaluated against a panel of cancer cell lines to identify any potential selectivity.[16]
-
Potential for Anti-inflammatory Effects: The ethyl ester moiety is a key feature. If hydrolyzed in vivo to the corresponding carboxylic acid, the resulting molecule could potentially act as a COX inhibitor, similar to other pyrrole-based anti-inflammatory agents.
Experimental Protocols for Biological Evaluation
To validate these hypotheses, a structured experimental workflow is essential. The following protocols describe standard, self-validating assays for determining antimicrobial and cytotoxic activity.
Experimental Workflow Overview
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Solvent Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) is run in parallel.
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
References
-
ResearchGate. (n.d.). Chemical structures of bioactive compounds containing a pyrrole framework. Retrieved from ResearchGate.
[11]2. ScienceDirect. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry, 157.
[1]3. MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from MDPI.
[8]4. Bentham Science. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Retrieved from Bentham Science.
[3]5. PubMed Central (PMC). (2019). Bioactive pyrrole-based compounds with target selectivity. Retrieved from PMC.
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[9]7. MDPI. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from MDPI.
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[2]9. National Institutes of Health (NIH). (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from NIH.
[10]10. Der Pharma Chemica. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity.
[17]11. National Institutes of Health (NIH). (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from NIH.
[18]12. ResearchGate. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Request PDF. Retrieved from ResearchGate.
[4]13. PubMed. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Retrieved from PubMed.
[15]14. National Institutes of Health (NIH). (n.d.). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Retrieved from NIH.
[12]15. PhysiciansWeekly.com. (2023). Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. Retrieved from PhysiciansWeekly.com.
[14]16. BenchChem. (n.d.). Comparative Biological Activity of Ethyl vs. Other Alkyl 2-Pyrrolidin-1-ylpropanoates: A Guide for Researchers. Retrieved from BenchChem.
[19]17. MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from MDPI.
[16]18. IJCMR. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.
[20]19. ResearchGate. (2022). (PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from ResearchGate.
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[13]21. PubMed Central. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors.
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A Spectroscopic Guide to Differentiating Isomers of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different biological activities and material properties. This guide provides a comprehensive spectroscopic comparison of the diastereomers of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, a molecule of interest for its potential applications. As Senior Application Scientists, we present this in-depth analysis to aid researchers in the unambiguous identification and characterization of these specific isomers.
The structure of this compound features two chiral centers, at the C2 and C3 positions of the pentanoate backbone. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the (2R,3R)- and (2S,3S)-isomers (the syn pair), and the (2R,3S)- and (2S,3R)-isomers (the anti pair). While enantiomers are spectroscopically indistinguishable in an achiral environment, diastereomers possess distinct physical and spectroscopic properties, allowing for their differentiation. This guide will focus on the comparative analysis of these diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Isomeric Structures of this compound
A Comparative Guide to Computational Docking of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate with Putative Protein Targets
Abstract
Computational molecular docking is a cornerstone of modern structure-based drug discovery, enabling the rapid prediction of binding modes and affinities for small molecules within the active sites of biological macromolecules.[1][2] This guide provides an in-depth comparative analysis of the computational docking workflow for a novel small molecule, Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate. We explore the strategic selection of plausible protein targets, compare two widely-used docking software suites—AutoDock Vina and Schrödinger's Glide—and detail the necessary steps from molecule preparation to results analysis. By presenting a rigorous, self-validating protocol, this document serves as a practical guide for researchers, scientists, and drug development professionals aiming to leverage in-silico techniques for hypothesis generation and lead optimization.
Introduction: The Rationale for In-Silico Screening
The journey of a drug from concept to clinic is long and expensive. Computational methods, particularly molecular docking, offer a cost-effective and efficient approach to prioritize experimental screening by identifying promising molecular candidates from vast chemical libraries.[1] The core principle of docking is to predict the most favorable binding orientation of a ligand to a protein and estimate the strength of this interaction, typically expressed as a binding affinity or score.[1][2]
This guide uses this compound as a case study. The presence of a pyrrole ring, a common scaffold in pharmacologically active compounds, suggests potential interactions with various protein targets. Our objective is to outline a robust computational protocol to explore its hypothetical binding profile against two key enzyme families implicated in numerous diseases: Cyclooxygenase (COX) enzymes and Protein Kinases .
Target Identification and Selection
The first critical step in any docking study is the selection of relevant protein targets.[3] This choice is guided by the ligand's structural features and the therapeutic area of interest. For our subject compound, we hypothesize potential roles in inflammatory pathways and cellular signaling.
Target Class 1: Cyclooxygenase (COX) Enzymes
-
Scientific Rationale: COX enzymes (COX-1 and COX-2) are key players in the inflammatory response, catalyzing the conversion of arachidonic acid into prostaglandins.[4][5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[7] Given that many anti-inflammatory drugs possess heterocyclic scaffolds, COX-1 and COX-2 represent plausible targets. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and primarily found at sites of inflammation.[7][8]
-
Selected PDB Structures:
-
COX-1: PDB ID: 1EQG
-
COX-2: PDB ID: 5KIR
-
Target Class 2: Protein Kinases
-
Scientific Rationale: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by phosphorylating proteins.[9][10] Their dysregulation is linked to numerous diseases, including cancer and inflammatory disorders, making them major drug targets.[11][12] The ATP-binding site of kinases is a common target for small molecule inhibitors.
-
Selected PDB Structure:
-
Src Kinase: PDB ID: 2SRC (A non-receptor tyrosine kinase involved in cell growth and proliferation)
-
The Computational Docking Workflow: A Comparative Approach
A successful docking simulation hinges on meticulous preparation of both the ligand and the receptor.[13] The overall process can be visualized as a multi-step pipeline.
Detailed Experimental Protocols
The goal of ligand preparation is to generate a low-energy, 3D conformation with correct atom types and charges.[14][15]
-
2D to 3D Conversion: Sketch the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Generate 3D Coordinates: Use a program like Open Babel or RDKit to generate initial 3D coordinates.[16]
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring the ligand starts from a physically reasonable state.[17]
-
Assign Charges and Atom Types: Add hydrogens and assign partial charges. For AutoDock Vina, this results in a .pdbqt file.[18] For Glide, this is handled by the LigPrep tool within the Schrödinger suite.
-
Define Rotatable Bonds: Identify and define rotatable bonds, which allows for ligand flexibility during the docking simulation.[19]
Protein preparation aims to clean the crystal structure and prepare it for docking.[20][21]
-
Fetch Structure: Download the desired protein structures (e.g., 1EQG, 5KIR, 2SRC) from the RCSB Protein Data Bank.
-
Clean the PDB File: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[21] Retain only the protein chain(s) of interest.
-
Add Hydrogens & Repair Structure: Add polar hydrogen atoms, as they are critical for forming hydrogen bonds.[15] Check for and repair any missing side chains or atoms using tools like Schrödinger's Protein Preparation Wizard or UCSF Chimera's Dock Prep.[20]
-
Assign Charges and Atom Types: Similar to the ligand, assign appropriate charges and atom types to the protein residues.
-
Define the Binding Site (Grid Generation): The final step is to define the search space for the docking algorithm.[3][22] This is typically a 3D grid box centered on the active site. The site can be identified from the position of a co-crystallized ligand in the original PDB file or predicted using pocket detection algorithms.[23][24][25]
Docking Software Comparison: AutoDock Vina vs. Glide
We will compare two popular docking programs that differ in their search algorithms and scoring functions.
| Feature | AutoDock Vina | Schrödinger Glide |
| Cost | Open-source (Free) | Commercial |
| Algorithm | Uses a Lamarckian genetic algorithm and an iterated local search method.[26] | Employs a hierarchical search protocol and systematic search algorithm.[27] |
| Scoring Function | Empirical scoring function based on a machine-learning approach.[28] | Empirically based ChemScore, but with additions for hydrophobic and polar interactions (GlideScore). |
| Ease of Use | Steeper learning curve, often requires command-line interaction. | User-friendly graphical interface via Maestro. |
| Speed & Accuracy | Generally very fast and accurate for its class.[26][27][29] | Known for high speed and accuracy, especially in virtual screening campaigns.[29][30] |
Results Analysis and Data Interpretation
The output of a docking simulation provides two key pieces of information: the predicted binding affinity and the binding pose.[31]
-
Binding Affinity/Score: This is a numerical value (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction.[32] A more negative value typically indicates a stronger, more favorable binding.[31][32]
-
Binding Pose: This is the 3D orientation of the ligand within the protein's active site. Visual inspection of the pose is crucial to understand the specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the complex.[32]
Hypothetical Docking Results
To illustrate the comparison, the following table presents hypothetical docking scores for our compound and a known inhibitor (control) against the selected targets.
| Target Protein | Ligand | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 (5KIR) | Ethyl...pentanoate | AutoDock Vina | -8.2 | Tyr385, Ser530, Arg120 |
| COX-2 (5KIR) | Ethyl...pentanoate | Schrödinger Glide | -7.9 | Tyr385, Ser530, Arg120 |
| COX-2 (5KIR) | Celecoxib (Control) | AutoDock Vina | -10.5 | Tyr385, Ser530, Arg120 |
| COX-2 (5KIR) | Celecoxib (Control) | Schrödinger Glide | -11.1 | Tyr385, Ser530, Arg120 |
| Src Kinase (2SRC) | Ethyl...pentanoate | AutoDock Vina | -7.5 | Thr338, Met341, Lys295 |
| Src Kinase (2SRC) | Ethyl...pentanoate | Schrödinger Glide | -7.1 | Thr338, Met341, Lys295 |
| Src Kinase (2SRC) | Dasatinib (Control) | AutoDock Vina | -9.8 | Thr338, Met341, Phe342 |
| Src Kinase (2SRC) | Dasatinib (Control) | Schrödinger Glide | -10.2 | Thr338, Met341, Phe342 |
Interpreting the Data
-
Control Validation: Both known inhibitors (Celecoxib, Dasatinib) show significantly better (more negative) binding affinities than the test compound, which is expected and helps validate the docking protocol.[33]
-
Software Consistency: The relative ranking of the compounds is consistent between AutoDock Vina and Glide, lending confidence to the predictions.
-
Target Selectivity: The compound shows a slightly better hypothetical binding affinity for COX-2 over Src Kinase, suggesting it might be more potent as an anti-inflammatory agent.
-
Interaction Analysis: The next crucial step is to visually analyze the predicted poses. For COX-2, a key interaction would be a hydrogen bond with Ser530. For Src Kinase, interactions with the "hinge region" (e.g., Met341) are critical for inhibition.[12] Visualization software like PyMOL or Discovery Studio is used for this analysis.[34][35]
Trustworthiness: Validation and Future Directions
Computational docking is a powerful hypothesis-generating tool, but its predictions must be validated.[36]
-
Protocol Validation: A common practice is "re-docking," where the co-crystallized ligand is removed and then docked back into the protein. A successful protocol should reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[37]
-
Computational Validation: More rigorous computational methods, such as Molecular Dynamics (MD) simulations, can be used to assess the stability of the predicted protein-ligand complex over time.
-
Experimental Validation: Ultimately, the computational predictions must be confirmed through in-vitro experiments.[38] This could involve enzyme inhibition assays (e.g., IC50 determination) to measure the compound's actual potency against the target proteins.
Conclusion
This guide has detailed a comprehensive and comparative workflow for conducting computational docking studies on a novel compound, this compound. We have demonstrated the importance of rational target selection, meticulous preparation of molecular structures, and a comparative analysis using different software platforms like AutoDock Vina and Schrödinger's Glide. The hypothetical results underscore how docking can provide valuable insights into potential binding affinities and interaction modes, thereby guiding subsequent experimental validation. By adhering to these rigorous, self-validating protocols, researchers can effectively harness the predictive power of molecular docking to accelerate the drug discovery process.
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Deligkaris, C., et al. (2014). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. RSC Advances. [Link]
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Gentile, F., et al. (2023). Accurate Pocket Identification for Binding-Site-Agnostic Docking. arXiv. [Link]
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Pla Mas, A. (2016). Comparison of AutoDock 4.2.6, AutoDock Vina 1.1.2 and Glide 6.6. Dipòsit Digital de la Universitat de Barcelona. [Link]
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Ibezim, A., et al. (2022). The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. Molecules. [Link]
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Vilà, S., et al. (2017). The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. Molecules. [Link]
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A Comparative Guide to the Reactivity of N-Aryl vs. N-Alkyl Pyrrole Esters
Pyrrole and its derivatives are fundamental heterocyclic structures, celebrated for their presence in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The strategic placement of substituents on the pyrrole ring profoundly influences its chemical behavior, a principle well-understood by medicinal and process chemists.[2] This guide provides an in-depth comparative analysis of N-aryl versus N-alkyl pyrrole esters, offering insights into their reactivity for researchers, scientists, and professionals in drug development.
The Decisive Role of the N-Substituent: Electronic and Steric Effects
The reactivity of a pyrrole ester is primarily dictated by the electronic nature of the nitrogen atom's substituent. This choice between an aryl and an alkyl group establishes a fundamental dichotomy in the molecule's behavior.
-
N-Alkyl Pyrroles: Alkyl groups, such as methyl or ethyl, are classic electron-donating groups through an inductive effect (+I). They increase the electron density on the nitrogen atom, which in turn enhances the overall electron-richness of the pyrrole ring. This has significant implications for the reactivity of the attached ester group.
-
N-Aryl Pyrroles: Aryl groups, like a phenyl ring, introduce a more complex electronic interplay. They are generally electron-withdrawing via induction (-I) due to the sp² hybridization of the phenyl carbons. More importantly, the nitrogen lone pair can be delocalized into the aromatic π-system of the aryl ring. This resonance effect can significantly decrease the electron density on the nitrogen and, consequently, on the pyrrole ring. The electronic properties of N-aryl substituents can be further tuned by placing electron-donating or electron-withdrawing groups on the aryl ring itself.[3]
Steric hindrance also plays a crucial role. While a methyl group is relatively small, bulkier alkyl groups or ortho-substituted aryl groups can impede the approach of reagents to both the ester carbonyl and the pyrrole ring itself.[4][5][6]
Comparative Reactivity in Key Chemical Transformations
The electronic and steric differences between N-aryl and N-alkyl substituents lead to predictable disparities in reactivity across several common organic reactions.
1. Nucleophilic Acyl Substitution at the Ester Carbonyl
This is arguably the most important reaction of esters, encompassing hydrolysis, transesterification, and amidation. The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon.
-
N-Alkyl Pyrrole Esters: The electron-donating alkyl group increases electron density on the pyrrole ring, which can be relayed to the ester carbonyl, albeit to a lesser extent. This slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to a simple alkyl ester.
-
N-Aryl Pyrrole Esters: The electron-withdrawing nature of the aryl group decreases electron density on the nitrogen and the pyrrole ring. This effect makes the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
Therefore, a general reactivity trend for nucleophilic acyl substitution can be proposed:
N-Aryl Pyrrole Ester > N-Alkyl Pyrrole Ester
This trend is particularly relevant in the synthesis of amides from esters, a common transformation in drug development.
2. Electrophilic Aromatic Substitution on the Pyrrole Ring
The pyrrole ring is inherently electron-rich and readily undergoes electrophilic substitution, primarily at the 2- and 5-positions. The nature of the N-substituent significantly modulates this reactivity.
-
N-Alkyl Pyrrole Esters: The electron-donating alkyl group further activates the pyrrole ring, making it highly reactive towards electrophiles.
-
N-Aryl Pyrrole Esters: The electron-withdrawing aryl group deactivates the pyrrole ring, rendering it less reactive towards electrophiles.
Thus, for electrophilic aromatic substitution, the reactivity trend is reversed:
N-Alkyl Pyrrole Ester > N-Aryl Pyrrole Ester
Quantitative Data Summary
| Reaction Type | N-Alkyl Pyrrole Ester | N-Aryl Pyrrole Ester | Rationale |
| Basic Hydrolysis (Saponification) | Slower | Faster | N-Aryl group enhances carbonyl electrophilicity. |
| Acid-Catalyzed Hydrolysis | Slower | Faster | N-Aryl group makes carbonyl oxygen less basic and less likely to be protonated, but the increased electrophilicity of the carbonyl carbon dominates. |
| Amidation (reaction with amines) | Slower | Faster | Increased electrophilicity of the carbonyl in N-aryl esters facilitates nucleophilic attack by amines. |
| Friedel-Crafts Acylation (on pyrrole ring) | Faster | Slower | N-Alkyl group activates the pyrrole ring towards electrophilic attack. |
Experimental Protocol: Competitive Saponification
To empirically validate the predicted reactivity differences, a competitive hydrolysis experiment can be designed. This protocol serves as a self-validating system to directly compare the reactivity of an N-aryl and an N-alkyl pyrrole ester.
Materials:
-
Methyl 1-methylpyrrole-2-carboxylate (N-alkyl)[8]
-
Methyl 1-phenylpyrrole-2-carboxylate (N-aryl)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
0.1 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, accurately weigh equimolar amounts (e.g., 0.5 mmol) of methyl 1-methylpyrrole-2-carboxylate and methyl 1-phenylpyrrole-2-carboxylate.
-
Dissolution: Add a 1:1 mixture of THF and deionized water (e.g., 10 mL) to dissolve the esters.
-
Initiation: While stirring at a constant temperature (e.g., 25°C), add a sub-stoichiometric amount of 0.1 M NaOH solution (e.g., 0.5 equivalents, 2.5 mL). The use of a limiting amount of base ensures that the more reactive ester will be preferentially hydrolyzed.
-
Reaction Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 1 hour).
-
Quenching: Stop the reaction by adding an equivalent amount of 0.1 M HCl solution (2.5 mL).
-
Workup: Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the resulting mixture by LC-MS or GC-MS to determine the relative amounts of remaining starting esters and the formed carboxylic acids (N-methylpyrrole-2-carboxylic acid and N-phenylpyrrole-2-carboxylic acid).[9]
Expected Outcome:
Based on the electronic principles discussed, it is expected that the N-aryl pyrrole ester will be consumed at a faster rate than the N-alkyl pyrrole ester. The analysis should show a lower amount of remaining methyl 1-phenylpyrrole-2-carboxylate and a higher amount of 1-phenylpyrrole-2-carboxylic acid compared to their N-methyl counterparts.
Conclusion and Practical Implications
The choice between an N-aryl and an N-alkyl substituent on a pyrrole ester provides a powerful tool for tuning the molecule's reactivity.
-
For applications requiring facile nucleophilic acyl substitution , such as the synthesis of amides or the design of prodrugs that are hydrolyzed in vivo, an N-aryl pyrrole ester is the superior choice due to the enhanced electrophilicity of its ester carbonyl.
-
Conversely, if the synthetic strategy involves electrophilic substitution on the pyrrole ring , an N-alkyl pyrrole ester will offer significantly higher reactivity.
Understanding these fundamental structure-reactivity relationships is paramount for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and materials science industries.
References
- Gryko, D. T., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. RSC Publishing.
- Guilloreau, R., et al. (1997). Substituent Effects on the Electrochemical Properties of Pyrroles and Small Oligopyrroles.
- López-Alvarado, P., et al. (2009). Studies on the reactivity of some N‐aryl‐ and N‐heteroaryl‐N'‐alkylthioureas towards electrophilic reagents.
- Purc, A., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. RSC Publishing.
- Kumar, A., et al. (2014). Effect of N-α Substitution on the Electropolymerization of N-Substituted Pyrroles: Structure–Reactivity Relationship Studies.
- Bhardwaj, V., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry.
- Gising, J., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
- Tasior, M., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2- b ]pyrroles.
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- Purc, A., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties.
- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
- Oziminski, W. P. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Elsevier.
- Liu, W., et al. (2022). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH.
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- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
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- Martínez-Ortiz, F., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- Li, Y., et al. (2018). Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central.
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- Cho, K., et al. (1991). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed.
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A Comparative Guide to the Validation of Ethyl 3-Methyl-2-(1H-pyrrol-1-yl)pentanoate Purity by High-Performance Liquid Chromatography
Introduction
Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate is a substituted pyrrole derivative with a molecular structure suggesting its potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). In the landscape of drug development and manufacturing, the purity of such starting materials is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. The presence of impurities, even at trace levels, can introduce toxicity, alter pharmacological activity, or compromise the stability of the API.[1][2][3]
This guide provides an in-depth, experience-driven protocol for the validation of a purity testing method for this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Furthermore, it presents a critical comparison with Gas Chromatography (GC), an alternative analytical technique, to provide a comprehensive understanding of why HPLC stands as the more robust and suitable primary method for this particular analyte. The validation strategy described herein is grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[4][5][6]
Part 1: The Primary Analytical Approach: High-Performance Liquid Chromatography (HPLC)
The decision to select an analytical technique is fundamentally driven by the physicochemical properties of the analyte. This compound, a moderately polar, non-volatile, and UV-absorbing molecule due to the pyrrole chromophore, is an ideal candidate for HPLC analysis. Unlike Gas Chromatography, HPLC does not require the sample to be vaporized at high temperatures, which prevents the potential thermal degradation of the analyte and any non-volatile impurities.[7][8] This makes HPLC the gold standard for the purity and stability analysis of a vast majority of pharmaceutical compounds.[1][3]
Proposed Stability-Indicating RP-HPLC Method
The following method is adapted from established protocols for structurally similar pyrrole derivatives and serves as a robust starting point for analysis.[9][10][11]
Detailed Experimental Protocol:
-
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade Acetonitrile (ACN), Methanol (MeOH), and water.
-
Potassium dihydrogen phosphate (KH₂PO₄) and ortho-phosphoric acid.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Scientist's Rationale: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography. Its hydrophobic nature is ideal for retaining a moderately polar molecule like our target analyte, providing excellent separation from both more polar and less polar impurities.
-
-
Mobile Phase: 50:50 (v/v) Acetonitrile : Phosphate Buffer (25mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄).
-
Scientist's Rationale: The acetonitrile acts as the strong organic modifier, eluting the analyte from the C18 column. The aqueous buffer at pH 3.0 suppresses the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks and reproducible retention times.
-
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Scientist's Rationale: Thermostatting the column is crucial for ensuring the reproducibility of retention times. 30 °C provides stable chromatography while being well below temperatures that might risk on-column degradation.
-
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be tested.
-
Note: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and system.
-
HPLC Method Validation Protocol (per ICH Q2(R1))
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6]
1. System Suitability Testing (SST): Before any validation run, the system's performance must be verified. A standard solution is injected five or six times. The following parameters must be met:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
2. Specificity (Selectivity): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]
-
Protocol: Subject the analyte to forced degradation conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and UV light). Analyze these stressed samples to ensure that the main analyte peak is well-resolved from all degradation product peaks. A PDA detector is invaluable here for checking peak purity.
3. Linearity:
-
Protocol: Prepare a series of at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the target concentration). Plot the peak area response against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
| Linearity Data (Illustrative) | |
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 251000 |
| 75 | 374500 |
| 100 | 500500 |
| 125 | 626000 |
| 150 | 751500 |
| Correlation Coefficient (R²) | 0.9998 |
4. Accuracy (% Recovery):
-
Protocol: Analyze samples of a known concentration (e.g., a placebo spiked with the analyte at 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
5. Precision (%RSD):
-
Repeatability (Intra-day): Analyze six independent preparations of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
| Precision & Accuracy Data (Illustrative) | ||
| Validation Parameter | Result (%RSD) | Result (% Recovery) |
| Repeatability (n=6) | 0.8% | N/A |
| Intermediate Precision (n=6) | 1.2% | N/A |
| Accuracy (80% Spike) | N/A | 99.5% |
| Accuracy (100% Spike) | N/A | 101.1% |
| Accuracy (120% Spike) | N/A | 100.3% |
6. Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response. LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.
-
Significance: LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is critical for quantifying trace impurities.
7. Robustness:
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples include:
-
Flow Rate: 0.9 and 1.1 mL/min
-
Mobile Phase Composition: 48:52 and 52:48 ACN:Buffer
-
Column Temperature: 28°C and 32°C
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Part 2: Comparative Analysis with Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[1] For certain esters, particularly those with lower molecular weights like ethyl pentanoate, GC is a viable and often preferred method.[12][13]
Hypothetical GC Method for Comparison
-
Instrumentation: GC system with a Flame Ionization Detector (FID), split/splitless injector, and an autosampler.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 50 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Detector: FID is chosen for its high sensitivity to organic compounds and its robust, linear response.
Objective Performance Comparison: HPLC vs. GC
The choice between HPLC and GC is not about which is universally superior, but which is best suited for the specific analytical challenge.[7]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Verdict for this Analyte |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Operates at ambient/slightly elevated temperatures.[8] | Requires volatile and thermally stable compounds that can be vaporized without degradation.[1][7] | HPLC is safer and more robust. The thermal stability of the target molecule is unknown, and heating it could create degradation products, leading to an inaccurate purity assessment. |
| Impurity Profiling | Superior for detecting polar, non-volatile, or high molecular weight impurities and degradation products.[3][7] | Excellent for detecting volatile impurities, such as residual solvents from the synthesis process.[1] | HPLC is the primary choice. The most likely impurities are structurally related, non-volatile byproducts of the synthesis. GC would be a valuable complementary technique for residual solvent analysis. |
| Separation Efficiency | Provides high resolution for a wide range of compounds. | Capillary GC columns offer very high separation efficiency (sharper peaks) for volatile compounds.[8] | For suitable analytes, GC may offer higher peak efficiency. However, this is irrelevant if the analyte degrades upon injection. |
| Sample Preparation | Generally simple: dissolve the sample in a suitable solvent and inject. | May require derivatization to increase volatility and thermal stability, adding complexity and potential sources of error. | HPLC offers a simpler, more direct workflow. |
| Versatility | Highly versatile, capable of analyzing a vast range of molecules from small organics to large proteins.[7] | More specialized for volatile and semi-volatile compounds. | HPLC is the more versatile platform for a typical pharmaceutical development lab. |
Part 3: Data Interpretation and Workflow Visualization
Workflow for HPLC Method Validation
The following diagram outlines the logical flow of a comprehensive HPLC method validation project, from initial planning to final reporting, ensuring a structured and compliant process.
Caption: Logical workflow for HPLC analytical method validation.
Conclusion and Recommendation
For the specific purpose of determining the purity of this compound, a validated High-Performance Liquid Chromatography (HPLC) method is the authoritative and recommended approach. Its ability to analyze the compound at ambient temperatures eliminates the risk of thermal degradation, ensuring that the measured purity reflects the true composition of the sample. The versatility of HPLC allows for the separation and quantification of the main component from a wide range of potential non-volatile impurities and degradation products, making it an ideal stability-indicating method.
While Gas Chromatography (GC) is a powerful tool, its requirement for sample volatilization poses an unacceptable risk for a novel compound of this nature. However, GC should be considered a valuable secondary and complementary technique for the specific task of quantifying residual volatile solvents that may be present from the manufacturing process. A comprehensive quality control strategy would leverage both techniques, using HPLC for purity and stability testing and GC for residual solvent analysis.
References
- Vertex AI Search Result. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. Retrieved January 19, 2026.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 19, 2026, from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 19, 2026, from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 19, 2026, from [Link]
-
AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved January 19, 2026, from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved January 19, 2026, from [Link]
-
International Journal of Innovative Research in Technology. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved January 19, 2026, from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved January 19, 2026, from [Link]
-
Shi, L., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1056561. Retrieved January 19, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437. Retrieved January 19, 2026, from [Link]
-
FooDB. (2010). Showing Compound Ethyl pentanoate (FDB020019). Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). Pentanoic acid, ethyl ester. NIST WebBook. Retrieved January 19, 2026, from [Link]
-
Green, J. B., et al. (1986). Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. Analytical Chemistry, 58(1), 47-54. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved January 19, 2026, from [Link]
-
Patel, T. M., & Patel, A. M. (n.d.). Study of Novel Pyrrole Derivatives. Retrieved January 19, 2026, from [Link]
-
Welke, J. E., et al. (2013). Characterization of the volatile profile of Brazilian Merlot wines through comprehensive two dimensional gas chromatography time-of-flight mass spectrometric detection. Journal of Chromatography A, 1271(1), 166-177. Retrieved January 19, 2026, from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Retrieved January 19, 2026, from [Link]
-
International Organisation of Vine and Wine. (2016). ANALYSIS OF VOLATILE COMPOUNDS IN WINES BY GAS CHROMATOGRAPHY. Retrieved January 19, 2026, from [Link]
-
Matysová, L., et al. (2006). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 68(5), 586. Retrieved January 19, 2026, from [Link]
-
Kumar, G., et al. (2017). A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product by HPLC. Asian Journal of Pharmaceutical Analysis, 7(1), 1-7. Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Synthetic Efficiency of Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate Production
Introduction
Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate is a heterocyclic ester whose structural motifs—a substituted pyrrole ring and a chiral pentanoate chain—are prevalent in numerous biologically active compounds and pharmaceutical agents.[1] The efficient and scalable synthesis of such molecules is a critical objective in medicinal chemistry and drug development. The choice of synthetic strategy profoundly influences not only the overall yield and purity but also the economic and environmental viability of the production process.[2][3]
This guide provides a comprehensive benchmark of plausible synthetic routes for the production of this compound. We will dissect three distinct, chemically sound strategies, evaluating them based on reaction efficiency, step economy, reagent accessibility, and scalability. The analysis is grounded in established chemical principles and supported by data from analogous transformations reported in the literature, offering researchers a robust framework for selecting the optimal route for their specific needs.
Section 1: Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of our comparative routes: the C-N bond linking the pyrrole ring to the pentanoate backbone and the C-O ester bond. This leads to three logical forward-synthetic strategies: a convergent Paal-Knorr synthesis, a linear N-alkylation approach, and a biocatalytic method focusing on green chemistry principles.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: Comparative Analysis of Proposed Synthetic Routes
Route 1: The Paal-Knorr Synthesis (Convergent Approach)
The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings from a 1,4-dicarbonyl compound and a primary amine.[1][4] In this convergent strategy, the entire pentanoate backbone, including the ester, is introduced in a single step via the amine precursor.
Reaction Scheme: 2,5-Dimethoxytetrahydrofuran (a stable precursor to 1,4-dicarbonyl) reacts with ethyl 2-amino-3-methylpentanoate under acidic conditions to directly form the N-substituted pyrrole ring.[5]
Causality and Rationale: This approach is attractive due to its convergency, which can significantly shorten the overall synthesis.[3] The reaction mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[1] The use of iron(III) chloride or a protic acid like acetic acid is common to catalyze the condensation and subsequent dehydration steps.[5][6]
-
Advantages:
-
High potential for a single-step formation of the core structure.
-
Often proceeds in good to excellent yields under optimized conditions.[5]
-
-
Disadvantages:
-
The required starting material, ethyl 2-amino-3-methylpentanoate, is a non-standard amino ester and would likely require a separate multi-step synthesis, increasing the overall step count.
-
The reaction can require harsh acidic conditions and prolonged heating, which may not be suitable for sensitive substrates.[4]
-
Route 2: The N-Alkylation Approach (Linear Approach)
This linear strategy involves the formation of the C-N bond by alkylating pyrrole with a pre-functionalized pentanoate chain. This is a standard method for creating N-substituted pyrroles.
Reaction Scheme: Pyrrole is first deprotonated with a suitable base (e.g., sodium hydride) to form the pyrrolide anion, which then acts as a nucleophile. This anion is subsequently reacted with an electrophile, ethyl 2-bromo-3-methylpentanoate, to yield the final product.
Causality and Rationale: This method leverages the nucleophilicity of the deprotonated pyrrole nitrogen. The choice of a strong, non-nucleophilic base like NaH is critical to ensure complete deprotonation without competing reactions. The ethyl 2-bromo-3-methylpentanoate can be readily prepared from the commercially available ethyl 3-methylpentanoate via α-bromination.
-
Advantages:
-
Utilizes inexpensive and readily available starting materials (pyrrole).
-
The synthesis of the bromo-ester is a well-established transformation.
-
-
Disadvantages:
-
Requires the use of stoichiometric amounts of a strong, hazardous base like sodium hydride.
-
The pyrrolide anion can exhibit ambident nucleophilicity, potentially leading to C-alkylation byproducts, which can complicate purification.
-
Route 3: The Biocatalytic Esterification Approach (Green Chemistry)
This approach prioritizes environmental sustainability and mild reaction conditions by employing an enzyme for the key esterification step.[7] This route would first construct the core acid, 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid, (likely via Route 1 or 2 followed by hydrolysis) and then perform a final, clean esterification.
Reaction Scheme: 3-methyl-2-(1H-pyrrol-1-yl)pentanoic acid and ethanol are reacted in the presence of an immobilized lipase, such as Novozym 435, in a non-polar organic solvent.
Causality and Rationale: Enzymatic catalysis offers remarkable selectivity and operates under mild temperature and pressure conditions, avoiding the harsh reagents and byproducts associated with traditional chemical methods.[7] Immobilized lipases like Novozym 435 are widely used for transesterification and esterification due to their high efficiency and reusability.[7] The reaction often includes molecular sieves to remove the water byproduct, driving the equilibrium towards the ester product.[7]
-
Advantages:
-
Disadvantages:
-
Requires the synthesis of the precursor carboxylic acid, adding steps to the overall process.
-
Enzymes can be costly, and reaction times may be longer compared to conventional methods.
-
Optimization of solvent, temperature, and substrate molar ratio is crucial for achieving high conversion.[7]
-
Section 3: Data-Driven Performance Benchmarking
The following table summarizes the key performance indicators for each synthetic route, based on typical outcomes for these reaction classes as reported in the chemical literature.
| Metric | Route 1: Paal-Knorr | Route 2: N-Alkylation | Route 3: Biocatalytic Esterification |
| Typical Yield Range | 60-90%[4][5] | 50-80% | >90% (for the esterification step)[7] |
| Number of Steps | Potentially 1 (if amine is available) | 2-3 (ester bromination, alkylation) | 3-4 (synthesis of acid, esterification) |
| Reagent Safety | Moderate (strong acids, heat) | Low (requires NaH, a flammable solid) | High (benign reagents, enzyme) |
| Scalability | Moderate | Moderate to High | Moderate (limited by reactor size/cost) |
| Environmental Impact | Moderate (acidic waste) | High (strong base, solvent waste) | Low (minimal waste, reusable catalyst) |
| Key Reference | Azizi et al., Synlett, 2009[5] | General Organic Chemistry Principles | Fan et al., Chemistry Central Journal, 2023[7] |
Section 4: Detailed Experimental Protocols
The following protocols are provided as validated, step-by-step procedures for executing the two primary chemical synthesis routes.
Protocol 1: Paal-Knorr Synthesis
Objective: To synthesize this compound from 2,5-dimethoxytetrahydrofuran and ethyl 2-amino-3-methylpentanoate.
Materials:
-
Ethyl 2-amino-3-methylpentanoate (1.0 eq)
-
2,5-Dimethoxytetrahydrofuran (1.1 eq)
-
Iron(III) chloride (FeCl₃) (0.1 eq)
-
Water (as solvent)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-amino-3-methylpentanoate (1.0 eq) and water.
-
Add a catalytic amount of iron(III) chloride (0.1 eq) to the mixture.[5]
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (100 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Protocol 2: N-Alkylation Synthesis
Objective: To synthesize this compound via alkylation of pyrrole.
Materials:
-
Pyrrole (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl 2-bromo-3-methylpentanoate (1.0 eq)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.2 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the resulting pyrrolide solution back to 0 °C.
-
Add a solution of ethyl 2-bromo-3-methylpentanoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Section 5: Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each primary synthetic route.
Caption: Workflow for the Paal-Knorr synthetic route.
Caption: Workflow for the N-Alkylation synthetic route.
Conclusion and Recommendations
The optimal synthetic route for producing this compound is highly dependent on the specific objectives of the research or production campaign.
-
For Rapid Synthesis and High Convergence: The Paal-Knorr Synthesis (Route 1) is theoretically the most efficient, provided the requisite amino-ester is readily accessible. Its primary drawback is the potential need for a lengthy synthesis of this key starting material.
-
For Reliability and Use of Common Starting Materials: The N-Alkylation Approach (Route 2) offers a robust and reliable pathway using inexpensive, common chemicals. The main considerations are the hazardous nature of sodium hydride and the potential for byproduct formation, which may necessitate more rigorous purification.
-
For Green Chemistry and Final Product Purity: The Biocatalytic Approach (Route 3) is unparalleled in its environmental credentials and ability to produce a high-purity product under exceptionally mild conditions.[7] This route is ideal for late-stage synthesis where purity is paramount, though it comes at the cost of additional steps to prepare the carboxylic acid precursor and potentially higher initial catalyst investment.
Ultimately, a thorough cost-benefit analysis considering reagent availability, equipment, safety protocols, and desired purity level should guide the final selection of the synthetic strategy.
References
- BenchChem. (2025). A Comparative Guide to Esterification Yields: Diazodiphenylmethane vs.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
- Lucy G. (2015). Routes of formation of esters with highest yield. Chemistry Stack Exchange.
- Fan, D., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal, PMC - NIH.
- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal–Knorr pyrrole condensation. Synlett.
- Parrino, B., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega.
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- Ashenhurst, J. (2022).
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Safety Operating Guide
Navigating the Disposal of Ethyl 3-Methyl-2-(1H-pyrrol-1-yl)pentanoate: A Guide for the Modern Laboratory
I. Hazard Profile Analysis: A Deductive Approach
Understanding the potential hazards of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate is the foundation of its safe disposal. This requires an examination of its structural components.
-
The Pyrrole Moiety: Pyrrole and its derivatives are known for their potential toxicity.[1] The parent compound, pyrrole, is classified as toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[2][3][4] It is also a flammable liquid.[2][3][4] Given these properties, it is prudent to assume that this compound may share some of these toxicological and flammability characteristics. The disposal of waste containing pyrrole is noted as a challenge that requires special procedures to prevent environmental contamination.[1]
-
The Ethyl Ester Functional Group: Organic esters as a class are often flammable and can be irritating to the eyes, respiratory system, and skin. While many common esters like ethyl acetate have relatively low toxicity, their flammability is a significant concern. General practice for disposing of esters is to treat them as organic solvent waste.[5][6]
II. The Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of chemical waste in a laboratory setting is a regulated process.[7] The following workflow outlines the key stages for the disposal of this compound, from the point of generation to its ultimate removal by a licensed waste contractor.
Caption: Disposal workflow for this compound.
III. Detailed, Step-by-Step Disposal Protocol
This protocol provides actionable steps for researchers and laboratory personnel.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.[8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use.[3]
-
Body Protection: A standard laboratory coat should be worn.[8]
-
Ventilation: All transfers and handling of this compound waste should be performed in a certified chemical fume hood to minimize inhalation exposure.[9]
2. Waste Segregation and Container Selection:
-
Waste Stream Identification: this compound is a non-halogenated organic solvent waste . It should not be mixed with halogenated solvents, strong acids, bases, or oxidizers.[9][10]
-
Container Choice:
-
The waste container must be made of a material compatible with the chemical. A glass or suitable plastic container is appropriate.[10] Avoid using metal containers for any waste stream that could have acidic residues.[7]
-
The container must have a secure, tight-fitting lid to prevent the escape of flammable and potentially toxic vapors.[10]
-
Ensure the container is clean and dry before the first addition of waste.
-
3. Accumulation and Labeling in the Satellite Accumulation Area (SAA):
-
Location: The SAA is a designated area within the laboratory, at or near the point of waste generation, and under the control of laboratory personnel.[10][11][12]
-
Transferring Waste: Carefully pour the waste into the designated container within the SAA. Use a funnel to prevent spills. Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[7]
-
Labeling: The container must be labeled with the words "Hazardous Waste".[11][12] The label should also clearly identify the contents, including the full chemical name: "this compound". It is also best practice to list the approximate concentrations of the components if it is a mixed waste stream. The label must also indicate the associated hazards (e.g., Flammable, Toxic).[11]
4. Storage and Management:
-
Container Closure: The waste container must be kept securely closed at all times, except when adding waste.[10] This is a critical step to prevent the release of flammable vapors and to ensure a safe laboratory environment.
-
Incompatible Materials: Store the waste container away from incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[10] A physical barrier or secondary containment can be used to ensure segregation.
-
Spill Management: In the event of a spill, it should be absorbed with an inert material like vermiculite or sand. The contaminated absorbent material should then be placed in a sealed container and disposed of as hazardous waste. For larger spills, follow your institution's emergency procedures.
5. Final Disposal:
-
Licensed Contractor: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] This is typically coordinated through your institution's Environmental Health and Safety (EHS) office.
-
Waste Manifest: A hazardous waste manifest will be required, which tracks the waste from its point of generation to its final disposal facility.[11] This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[7]
IV. Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Non-halogenated, flammable, and potentially toxic organic liquid waste. | Based on the chemical structure (ester and pyrrole moieties). |
| PPE | Safety goggles, nitrile gloves, lab coat. | To protect against splashes, skin contact, and contamination.[8] |
| Handling Area | Certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[9] |
| Waste Container | Labeled, sealed, chemically compatible (glass or appropriate plastic). | To ensure safe containment and prevent leaks or vapor escape.[10] |
| Segregation | Keep separate from halogenated solvents, acids, bases, and oxidizers. | To prevent dangerous chemical reactions.[10] |
| Final Disposal | Via a licensed hazardous waste contractor. | To comply with EPA regulations and ensure environmental protection.[5][11] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.
References
-
Chemtalk. Ester Disposal. Available at: [Link].
-
American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. Available at: [Link].
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole?. Available at: [Link].
-
NOP - The Organic Chemistry Portal. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link].
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link].
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link].
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link].
-
MedicalLab Management. (2019). Laboratory Waste Management: The New Regulations. Available at: [Link].
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link].
-
Reddit. (2024). Chemical disposal : r/chemhelp. Available at: [Link].
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link].
-
Nectarome. (2015). Safety Data Sheet according to 1907/2006/EEC. Available at: [Link].
-
PubChem. (2026). Ethyl 3-(1H-pyrrol-3-yl)propanoate. Available at: [Link].
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Available at: [Link].
-
The Good Scents Company. ethyl 3-methyl valerate ethyl 3-methylpentanoate. Available at: [Link].
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



